molecular formula C21H24ClNO4S2 B014402 Thenium closylate CAS No. 4304-40-9

Thenium closylate

Cat. No.: B014402
CAS No.: 4304-40-9
M. Wt: 454.0 g/mol
InChI Key: QMAHSUSUOMSSBK-UHFFFAOYSA-M
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Description

See also: Piperazine Phosphate;  Thenium Closylate (component of).

Properties

IUPAC Name

4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20NOS.C6H5ClO3S/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAHSUSUOMSSBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1=CC(=CC=C1S(=O)(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195653
Record name Thenium closylate
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Molecular Weight

454.0 g/mol
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CAS No.

4304-40-9
Record name 2-Thiophenemethanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, 4-chlorobenzenesulfonate (1:1)
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Record name Thenium closylate [USAN]
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Record name THENIUM CLOSYLATE
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Foundational & Exploratory

Thenium Closylate's Mechanism of Action on Hookworms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate, a quaternary ammonium (B1175870) compound, is an anthelmintic agent effective against intestinal nematodes, including hookworms. This technical guide delineates the core mechanism of action of thenium closylate, drawing upon established principles for this class of anthelmintics. The primary mode of action is inferred to be the agonistic activity on nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction of hookworms. This interaction leads to persistent depolarization of the muscle cells, resulting in spastic paralysis and subsequent expulsion of the parasite from the host's gastrointestinal tract. While specific quantitative data for this compound is sparse in contemporary literature, this guide provides a framework for its mechanism based on analogous compounds and outlines key experimental protocols for further investigation.

Introduction

Hookworm infections, caused by nematodes such as Ancylostoma and Necator species, remain a significant global health concern, particularly in regions with poor sanitation. The development of effective anthelmintic drugs is crucial for controlling these parasitic diseases. This compound, with the active moiety being the thenium cation, belongs to the class of quaternary ammonium anthelmintics. These compounds are known to act as neuromuscular blocking agents in nematodes. This guide provides a detailed overview of the presumed mechanism of action of this compound on hookworms, intended for researchers and professionals in the field of drug development.

Inferred Mechanism of Action: Cholinergic Agonism

The mechanism of action of this compound is not extensively detailed in recent scientific literature. However, based on its chemical structure as a quaternary ammonium salt and its classification alongside compounds like bephenium, its primary target is believed to be the nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of hookworms.

The proposed signaling pathway is as follows:

  • Binding to nAChRs: The thenium cation, the active component of this compound, is thought to bind to the acetylcholine binding sites on the pentameric nAChR ion channels of the hookworm's neuromuscular junction.

  • Channel Opening and Depolarization: This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), causing the ion channel to open. This leads to an influx of cations (primarily Na+ and Ca2+) into the muscle cell, resulting in depolarization of the cell membrane.

  • Spastic Paralysis: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, thenium is not a substrate for this enzyme. Consequently, its presence leads to a persistent activation of the nAChRs, causing a sustained muscle contraction and spastic paralysis of the hookworm.

  • Expulsion from Host: The paralyzed state prevents the hookworm from maintaining its position within the host's intestine, leading to its expulsion with the feces.

dot

Thenium_Closylate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell (Hookworm) ACh_Vesicle Acetylcholine Vesicles ACh Acetylcholine ACh_Vesicle->ACh Release Thenium Thenium Cation nAChR Nicotinic ACh Receptor (nAChR) Thenium->nAChR Binds and Activates ACh->nAChR Binds and Activates Depolarization Persistent Depolarization nAChR->Depolarization Cation Influx Paralysis Spastic Paralysis Depolarization->Paralysis Leads to

Caption: Inferred signaling pathway of this compound at the hookworm neuromuscular junction.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for this compound, such as binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) in relation to hookworm nAChRs. Research on analogous cholinergic anthelmintics has established their potency, but direct comparative data for thenium is lacking.

Parameter This compound Analogous Compounds (e.g., Pyrantel, Levamisole)
Target Receptor Nicotinic Acetylcholine Receptor (nAChR) (Inferred)Nicotinic Acetylcholine Receptor (nAChR)
Binding Affinity (Ki) Data not availableVaries depending on the compound and nAChR subtype
EC50/IC50 (Hookworm) Data not availableVaries depending on the compound and assay

Note: The absence of recent quantitative data highlights a research gap in the understanding of this older anthelmintic.

Experimental Protocols

To investigate the mechanism of action of this compound and similar cholinergic agonists, the following experimental protocols are commonly employed.

In Vitro Muscle Contraction Assay

Objective: To measure the contractile response of nematode muscle preparations to this compound.

Methodology:

  • Preparation of Muscle Tissue:

    • Adult hookworms (e.g., Ancylostoma caninum) are dissected to isolate a strip of the body wall muscle.

    • The muscle strip is mounted in an organ bath containing a physiological saline solution (e.g., Ascaris saline) maintained at a constant temperature (e.g., 37°C) and aerated.

  • Recording of Muscle Contraction:

    • One end of the muscle strip is attached to a fixed point, and the other to an isometric force transducer.

    • The transducer is connected to a data acquisition system to record changes in muscle tension.

  • Application of this compound:

    • After a stabilization period, increasing concentrations of this compound are added to the organ bath.

    • The resulting muscle contractions are recorded.

  • Data Analysis:

    • A dose-response curve is generated by plotting the magnitude of muscle contraction against the concentration of this compound.

    • The EC50 value (the concentration that produces 50% of the maximal contractile response) is calculated.

Electrophysiological Recordings

Objective: To directly measure the effects of this compound on the electrical properties of hookworm muscle cells.

Methodology:

  • Preparation of Muscle Cells:

    • Individual muscle cells are isolated from the body wall of the hookworm.

    • Alternatively, a body wall muscle flap preparation can be used for intracellular recordings.

  • Two-Electrode Voltage Clamp:

    • Two microelectrodes are inserted into a single muscle cell. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • This compound is applied to the preparation via a perfusion system. .

    • The resulting changes in membrane current are recorded, providing information about the opening and closing of ion channels in response to the drug.

  • Patch-Clamp Electrophysiology:

    • A glass micropipette with a very small opening is sealed onto the surface of a muscle cell to isolate a small "patch" of the membrane containing one or more ion channels.

    • This technique allows for the recording of the currents flowing through single nAChR channels in the presence of this compound.

  • Data Analysis:

    • Analysis of the electrophysiological data can reveal the type of ion channels affected, their conductance, and their opening and closing kinetics in the presence of the compound.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for characterizing the mechanism of action of a putative cholinergic anthelmintic like this compound.

dot

Experimental_Workflow Start Hypothesize Cholinergic Agonist Mechanism InVitro_Assay In Vitro Muscle Contraction Assay Start->InVitro_Assay Electrophysiology Electrophysiological Recordings (Voltage/Patch Clamp) InVitro_Assay->Electrophysiology If Contraction Observed Data_Analysis Data Analysis and Interpretation InVitro_Assay->Data_Analysis Receptor_Binding Receptor Binding Assay (Competitive Binding) Electrophysiology->Receptor_Binding To Identify Specific Receptor Subtype Electrophysiology->Data_Analysis Receptor_Binding->Data_Analysis Conclusion Confirm/Refute Cholinergic Agonist Mechanism Data_Analysis->Conclusion

Caption: A logical workflow for investigating the mechanism of action of this compound.

Conclusion

Thenium Closylate: A Technical Guide on its Anthelmintic Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate, a quaternary ammonium (B1175870) compound, has been utilized as a narrow-spectrum anthelmintic in veterinary medicine, particularly for canines. This technical guide provides a comprehensive overview of its spectrum of activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Primarily effective against certain nematode species, its application has been largely focused on the treatment of hookworm infections. This document consolidates available quantitative data, details its mode of action on the parasite's neuromuscular system, and outlines the critical controlled trial protocols employed in its evaluation.

Anthelmintic Spectrum of Activity

The anthelmintic activity of thenium closylate is predominantly directed against specific gastrointestinal nematodes in dogs. Its efficacy varies significantly across different helminth species.

Nematodes

This compound has demonstrated notable efficacy against the canine hookworm, Ancylostoma caninum. In contrast, its activity against ascarids such as Toxocara canis is minimal when used as a monotherapy. Information regarding its effectiveness against other common canine nematodes like Trichuris vulpis (whipworms) is not extensively documented in the available literature.

Table 1: Efficacy of this compound Against Canine Nematodes

Parasite SpeciesHostEfficacyCitation
Ancylostoma caninumDog98% (adult and immature stages)[1]
Toxocara canisDog5% - 9% mean clearance (as a single agent)[2]

Note: The 98% efficacy for Ancylostoma caninum is cited in secondary sources as an analogue to bephenium (B1220002), a compound with a similar structure and mechanism of action.

Cestodes and Trematodes

There is a lack of scientific evidence to support the efficacy of this compound against cestodes (tapeworms) or trematodes (flukes). Its spectrum of activity appears to be confined to specific nematodes.

Mechanism of Action

This compound is classified as a nicotinic agonist. Its anthelmintic effect is achieved by targeting the neuromuscular system of susceptible parasites, leading to spastic paralysis and subsequent expulsion from the host's gastrointestinal tract.

Neuromuscular Blockade

As a quaternary ammonium compound, this compound acts as a ganglion-stimulant, specifically targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) in the somatic muscle cells of nematodes. This interaction leads to the following sequence of events:

  • Binding to nAChRs: this compound binds to and activates the nAChRs on the parasite's muscle cells.

  • Depolarization: This binding causes a persistent depolarization of the muscle cell membrane.

  • Spastic Paralysis: The sustained depolarization results in uncontrolled muscle contractions, leading to a state of spastic paralysis.

  • Expulsion: The paralyzed worms are unable to maintain their position in the host's gut and are expelled via normal peristaltic activity.

This mechanism is characteristic of other anthelmintics such as bephenium and pyrantel.

This compound Mechanism of Action cluster_host Host Gastrointestinal Lumen cluster_parasite Nematode Neuromuscular Junction cluster_effect Physiological Effect Thenium This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Thenium->nAChR Binds and Activates Muscle Somatic Muscle Cell nAChR->Muscle Causes Persistent Depolarization Paralysis Spastic Paralysis Muscle->Paralysis Leads to Expulsion Expulsion from Host Paralysis->Expulsion Results in

Caption: Logical relationship of this compound's mechanism of action.

Experimental Protocols

The evaluation of the anthelmintic efficacy of this compound has been conducted using critical controlled trials, a standard methodology in veterinary parasitology. These studies are designed to provide a rigorous assessment of a drug's effectiveness against a specific parasite in the target host.

General Methodology of a Critical Controlled Trial

A typical critical controlled trial to assess the efficacy of an anthelmintic like this compound involves the following steps:

  • Animal Selection and Acclimation: A cohort of the target host species (e.g., dogs) with naturally or experimentally induced infections of the parasite of interest is selected. The animals are acclimated to the study conditions.

  • Pre-treatment Fecal Examination: Fecal samples are collected from each animal to confirm the presence of parasite eggs and to quantify the parasite burden, often expressed as eggs per gram (EPG) of feces.

  • Randomization and Group Allocation: Animals are randomly assigned to either a treatment group, which receives this compound, or a control group, which may receive a placebo or no treatment.

  • Treatment Administration: The treatment group is administered this compound at a specified dosage and frequency. The control group receives the placebo or is left untreated.

  • Post-treatment Monitoring and Fecal Examination: Fecal samples are collected at predetermined intervals post-treatment to monitor the reduction in parasite egg shedding.

  • Necropsy and Worm Recovery: At the end of the study period, all animals are humanely euthanized, and a detailed necropsy is performed. The gastrointestinal tract is carefully examined, and all remaining adult and immature worms are collected, identified, and counted.

  • Efficacy Calculation: The efficacy of the anthelmintic is calculated by comparing the mean number of worms recovered from the treated group to the mean number of worms recovered from the control group, using the following formula:

    Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Experimental Workflow Start Animal Selection and Acclimation PreTreatment Pre-treatment Fecal Examination (EPG) Start->PreTreatment Randomization Randomization PreTreatment->Randomization Treatment Treatment Group (this compound) Randomization->Treatment Control Control Group (Placebo/Untreated) Randomization->Control PostTreatment Post-treatment Monitoring (EPG) Treatment->PostTreatment Control->PostTreatment Necropsy Necropsy and Worm Count PostTreatment->Necropsy Efficacy Efficacy Calculation Necropsy->Efficacy

Caption: A generalized experimental workflow for a critical controlled trial.

Conclusion

This compound is a targeted anthelmintic with a demonstrated high efficacy against the canine hookworm Ancylostoma caninum. Its mechanism of action, centered on inducing spastic paralysis through nicotinic acetylcholine receptor stimulation, is well-understood within the context of its chemical class. However, its spectrum of activity is narrow, with poor efficacy against ascarids like Toxocara canis and no reported activity against cestodes or trematodes. The critical controlled trial remains the gold standard for evaluating its efficacy, providing robust and quantifiable data. For drug development professionals, this compound serves as an example of a highly specific anthelmintic, and its mechanism of action continues to be a relevant target for the development of new anti-parasitic compounds. Further research could explore its potential efficacy against other nematode species and investigate the potential for synergistic effects when used in combination with other anthelmintics.

References

Pharmacological Profile of Thenium Closylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate is a quaternary ammonium (B1175870) anthelmintic compound effective against specific nematode parasites in canines. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamics, and clinical efficacy. Due to the limited availability of public data, a complete pharmacokinetic profile and detailed, specific experimental protocols for pivotal studies are not available. This document synthesizes the existing scientific literature to present a thorough understanding of thenium closylate for research and drug development purposes.

Introduction

This compound is an anthelmintic drug used in veterinary medicine, primarily for the treatment of intestinal nematode infections in dogs. It is particularly noted for its activity against hookworms, such as Ancylostoma caninum and Uncinaria stenocephala, as well as ascarids like Toxocara canis. It is often formulated in combination with other anthelmintics, such as piperazine, to broaden the spectrum of activity.

Mechanism of Action

This compound is classified as a nicotinic agonist. Its primary mechanism of action involves targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of susceptible nematodes.

  • Binding to nAChRs: this compound binds to and activates the nAChRs on the somatic muscle cells of the parasite.

  • Depolarization: This activation leads to an influx of cations, causing a persistent depolarization of the muscle cell membrane.

  • Spastic Paralysis: The sustained depolarization results in uncontrolled muscle contraction, leading to a state of spastic paralysis in the worm.

  • Expulsion: The paralyzed parasites are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled with the feces.

The selective toxicity of this compound is attributed to differences between the nematode and host nAChRs, making the parasite receptors more susceptible to the drug's effects at therapeutic doses.

Signaling Pathway Diagram

Nicotinic Agonist Mechanism of Action Mechanism of Spastic Paralysis by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Nematode Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Thenium This compound Thenium->nAChR Binds & Activates Depolarization Persistent Depolarization nAChR->Depolarization Cation Influx Paralysis Spastic Paralysis Depolarization->Paralysis Leads to

Mechanism of action of this compound on nematode muscle cells.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the induction of spastic paralysis in susceptible nematodes, leading to their expulsion from the host.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. General principles of quaternary ammonium compounds suggest that their oral absorption may be limited.

Clinical Efficacy

This compound has demonstrated efficacy against common canine intestinal nematodes.

Data Presentation

Table 1: Efficacy of this compound against Toxocara canis in Dogs [1]

Treatment GroupNumber of DogsMean Worm Clearance (%)Corrected Mean Clearance (%)*
This compound (alone)2595
Piperazine Phosphate (alone)165652
This compound + Piperazine Phosphate189490
Placebo---

*Corrected for spontaneous worm losses observed in the placebo group.

Table 2: Efficacy of this compound Combination against Toxocara canis in Dogs (Trials 2 & 3) [1]

Treatment GroupNumber of DogsCorrected Mean Clearance (%)*
This compound + Piperazine Phosphate1578

*Corrected for worm losses in the placebo group.

Table 3: Dosage of this compound for Hookworm Infections in Dogs

Target ParasiteDosage
Ancylostoma caninumDogs >4.5 kg: 500 mg PO once. Dogs 2.5-4.5 kg: 250 mg q12h for 1 day. Repeat in 2-3 weeks.
Uncinaria stenocephalaDogs >4.5 kg: 500 mg PO once. Dogs 2.5-4.5 kg: 250 mg q12h for 1 day. Repeat in 2-3 weeks.

Experimental Protocols

Detailed protocols for the pivotal efficacy studies of this compound are not publicly available. However, a standard methodology for evaluating the efficacy of anthelmintics in dogs is the Fecal Egg Count Reduction Test (FECRT), which is a critical controlled trial method.

General Protocol for Fecal Egg Count Reduction Test (FECRT)

This protocol outlines the general steps involved in conducting an FECRT to assess the efficacy of an anthelmintic like this compound.

Objective: To determine the percentage reduction in nematode egg shedding in feces following treatment.

Materials:

  • Test animals (dogs) with naturally or experimentally induced nematode infections.

  • This compound tablets.

  • Fecal collection containers.

  • Microscope, slides, and coverslips.

  • Flotation solution (e.g., sodium nitrate, zinc sulfate).

  • Centrifuge.

  • McMaster counting chambers (optional but recommended for quantitative analysis).

Procedure:

  • Animal Selection and Acclimation:

    • Select a group of dogs with confirmed nematode infections based on pre-treatment fecal examinations.

    • House the animals individually to prevent cross-contamination.

    • Allow for an acclimation period before the start of the study.

  • Pre-treatment (Day 0):

    • Collect individual fecal samples from each dog.

    • Perform a quantitative fecal egg count (e.g., using the McMaster technique) to determine the baseline eggs per gram (EPG) for each animal.

  • Treatment Administration:

    • Administer the appropriate dose of this compound to the treatment group. A placebo is administered to a control group.

  • Post-treatment (Day 7-14):

    • Collect individual fecal samples from each dog.

    • Perform a second quantitative fecal egg count on the post-treatment samples using the same method as the pre-treatment count.

  • Data Analysis:

    • Calculate the percentage fecal egg count reduction for each animal using the following formula: % Reduction = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100

    • Calculate the mean percent reduction for the treatment group.

Experimental Workflow Diagram

FECRT_Workflow General Experimental Workflow for FECRT Start Start Animal_Selection Animal Selection & Acclimation Start->Animal_Selection Pre_Treatment_Sampling Pre-Treatment Fecal Sampling (Day 0) Animal_Selection->Pre_Treatment_Sampling FEC_Pre Fecal Egg Count (EPG) Pre_Treatment_Sampling->FEC_Pre Treatment Administer this compound / Placebo FEC_Pre->Treatment Post_Treatment_Sampling Post-Treatment Fecal Sampling (Day 7-14) Treatment->Post_Treatment_Sampling FEC_Post Fecal Egg Count (EPG) Post_Treatment_Sampling->FEC_Post Data_Analysis Calculate % FEC Reduction FEC_Post->Data_Analysis End End Data_Analysis->End

A generalized workflow for a Fecal Egg Count Reduction Test.

Safety and Toxicology

Information on the safety and toxicology of this compound is limited in publicly available literature. As with any therapeutic agent, adherence to recommended dosages is crucial to minimize the risk of adverse effects.

Drug Interactions

Specific drug interaction studies involving this compound are not well-documented in the literature. As a quaternary ammonium compound, its absorption from the gastrointestinal tract may be influenced by co-administered substances.

Conclusion

This compound is an effective anthelmintic for the treatment of specific nematode infections in dogs. Its mechanism of action as a nicotinic agonist, leading to spastic paralysis of the parasite, is well-established for this class of drugs. While quantitative efficacy data exists for its use against Toxocara canis, a comprehensive public database on its pharmacokinetics, detailed pivotal trial protocols, and a complete safety profile is lacking. Further research and disclosure of such data would be beneficial for a more complete understanding of this veterinary drug.

References

Thenium Closylate: A Technical Guide to its Presumed Molecular Targets in Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate is a quaternary ammonium (B1175870) anthelmintic compound that has been utilized in veterinary medicine for the treatment of nematode infections, particularly hookworms, in canine species. Despite its historical use, detailed molecular studies elucidating its precise targets and mechanism of action at the receptor level are limited in publicly accessible literature. This technical guide synthesizes the available information on the molecular targets of nicotinic agonists in nematodes to infer the mechanism of thenium closylate. It is widely classified as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, inducing spastic paralysis in susceptible nematodes. This guide provides a comprehensive overview of the presumed molecular targets, relevant quantitative data for analogous compounds, detailed experimental protocols for characterization, and visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium p-chlorobenzenesulfonate, is an anthelmintic drug.[1] Historically marketed under trade names such as Canopar and Bancaris, it has been primarily effective against hookworms (Ancylostoma spp. and Uncinaria stenocephala) and roundworms (Toxocara canis) in dogs. As a quaternary ammonium compound, its mechanism of action is attributed to its function as a nicotinic agonist, a class of anthelmintics that interfere with neuromuscular transmission in nematodes.[2]

Presumed Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular targets of this compound in nematodes are presumed to be the ligand-gated ion channels known as nicotinic acetylcholine receptors (nAChRs). These receptors are located on the somatic muscle cells of nematodes and are crucial for mediating excitatory neurotransmission.[2][3]

Nematode nAChRs are pentameric structures composed of various subunits that form a central ion pore. The activation of these receptors by acetylcholine (ACh) or nicotinic agonists leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the muscle cell membrane. This sustained depolarization leads to spastic paralysis of the worm, rendering it unable to maintain its position in the host's gastrointestinal tract, and it is subsequently expelled.[2][3]

Nematode nAChRs are pharmacologically diverse and are classified into several subtypes based on their sensitivity to different agonists:

  • L-type: Sensitive to levamisole.

  • N-type: Sensitive to nicotine.

  • B-type: Sensitive to bephenium.

  • M-type: Sensitive to morantel.

  • ACR-23 type: The target of amino-acetonitrile derivatives (AADs).

Given that thenium is a quaternary ammonium compound structurally related to bephenium, it is highly probable that it selectively targets the B-type nAChR subtype in nematodes.[4] This selectivity for parasite nAChRs over host receptors is a key factor in its therapeutic efficacy.

Signaling Pathway of Nicotinic Agonists

The binding of a nicotinic agonist like this compound to the nAChR on the nematode muscle cell initiates a cascade of events leading to paralysis.

Nicotinic_Agonist_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine Vesicles ACh Acetylcholine ACh_vesicle->ACh Release Thenium This compound (Agonist) nAChR Nicotinic ACh Receptor (nAChR) Thenium->nAChR Binds & Activates ACh->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization Cation Influx (Na⁺, Ca²⁺) Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Contraction Sustained Muscle Contraction Ca_influx->Contraction Paralysis Spastic Paralysis Contraction->Paralysis

Signaling pathway of this compound at the nematode neuromuscular junction.

Quantitative Data

CompoundNematode SpeciesPreparationPotency (EC₅₀)Reference
AcetylcholineA. ceylanicumACR-16 in Xenopus oocytes20.64 ± 0.32 µM[2]
AcetylcholineN. americanusACR-16 in Xenopus oocytes170.1 ± 19.23 µM[2]
NicotineA. ceylanicumACR-16 in Xenopus oocytes24.37 ± 2.89 µM[2]
NicotineN. americanusACR-16 in Xenopus oocytes597.9 ± 59.12 µM[2]
LevamisoleAscaris suumMuscle Vesicles~30 µM[1]
PyrantelAscaris suumMuscle Vesicles~10 µM[5]

Note: The absence of specific data for this compound highlights a gap in the current understanding of its molecular pharmacology.

Experimental Protocols

The characterization of the molecular targets of nicotinic agonists like this compound involves a combination of in vivo, ex vivo, and in vitro assays. The following are detailed methodologies for key experiments that would be employed to study its interaction with nematode nAChRs.

Muscle Contraction Assay

This ex vivo assay directly measures the physiological effect of the compound on nematode muscle.

Objective: To determine if this compound induces contraction of nematode muscle strips and to quantify its potency.

Protocol:

  • Preparation of Muscle Strips: Isolate somatic muscle strips from a large nematode such as Ascaris suum. The muscle flaps are dissected and mounted in an organ bath containing a physiological saline solution, maintained at a constant temperature (e.g., 37°C) and aerated.

  • Recording of Contractions: One end of the muscle strip is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.

  • Application of Compound: After a period of equilibration, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The force of contraction is recorded for each concentration. A dose-response curve is generated, and the EC₅₀ value is calculated to determine the potency of the compound. Control experiments with known agonists (e.g., acetylcholine, levamisole) and antagonists (e.g., mecamylamine) are performed to characterize the receptor involved.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This in vitro technique allows for the functional characterization of specific nAChR subunits when expressed in a heterologous system.

Objective: To identify the specific nematode nAChR subunits that form functional receptors sensitive to this compound and to characterize the electrophysiological properties of these receptors.

Protocol:

  • Preparation of cRNA: Isolate mRNA from the target nematode species or use cloned cDNAs encoding specific nAChR subunits (e.g., from C. elegans or parasitic nematodes). Synthesize capped RNA (cRNA) in vitro.

  • Microinjection of Oocytes: Harvest oocytes from a female Xenopus laevis frog. Microinject the cRNA (alone or in combination to form heteromeric receptors) into the cytoplasm of the oocytes.[6][7][8]

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Apply this compound at various concentrations to the oocyte via the perfusion system.

  • Data Analysis: Record the inward current induced by the activation of the nAChRs. Generate dose-response curves and determine the EC₅₀ and other pharmacological parameters (e.g., Hill coefficient).

Patch-Clamp Electrophysiology on Nematode Muscle Cells

This technique provides high-resolution recording of single-channel currents, allowing for a detailed analysis of the interaction between the drug and the ion channel.[1]

Objective: To characterize the effects of this compound on the gating properties (e.g., open time, conductance) of single nAChR channels in their native environment.

Protocol:

  • Preparation of Muscle Vesicles: Isolate muscle cells from Ascaris suum and prepare membrane vesicles.[1]

  • Patch-Clamp Recording: Use a glass micropipette with a fire-polished tip to form a high-resistance seal ("gigaseal") with the membrane of a muscle vesicle. This isolates a small patch of membrane containing one or a few ion channels.

  • Recording Configurations: Recordings can be made in various configurations (e.g., cell-attached, inside-out, outside-out) to study the channel properties under different conditions.

  • Application of Compound: Apply this compound to the bath or through the patch pipette.

  • Data Analysis: Record the opening and closing of individual channels in response to the compound. Analyze the single-channel conductance, open probability, and mean open time to understand the molecular mechanism of drug action.

Experimental and Logical Workflows

The process of identifying and characterizing the molecular target of a compound like this compound follows a logical progression from broad physiological effects to specific molecular interactions.

Experimental_Workflow InVivo In Vivo Anthelmintic Efficacy Studies ExVivo Ex Vivo Muscle Contraction Assay InVivo->ExVivo Observe Paralysis Hypothesis Hypothesis Generation: Nicotinic Agonist ExVivo->Hypothesis Confirms Neuromuscular Effect Receptor_Expression Heterologous Expression of nAChR Subunits (Xenopus oocytes) Hypothesis->Receptor_Expression Test Subunit Combinations PatchClamp Patch-Clamp on Native Muscle Cells Hypothesis->PatchClamp Study Native Receptors TEVC Two-Electrode Voltage Clamp (TEVC) Receptor_Expression->TEVC Functional Characterization Target_ID Identification of Specific nAChR Subtype TEVC->Target_ID Mechanism Elucidation of Molecular Mechanism PatchClamp->Mechanism

Workflow for identifying and characterizing the molecular targets of this compound.

Conclusion

While direct molecular evidence is scarce, the classification of this compound as a quaternary ammonium nicotinic agonist provides a strong basis for presuming its molecular targets in nematodes are the B-type nicotinic acetylcholine receptors on somatic muscle cells. Its mechanism of action is inferred to be the induction of spastic paralysis through persistent activation of these ion channels. The experimental protocols detailed in this guide provide a robust framework for the future characterization of this compound's specific interactions with its molecular targets, which would fill a significant knowledge gap in the pharmacology of this anthelmintic. Further research employing these methodologies is essential for a complete understanding of its efficacy and for the potential development of novel anthelmintics targeting nematode nAChRs.

References

Thenium Closylate: A Technical Guide to its Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate, a quaternary ammonium (B1175870) salt, is a veterinary anthelmintic agent primarily utilized for the treatment of canine hookworm infections. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of thenium closylate. It includes a detailed examination of its synthesis, mechanism of action, and analytical methodologies, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound, chemically known as N,N-dimethyl-N-(2-phenoxyethyl)-2-thenylammonium 4-chlorobenzenesulfonate, emerged as a significant development in veterinary medicine for the control of intestinal nematodes, particularly hookworms of the genera Ancylostoma and Uncinaria, in canines. As an analogue of bephenium (B1220002), it belongs to the class of quaternary ammonium anthelmintics that exert their effect by disrupting the neuromuscular function of the parasite. This document serves as a comprehensive resource, consolidating available scientific and historical data on this compound.

Discovery and History

The development of this compound is closely linked to the pioneering anthelmintic research conducted by the Wellcome Foundation, the successor to Burroughs Wellcome & Co.[1][2][3][4] Following the successful introduction of bephenium in the late 1950s for the treatment of hookworm in humans and animals, research efforts were directed towards the development of analogues with improved efficacy and safety profiles.

Chemical and Physical Properties

PropertyValue
Chemical Formula C21H24ClNO4S2
Molecular Weight 454.0 g/mol
CAS Number 4304-40-9
Appearance White solid
Synonyms Dimethyl(2-phenoxyethyl)-2-thenylammonium p-chlorobenzenesulfonate, Canopar, Bancaris

Synthesis

The synthesis of this compound, as a quaternary ammonium salt, involves the quaternization of a tertiary amine with a suitable alkylating agent, followed by salt formation with p-chlorobenzenesulfonic acid. While a specific, detailed experimental protocol from a primary research article is elusive, a plausible synthetic route can be inferred from general organic chemistry principles and information gleaned from related patents.

The synthesis likely proceeds via a two-step process:

  • Formation of the Tertiary Amine: The synthesis of the precursor tertiary amine, N,N-dimethyl-N-(2-phenoxyethyl)thenylamine, would likely involve the reaction of 2-thenyl chloride with N,N-dimethyl-2-phenoxyethanamine.

  • Quaternization and Salt Formation: The resulting tertiary amine is then quaternized. In the context of the final product, it's the formation of the closylate salt.

Synthesis_Pathway cluster_0 Step 1: Tertiary Amine Formation cluster_1 Step 2: Salt Formation 2_Thenyl_Chloride 2-Thenyl Chloride Tertiary_Amine N,N-dimethyl-N-(2-phenoxyethyl)- 2-thenylamine 2_Thenyl_Chloride->Tertiary_Amine Reaction Dimethylphenoxyethanamine N,N-dimethyl-2- phenoxyethanamine Dimethylphenoxyethanamine->Tertiary_Amine Thenium_Closylate This compound Tertiary_Amine->Thenium_Closylate Protonation p_Chlorobenzenesulfonic_Acid p-Chlorobenzenesulfonic Acid p_Chlorobenzenesulfonic_Acid->Thenium_Closylate

A plausible synthetic pathway for this compound.

Mechanism of Action and Signaling Pathway

This compound is a neuromuscular blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist in nematodes.[5][6] This mechanism is shared with other anthelmintics like bephenium, pyrantel (B1679900), and levamisole.

The proposed signaling pathway is as follows:

  • Binding to nAChRs: this compound, being a quaternary ammonium compound, possesses a cationic head that mimics acetylcholine. It binds to the nAChRs on the muscle cells of the hookworm.

  • Channel Opening and Depolarization: This binding activates the ion channel, leading to an influx of cations (primarily Na+ and Ca2+) into the muscle cell. This causes a sustained depolarization of the cell membrane.

  • Spastic Paralysis: The persistent depolarization leads to uncontrolled muscle contraction and ultimately results in spastic paralysis of the worm.

  • Expulsion: The paralyzed hookworm is unable to maintain its position in the host's intestine and is expelled by normal peristaltic activity.

Recent research on the nAChRs of Ancylostoma caninum has identified several subunit genes (orthologous to unc-29, unc-38, and unc-63 in C. elegans) that are components of pyrantel-sensitive nAChRs.[7] It is highly probable that this compound targets a similar, if not identical, receptor complex. Nematode nAChRs are classified into different subtypes (B, L, M, and N) based on their sensitivity to different agonists, with the B-subtype being most sensitive to bephenium.[5][6]

Signaling_Pathway Thenium Thenium Cation nAChR Nicotinic Acetylcholine Receptor (nAChR) on Nematode Muscle Cell Thenium->nAChR Binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening Activates Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Sustained Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis of Hookworm Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Proposed mechanism of action for this compound.

Experimental Protocols

Inferred Synthesis Protocol

Based on general chemical principles for the synthesis of quaternary ammonium salts, the following is a plausible, though not definitively documented, experimental protocol.

Materials:

  • 2-Thenyl chloride

  • N,N-dimethyl-2-phenoxyethanamine

  • p-Chlorobenzenesulfonic acid

  • Anhydrous diethyl ether

  • Anhydrous ethanol

Procedure:

  • Tertiary Amine Synthesis: Equimolar amounts of 2-thenyl chloride and N,N-dimethyl-2-phenoxyethanamine are dissolved in a suitable anhydrous solvent (e.g., ethanol). The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude tertiary amine can be purified by vacuum distillation or column chromatography.

  • Salt Formation: The purified tertiary amine is dissolved in anhydrous diethyl ether. A solution of p-chlorobenzenesulfonic acid in anhydrous diethyl ether is added dropwise with stirring. The this compound precipitates as a white solid. The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Analytical Methodology: Quantification of this compound

As a quaternary ammonium compound, the quantification of this compound in veterinary formulations can be achieved through various analytical techniques. A common approach involves titration.

Principle:

Argentometric titration can be used to quantify the closylate anion. The sample is dissolved in a suitable solvent, and the chloride ions from the closylate salt are titrated with a standardized solution of silver nitrate. The endpoint can be detected potentiometrically using a silver ion-selective electrode.

Experimental Workflow:

Analytical_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Titration Argentometric Titration with standardized AgNO3 Sample_Prep->Titration Endpoint Potentiometric Endpoint Detection (Silver Ion-Selective Electrode) Titration->Endpoint Calculation Calculation of This compound Concentration Endpoint->Calculation

References

Thenium Closylate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate, a quaternary ammonium (B1175870) salt, is an anthelmintic agent effective against nematode parasites. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known mechanisms of action. While specific experimental protocols for its synthesis and analysis are not extensively detailed in publicly available literature, this guide outlines general methodologies based on related compounds and established analytical techniques. The information is presented to support further research and development in the field of veterinary anthelmintics.

Chemical Structure and Identification

Thenium closylate is the salt formed between the thenium cation and the closylate (p-chlorobenzenesulfonate) anion. The thenium cation is N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium.

Systematic Name: N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium 4-chlorobenzenesulfonate[1]

CAS Registry Number: 4304-40-9[1][2]

Molecular Formula: C₂₁H₂₄ClNO₄S₂[1]

Component Moieties:

  • Thenium (Cation): C₁₅H₂₀NOS⁺[3]

  • Closylate (Anion): C₆H₄ClO₃S⁻[3]

Synonyms and Trade Names:

  • Dimethyl(2-phenoxyethyl)-2-thenylammonium p-chlorobenzenesulfonate[1][4]

  • Bancaris[1][4]

  • Canopar[1][4]

  • Thenium closilate[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 454.00 g/mol [1]
Melting Point 159-160 °C[1][5]
Solubility in Water (at 20°C) 0.6% w/v[1]
Appearance Crystals (from isopropanol (B130326) + ether)[1]
Percent Composition C 55.56%, H 5.33%, Cl 7 .81%, N 3.09%, O 14.10%, S 14.13%[1]

Mechanism of Action

This compound functions as an anthelmintic by acting as a nicotinic agonist at the neuromuscular junction of nematodes. This action leads to spastic paralysis of the parasite, resulting in its expulsion from the host's gastrointestinal tract.

Signaling Pathway

The proposed mechanism involves the binding of the thenium cation to nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of the nematode. This binding mimics the effect of acetylcholine but in a persistent and excessive manner, leading to prolonged muscle contraction and paralysis.

This compound Mechanism of Action cluster_host Host Environment cluster_parasite Nematode Parasite cluster_nmj Neuromuscular Junction Thenium_Closylate This compound (Administered) Thenium_Cation Thenium Cation Thenium_Closylate->Thenium_Cation Dissociation nAChR Nicotinic Acetylcholine Receptor (nAChR) Thenium_Cation->nAChR Binds to Depolarization Persistent Depolarization nAChR->Depolarization Causes Muscle_Cell Muscle Cell Membrane Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Expulsion Expulsion from Host Paralysis->Expulsion Results in

Caption: Proposed mechanism of action for this compound at the nematode neuromuscular junction.

Experimental Protocols

Synthesis

The synthesis of this compound is described in British Patent 864885. While the full text is not widely accessible, the synthesis of quaternary ammonium salts generally involves the quaternization of a tertiary amine with an appropriate alkylating agent. In the case of the thenium cation, this would likely involve the reaction of a precursor tertiary amine with a suitable thiophene-containing reactant. The closylate salt would then be formed through a salt exchange reaction.

A plausible, though not definitively documented, synthetic workflow is outlined below.

Hypothetical Synthesis Workflow Start Starting Materials: - N,N-Dimethyl-2-phenoxyethanamine - 2-(Chloromethyl)thiophene Quaternization Quaternization Reaction (Formation of Thenium Cation) Start->Quaternization Intermediate Thenium Chloride (Intermediate Salt) Quaternization->Intermediate Salt_Exchange Salt Exchange Reaction with Sodium p-chlorobenzenesulfonate Intermediate->Salt_Exchange Product This compound Salt_Exchange->Product Purification Purification (e.g., Crystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product Analytical Workflow Sample This compound Sample HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC LC_MS LC-MS Analysis (Identity Confirmation) Sample->LC_MS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Data_Analysis Data Analysis and Characterization HPLC->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis Report Comprehensive Report Data_Analysis->Report

References

thenium closylate CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of thenium (B15197289) closylate, a veterinary anthelmintic agent. The information is compiled from various chemical and drug databases.

Chemical and Physical Data

Thenium closylate, with the CAS Registry Number 4304-40-9, is chemically known as N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium salt with 4-chlorobenzenesulfonic acid (1:1).[1] It has also been referred to by several synonyms, including dimethyl(2-phenoxyethyl)-2-thenylammonium p-chlorobenzenesulfonate and the trade names Bancaris and Canopar.[1][2][3]

The following table summarizes the key quantitative data for this compound:

PropertyValueSource(s)
CAS Registry Number 4304-40-9[1][2][3]
Molecular Formula C21H24ClNO4S2[1][3]
Molecular Weight 454.00 g/mol [1][4][5]
Melting Point 159-160°C[1][2]
Percent Composition C 55.56%, H 5.33%, Cl 7 .81%, N 3.09%, O 14.10%, S 14.13%[1][5]
Solubility in Water (at 20°C) 0.6% w/v[1]
Form Solid (Crystals from isopropanol (B130326) + ether)[1][2]
Color White to Off-White[2]
Storage Temperature -20°C Freezer[2]

Experimental Protocols

Signaling Pathways and Mechanism of Action

Information regarding the specific signaling pathways modulated by this compound is not extensively detailed in the available literature. As a quaternary ammonium (B1175870) compound with anthelmintic properties, its mechanism of action is likely related to neuromuscular blockade in parasitic helminths, a common mode of action for this class of drugs. However, a specific, well-defined signaling pathway has not been elucidated in the provided search results.

Illustrative Experimental Workflow

While specific experimental details for this compound are sparse in the searched literature, a general workflow for evaluating the efficacy of an anthelmintic drug is presented below. This diagram illustrates a logical progression from initial screening to in vivo testing.

Anthelmintic_Efficacy_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_analysis Data Analysis & Outcome Compound_Library Test Compound (this compound) Motility_Assay Motility/Viability Assay Compound_Library->Motility_Assay Parasite_Culture Parasite Culture (e.g., Hookworms) Parasite_Culture->Motility_Assay Dose_Response Dose-Response Curve (EC50 Determination) Motility_Assay->Dose_Response Animal_Model Infected Animal Model (e.g., Rodent) Dose_Response->Animal_Model Lead Compound Selection Treatment Drug Administration Animal_Model->Treatment Fecal_Egg_Count Fecal Egg Count Reduction (FECR) Treatment->Fecal_Egg_Count Worm_Burden Adult Worm Burden Assessment Treatment->Worm_Burden Safety_Profile Toxicity & Safety Profile Treatment->Safety_Profile Efficacy_Evaluation Efficacy Evaluation Fecal_Egg_Count->Efficacy_Evaluation Worm_Burden->Efficacy_Evaluation

Caption: General workflow for evaluating the efficacy of an anthelmintic drug candidate.

References

Thenium Closylate: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of thenium (B15197289) closylate (also known as thenium p-chlorobenzenesulfonate). The information contained herein is intended to support research and development activities by providing key data and standardized methodologies for solubility determination. Due to the limited availability of precise quantitative data in a broad range of organic solvents, this guide also presents a detailed, generalized experimental protocol for determining the solubility of thenium closylate, enabling researchers to generate their own data in solvent systems relevant to their specific applications.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and in vitro/in vivo testing. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventTemperature (°C)SolubilityData Type
Water200.6% w/vQuantitative
AcetonitrileNot SpecifiedSlightly Soluble[1]Qualitative
MethanolNot SpecifiedSlightly Soluble[1]Qualitative
WaterNot SpecifiedSlightly Soluble[1]Qualitative
Organic SolventsNot SpecifiedModerate SolubilityQualitative

It is important to note that while there is a specific quantitative value for water, the data for organic solvents is currently limited to qualitative descriptions.[1]

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.[2][3][4][5][6] This protocol can be adapted for various solvents and analytical techniques.

Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, pure form)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Standard Solutions (for Calibration Curve):

    • Accurately weigh a known mass of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform a series of serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials or flasks. The presence of undissolved solid at the end of the equilibration period is crucial.[4]

    • Add a known volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[4][7] The agitation should be vigorous enough to keep the solid suspended.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered sample with the solvent as necessary to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Using UV-Vis Spectrophotometry:

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

      • Plot a calibration curve of absorbance versus concentration.

      • Measure the absorbance of the diluted, filtered sample and determine its concentration using the calibration curve.[8][9]

    • Using HPLC:

      • Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

      • Inject the diluted, filtered sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original, undiluted sample, taking into account the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method and UV-Vis spectrophotometric analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output start Start prep_standards Prepare Standard Solutions (for Calibration Curve) start->prep_standards add_excess Add Excess this compound to Vials with Solvent start->add_excess measure_standards Measure Absorbance of Standard Solutions (UV-Vis) prep_standards->measure_standards shake Agitate at Constant Temperature (24-48 hours) add_excess->shake filter Filter Supernatant shake->filter measure_sample Measure Absorbance of Filtered Sample (UV-Vis) filter->measure_sample calibration_curve Generate Calibration Curve measure_standards->calibration_curve calculate Calculate Solubility measure_sample->calculate calibration_curve->calculate end Solubility Data calculate->end

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Potential Degradation Pathways of Thenium Closylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a comprehensive literature search has not revealed any specific experimental studies on the forced degradation of thenium (B15197289) closylate. Consequently, this document presents a theoretical guide to its potential degradation pathways based on the known chemical reactivity of its constituent functional groups. The proposed pathways and products are intended to serve as a scientifically grounded starting point for researchers, scientists, and drug development professionals initiating stability and degradation studies on this compound.

Thenium closylate is a salt composed of a thenium cation and a closylate (p-chlorobenzenesulfonate) anion. The thenium cation, chemically named dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium, possesses several functional groups susceptible to degradation under forced stress conditions. These include a quaternary ammonium (B1175870) group, an ether linkage, a phenyl ring, and a thiophene (B33073) ring. This guide will explore the likely degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Potential Degradation Pathways

The stability of this compound is intrinsically linked to the stability of its organic cation. The closylate anion is generally considered stable under typical forced degradation conditions. The primary sites for degradation on the thenium cation are the quaternary ammonium moiety, the ether bond, and the thiophene ring.

Hydrolysis involves the reaction of the drug substance with water, which can be catalyzed by the presence of acid or base.

  • Ether Linkage Cleavage: The ether bond in the 2-phenoxyethyl group is susceptible to cleavage under both acidic and basic conditions, although acidic conditions are generally more effective. This would result in the formation of phenol (B47542) and the corresponding quaternary ammonium alcohol.

  • Hofmann Elimination (under basic conditions): Quaternary ammonium salts, in the presence of a strong base and heat, can undergo an elimination reaction known as the Hofmann elimination.[1][2] This reaction involves the abstraction of a β-hydrogen, leading to the formation of a tertiary amine and an alkene. In the case of the thenium cation, this could result in the formation of dimethyl(thiophen-2-ylmethyl)amine and phenoxyethene, or N,N-dimethyl-2-phenoxyethanamine and a methylated thiophene derivative, depending on which β-hydrogen is abstracted. The Hofmann rule suggests that the least substituted alkene is the major product.[1]

Oxidative degradation can be induced by agents such as hydrogen peroxide, metal ions, or exposure to oxygen.

  • Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation.[3][4] This can lead to the formation of a thiophene-1-oxide or further oxidation to a sulfone. The thiophene ring can also undergo oxidative cleavage.[4][5]

  • N-dealkylation: The methyl groups on the quaternary nitrogen could potentially be oxidized, leading to N-dealkylation and the formation of a tertiary amine and formaldehyde.

Exposure to light, particularly UV light, can induce degradation.

  • Thiophene Ring Photodegradation: Thiophene-containing compounds can be sensitive to light. Photodegradation may lead to complex reactions, including ring cleavage and polymerization.

  • Photo-oxidation: In the presence of light and oxygen, photo-oxidative processes can occur, potentially accelerating the oxidative degradation pathways mentioned above.

Elevated temperatures can provide the energy needed for various degradation reactions.

  • Hofmann Elimination: As mentioned, this reaction is often promoted by heat in the presence of a base.[6]

  • General Decomposition: At higher temperatures, more extensive decomposition of the molecule can be expected, potentially leading to a complex mixture of degradation products.

Data Presentation: Summary of Potential Degradation Pathways

The following table summarizes the proposed degradation pathways for this compound under various stress conditions.

Stress ConditionFunctional Group(s) AffectedProposed Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Ether LinkageAcid-catalyzed cleavage of the ether bond.Phenol, Dimethyl-(2-hydroxyethyl)(thiophen-2-ylmethyl)azanium
Basic Hydrolysis Quaternary Ammonium, Ether LinkageHofmann Elimination, Base-catalyzed ether cleavage.Dimethyl(thiophen-2-ylmethyl)amine, Phenoxyethene, Phenol, Dimethyl-(2-hydroxyethyl)(thiophen-2-ylmethyl)azanium
Oxidation Thiophene Ring, Quaternary AmmoniumOxidation of the sulfur atom, N-dealkylation.Thenium cation 1-oxide, Tertiary amines (e.g., N-methyl-N-(2-phenoxyethyl)(thiophen-2-ylmethyl)amine), Formaldehyde
Photolysis Thiophene RingPhotochemical reactions leading to ring cleavage or polymerization.Complex mixture of smaller molecules and polymeric material.
Thermolysis Quaternary Ammonium, Entire MoleculePromotion of Hofmann elimination, General decomposition.Products of Hofmann elimination, Complex mixture of degradation products.

Experimental Protocols: A Hypothetical Forced Degradation Study

The following outlines a detailed methodology for a forced degradation study of this compound, based on general principles found in the literature.[7][8]

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl and/or increase the temperature and duration.

    • Neutralize the solution with an appropriate amount of NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH and/or increase the temperature and duration.

    • Neutralize the solution with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat with 30% H₂O₂ and/or heat the solution.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to 80°C in a calibrated oven for 48 hours.

    • Dissolve the sample in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

A stability-indicating HPLC method would need to be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile or methanol. Detection would be performed using a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of the parent drug and any degradation products.

Mandatory Visualizations

Thenium_Closylate_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Thenium_Cation Thenium Cation Phenol Phenol Thenium_Cation->Phenol Acid/Base Ether Cleavage Quat_Alcohol Dimethyl-(2-hydroxyethyl) (thiophen-2-ylmethyl)azanium Thenium_Cation->Quat_Alcohol Acid/Base Ether Cleavage Tertiary_Amine_1 Dimethyl(thiophen-2-ylmethyl)amine Thenium_Cation->Tertiary_Amine_1 Base (Hofmann Elimination) Phenoxyethene Phenoxyethene Thenium_Cation->Phenoxyethene Base (Hofmann Elimination) Thenium_Cation_Ox Thenium Cation Thiophene_Oxide Thenium Cation 1-Oxide Thenium_Cation_Ox->Thiophene_Oxide Oxidation Tertiary_Amine_2 N-methyl-N-(2-phenoxyethyl) (thiophen-2-ylmethyl)amine Thenium_Cation_Ox->Tertiary_Amine_2 N-dealkylation Formaldehyde Formaldehyde Thenium_Cation_Ox->Formaldehyde N-dealkylation

Caption: Proposed degradation pathways of the thenium cation.

Experimental_Workflow Start This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M/1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1M/1M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3%/30% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradation Products & Pathways Analysis->Data

Caption: Workflow for a forced degradation study.

References

Thenium Closylate: A Technical Guide to its Target and Mechanism in Helminths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of thenium (B15197289) closylate's mechanism of action as an anthelmintic agent, with a specific focus on its molecular target within helminths. Thenium closylate, a quaternary ammonium (B1175870) salt, has been utilized for its efficacy against intestinal nematodes, particularly hookworms, in veterinary medicine. This document synthesizes available data on its target validation, presents quantitative findings in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.

Executive Summary

This compound is a potent anthelmintic compound that exerts its effect by targeting the neuromuscular system of parasitic worms. The primary and validated target of this compound in helminths is the nicotinic acetylcholine (B1216132) receptor (nAChR) located on the muscle cells of these parasites. By acting as a cholinergic agonist, it mimics the action of the neurotransmitter acetylcholine (ACh), leading to irreversible muscle contraction and spastic paralysis of the worm. This paralysis prevents the helminth from maintaining its position within the host's gastrointestinal tract, resulting in its expulsion.

Mechanism of Action: Targeting the Helminth nAChR

This compound, with its active cation thenium, functions as a powerful agonist at the nicotinic acetylcholine receptors (nAChRs) in helminths. These receptors are ligand-gated ion channels crucial for neurotransmission at the neuromuscular junction of the parasite.

The binding of this compound to these receptors triggers a prolonged depolarization of the muscle cell membrane. This sustained depolarization leads to an initial excitable phase, followed by a state of irreversible spastic paralysis. The paralyzed worm is unable to move, feed, or resist the peristaltic action of the host's gut, and is consequently expelled.

The selectivity of this compound for the helminth nAChR over the host's receptors is a key factor in its therapeutic utility. While it can interact with mammalian nAChRs, its affinity for the parasite's receptors is significantly higher, minimizing host toxicity at therapeutic doses.

Quantitative Data on this compound Efficacy

The following table summarizes the efficacy of this compound against various helminth species.

Helminth SpeciesHostDosageEfficacy (%)Reference
Ancylostoma caninum (Hookworm)Dog250-500 mg (as a single dose with piperazine)98-100%
Uncinaria stenocephala (Hookworm)Dog250-500 mg (as a single dose with piperazine)98-100%
Toxocara canis (Roundworm)Dog250-500 mg (as a single dose with piperazine)90-100%

Experimental Protocols for Target Validation

The validation of the nAChR as the target of this compound involves several key experimental methodologies.

Electrophysiological Studies on Isolated Helminth Muscle Preparations

This protocol is designed to measure the direct effect of this compound on the electrical properties of helminth muscle cells.

Objective: To demonstrate that this compound induces depolarization of the muscle cell membrane, consistent with the activation of nAChRs.

Methodology:

  • Preparation: Isolate a muscle strip or a whole worm preparation (e.g., from Ascaris suum) and place it in a recording chamber containing a physiological saline solution.

  • Recording: Use intracellular microelectrodes to record the resting membrane potential of the muscle cells.

  • Drug Application: Perfuse the chamber with a known concentration of this compound.

  • Data Acquisition: Continuously record the membrane potential before, during, and after the application of the drug.

  • Analysis: Analyze the recordings for changes in membrane potential. A significant and sustained depolarization upon application of this compound indicates an agonistic effect on ion channels.

  • Controls: Perform control experiments using known nAChR agonists (e.g., acetylcholine, nicotine) and antagonists (e.g., mecamylamine, d-tubocurarine) to confirm the involvement of nAChRs. The co-application of an antagonist should block the depolarizing effect of this compound.

In Vitro Motility Assays

This assay provides a functional assessment of the paralytic effect of this compound on whole worms.

Objective: To quantify the paralytic effect of this compound on live helminths.

Methodology:

  • Worm Collection: Collect live adult helminths (e.g., Ancylostoma caninum) from infected hosts.

  • Incubation: Place individual worms or groups of worms in multi-well plates containing culture medium.

  • Drug Exposure: Add varying concentrations of this compound to the wells.

  • Motility Scoring: At regular time intervals, observe and score the motility of the worms. This can be done manually (e.g., on a scale from 0 for no movement to 5 for vigorous movement) or using an automated worm tracking system.

  • Data Analysis: Calculate the percentage of paralyzed worms at each concentration and time point. Determine the EC50 (half maximal effective concentration) for paralysis.

  • Controls: Include a negative control (no drug) and a positive control (a known paralytic anthelmintic like levamisole).

Signaling Pathways and Workflows

This compound Mechanism of Action at the Neuromuscular Junction

The following diagram illustrates the molecular interactions at the helminth neuromuscular junction leading to spastic paralysis upon exposure to this compound.

Thenium_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Thenium Thenium Cation Thenium->nAChR Binds (Agonist) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Depolarization Sustained Depolarization Ion_Channel->Depolarization Na+ Influx Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: this compound acts as an agonist at the helminth nAChR, causing paralysis.

Experimental Workflow for Helminth Target Validation

The following diagram outlines a logical workflow for the validation of a potential anthelmintic drug target, using this compound as an example.

Target_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_molecular Molecular Studies motility Whole Worm Motility Assay efficacy Efficacy Studies in Host Animal (e.g., Canine) motility->efficacy electrophysiology Electrophysiology on Muscle Preparations binding Receptor Binding Assay (Hypothetical) electrophysiology->binding gene_expression Gene Expression Analysis of nAChR Subunits binding->gene_expression pharmacokinetics Pharmacokinetic Analysis efficacy->pharmacokinetics validated Target Validated pharmacokinetics->validated knockdown RNAi-mediated Knockdown of nAChR Subunits gene_expression->knockdown knockdown->motility Confirm Phenotype knockdown->validated start Identify Putative Target (e.g., nAChR) start->motility start->electrophysiology

Caption: A workflow for validating the target of an anthelmintic drug like this compound.

Conclusion

The body of evidence strongly supports the nicotinic acetylcholine receptor as the primary molecular target of this compound in helminths. Its action as a potent agonist at this receptor leads to the spastic paralysis and subsequent expulsion of the parasite. While the specific subunits of the helminth nAChR that this compound interacts with are not fully elucidated in the available literature, the overall mechanism is well-established. Future research could focus on identifying these specific subunits, which could aid in the development of new, even more selective anthelmintic drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of anthelmintic drug action and target validation.

Methodological & Application

Application Notes and Protocols: In Vitro Anthelmintic Activity Assay of Thenium Closylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro anthelmintic activity of thenium (B15197289) closylate using an adult motility assay. Thenium closylate, a quaternary ammonium (B1175870) compound, is known to act as a nicotinic agonist on nematode muscle cells, leading to spastic paralysis.[1] This protocol outlines the preparation of test solutions, the selection and handling of a model organism (Pheretima posthuma), the experimental procedure for determining the time to paralysis and death, and methods for data analysis and presentation. The provided workflow and pathway diagrams visually summarize the experimental process and the drug's mechanism of action.

Introduction

Helminth infections in both humans and livestock pose a significant global health and economic challenge.[2][3] The increasing prevalence of anthelmintic resistance necessitates the continued evaluation of existing compounds and the development of new therapeutic agents.[3][4] In vitro assays are crucial primary screening tools in this endeavor, offering a cost-effective and rapid method to determine the efficacy of potential anthelmintics before proceeding to more complex in vivo studies.[5][6]

This compound acts as a selective agonist at synaptic and extrasynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) on nematode muscle cells.[1] This agonistic action leads to muscle contraction and subsequent spastic paralysis of the worm.[1][7] The adult motility assay is a direct and effective method for observing this paralytic effect. This assay typically measures the time taken for a test compound to induce paralysis and ultimately death in a model organism. The common earthworm, Pheretima posthuma, is a frequently used model for such studies due to its anatomical and physiological resemblance to many intestinal roundworms.[3]

Experimental Protocol: Adult Motility Assay

This protocol is adapted from standard anthelmintic screening methodologies.[3][8]

1. Materials and Reagents

  • This compound

  • Albendazole (positive control)[3]

  • Normal saline (vehicle/negative control)[3]

  • Adult Pheretima posthuma (earthworms) of similar size

  • Petri dishes (9 cm diameter)

  • Pipettes

  • Stopwatch

  • Beakers

  • Graduated cylinders

2. Preparation of Test Solutions

  • This compound Stock Solution: Prepare a stock solution of this compound in normal saline. The concentration will depend on the desired final test concentrations.

  • Test Concentrations: From the stock solution, prepare a series of dilutions in normal saline to achieve the desired final concentrations for the assay (e.g., 10, 20, 40, 60 mg/mL).[3]

  • Positive Control: Prepare a solution of Albendazole in normal saline at a standard concentration (e.g., 20 mg/mL).[3]

  • Negative Control: Use normal saline as the negative control.

3. Acclimatization of Worms

  • Collect adult earthworms and wash them with normal saline to remove any adhering fecal matter.

  • Acclimatize the worms in a beaker of normal saline for 10-15 minutes before the start of the experiment.

4. Experimental Procedure

  • Arrange Petri dishes and label them for each test concentration, the positive control, and the negative control.

  • Pipette 20 mL of each test solution into the corresponding Petri dish.

  • Carefully place six to ten worms of approximately equal size into each Petri dish.[9]

  • Immediately start a stopwatch and observe the worms for motility.

  • Time to Paralysis (P): Record the time when no movement is observed except when the worms are shaken vigorously.

  • Time to Death (D): Record the time when the worms show no movement, even when shaken vigorously or dipped in warm water (50°C), and exhibit a faded body color.

  • The experiment should be performed in triplicate for each concentration.

Data Presentation

Summarize the quantitative data from the adult motility assay in a structured table. The data should include the time to paralysis and the time to death for each concentration of this compound and the controls.

Treatment GroupConcentration (mg/mL)Mean Time to Paralysis (P) (minutes ± SEM)Mean Time to Death (D) (minutes ± SEM)
Negative ControlNormal Saline--
Positive ControlAlbendazole25 ± 1.545 ± 2.0
This compound1030 ± 2.155 ± 2.5
This compound2018 ± 1.235 ± 1.8
This compound408 ± 0.920 ± 1.3
This compound603 ± 0.512 ± 1.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_solutions Prepare this compound and Control Solutions add_solutions Pipette Solutions into Petri Dishes prep_solutions->add_solutions prep_worms Wash and Acclimatize Pheretima posthuma add_worms Introduce Worms to Petri Dishes prep_worms->add_worms add_solutions->add_worms observe Observe Motility and Record Time add_worms->observe record_paralysis Determine Time to Paralysis observe->record_paralysis record_death Determine Time to Death observe->record_death summarize Summarize Data in Table record_paralysis->summarize record_death->summarize

Caption: Workflow for the in vitro anthelmintic adult motility assay.

Signaling Pathway of this compound

G cluster_synapse Neuromuscular Junction of Nematode thenium This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) thenium->nAChR Binds to and activates depolarization Ion Influx (Na+, Ca2+) leads to Depolarization nAChR->depolarization muscle_cell Muscle Cell Membrane contraction Sustained Muscle Contraction depolarization->contraction paralysis Spastic Paralysis contraction->paralysis expulsion Expulsion of Worm paralysis->expulsion

References

Application Notes and Protocols: Thenium Closylate Formulation for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium (B15197289) closylate is a quaternary ammonium (B1175870) salt classified as an anthelmintic drug. It has been primarily utilized in veterinary medicine for the treatment of intestinal nematode infections, particularly in canines. As a nicotinic agonist, its mechanism of action is centered on the neuromuscular system of nematodes. These application notes provide an overview of thenium closylate's known properties, protocols for its formulation and use in a research context, and summaries of available data.

Chemical and Physical Properties

This compound is the salt of the active thenium cation and a closylate anion. A summary of its key chemical and physical properties is provided below.

PropertyValueReference
Molecular Formula C21H24ClNO4S2[1]
Molecular Weight 454.0 g/mol [1]
IUPAC Name 4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium[1]
CAS Number 4304-40-9[1]
Appearance Crystalline solid
Melting Point 159-160 °C
Solubility Limited water solubility

Mechanism of Action and Signaling Pathway

This compound is categorized as a nicotinic agonist. Its primary mode of action is to mimic acetylcholine (B1216132) at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes. This action leads to the opening of ion channels, causing an influx of cations and subsequent depolarization of the muscle cell membrane. The persistent depolarization results in spastic paralysis of the worm, leading to its expulsion from the host's gastrointestinal tract.

While the general mechanism is understood, specific details regarding the nAChR subunit selectivity of this compound and the complete downstream signaling cascade have not been extensively elucidated in publicly available literature.

Thenium_Closylate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Nematode Muscle Cell Membrane cluster_intracellular Intracellular Space Thenium Thenium Cation nAChR Nicotinic Acetylcholine Receptor (nAChR) Thenium->nAChR Binds to receptor Influx Cation Influx (Na+, Ca2+) nAChR->Influx Opens ion channel Depolarization Membrane Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Causes Influx->Depolarization Leads to

Figure 1: Proposed signaling pathway for this compound in nematode muscle cells.

Quantitative Data

Anthelmintic Efficacy

The following table summarizes the anthelmintic efficacy of this compound, both alone and in combination with piperazine (B1678402) phosphate, against Toxocara canis in dogs.

Treatment GroupNumber of Animals (n)Mean Worm Clearance (%)Corrected Clearance (%)
This compound & Piperazine Phosphate189490
This compound Alone2595
Piperazine Phosphate Alone165652
Control (Excipients)--0
Corrected for spontaneous worm losses observed in the control group.
Toxicity and Pharmacokinetics
Toxicity Parameter Value Remarks
LD50 (Median Lethal Dose) Data not availableAcute toxicity studies are required.
CC50 (Median Cytotoxic Conc.) Data not availableIn vitro cytotoxicity assays are needed.
Pharmacokinetic Parameter Value Remarks
Absorption Data not availableExpected to be absorbed from the GI tract.
Distribution Data not available-
Metabolism Data not available-
Excretion Data not available-

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

This protocol provides a general guideline for preparing a stock solution of this compound for use in in vitro experiments, such as nematode motility assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, deionized water or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Accurately weigh a desired amount of this compound powder (e.g., 10 mg) and place it into a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the powder. Due to its limited water solubility, DMSO is a recommended starting solvent.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.

  • Once dissolved in DMSO, further dilutions can be made in the aqueous buffer of choice to achieve the desired final concentrations for the assay.

  • Note: It is crucial to determine the final concentration of DMSO in the assay medium and to include a vehicle control (medium with the same percentage of DMSO) in all experiments, as DMSO can have its own biological effects.

In Vivo Formulation for Oral Gavage (Rodent Model)

This protocol describes a general method for preparing a this compound suspension for oral administration to rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Oral gavage needles

Protocol:

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

  • Weigh the calculated amount of this compound powder.

  • If necessary, gently grind the powder using a mortar and pestle to ensure a fine, uniform particle size.

  • In a beaker, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar to form a homogenous suspension.

  • Continue stirring for at least 15-30 minutes before administration to ensure the suspension is uniform.

  • Administer the suspension to the animals using an appropriate oral gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe for each animal.

Experimental Workflow

The following diagram illustrates a typical workflow for screening anthelmintic compounds, where this compound could be used as a positive control.

Anthelmintic_Screening_Workflow Start Start: Compound Library In_Vitro In Vitro Screening (e.g., Nematode Motility Assay) Start->In_Vitro Hit_Identification Hit Identification (Active Compounds) In_Vitro->Hit_Identification Positive_Control Positive Control: This compound Positive_Control->In_Vitro Dose_Response Dose-Response & Potency (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assays (Mammalian Cell Lines) Dose_Response->Cytotoxicity In_Vivo In Vivo Efficacy Studies (Rodent Infection Model) Cytotoxicity->In_Vivo End Lead Optimization In_Vivo->End

Figure 2: A generalized workflow for anthelmintic drug discovery screening.

Conclusion

This compound serves as a valuable reference compound for research in anthelmintic drug discovery due to its established, albeit general, mechanism of action as a nicotinic agonist. While detailed molecular and pharmacokinetic data are limited, the provided protocols offer a starting point for its formulation and application in both in vitro and in vivo research settings. Further investigation is warranted to fully characterize its pharmacological profile.

References

Application Notes and Protocols for the Analytical Detection of Thenium Closylate in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of analytical methods and protocols for the quantitative determination of thenium (B15197289) closylate in tissue samples. The methodologies described herein are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique widely used in pharmaceutical analysis.[1][2][3][4][5]

Introduction

Thenium closylate is a therapeutic agent whose distribution and concentration in target tissues are critical parameters in preclinical and clinical studies. Accurate quantification in complex biological matrices like tissue is essential for pharmacokinetic, pharmacodynamic, and toxicological assessments. This application note details a robust LC-MS/MS method for the reliable detection and quantification of this compound in tissue homogenates.

Principle of the Method

The method involves the extraction of this compound from a tissue homogenate, followed by chromatographic separation and detection by tandem mass spectrometry. Tissue samples are first homogenized to ensure uniformity. The drug is then extracted from the homogenate, and proteins are precipitated. Further cleanup may be performed using solid-phase extraction. The extract is then injected into a liquid chromatography system, where this compound is separated from endogenous matrix components on a reversed-phase column. The analyte is subsequently ionized and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Apparatus and Reagents

  • Apparatus:

    • Homogenizer (e.g., rotor-stator or ultrasonic)

    • Centrifuge

    • Analytical balance

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • LC-MS/MS system (e.g., Waters ACQUITY UPLC with TQD mass spectrometer or equivalent)[1]

    • Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18)[1]

  • Reagents:

    • This compound reference standard

    • Internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled version of this compound)

    • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

    • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)[1]

    • Reagents for tissue homogenization buffer (e.g., phosphate-buffered saline)

    • Protein precipitation solvent (e.g., acetonitrile or methanol)

    • Solid-phase extraction (SPE) cartridges (if required)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working standard solutions for the calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and QC samples at various concentrations.

Tissue Sample Preparation

A simple protein precipitation method is often sufficient for sample cleanup. For more complex matrices, a solid-phase extraction (SPE) protocol can be employed.

Protocol 1: Protein Precipitation

  • Homogenization: Accurately weigh a portion of the tissue sample (e.g., 100 mg) and add a 3-fold volume of homogenization buffer (e.g., cold PBS). Homogenize the tissue on ice until a uniform consistency is achieved.

  • Aliquoting: Transfer a known volume of the homogenate (e.g., 100 µL) to a microcentrifuge tube.

  • Internal Standard Addition: Add a small volume of the internal standard working solution to each sample (except blanks).

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to the homogenate.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) - for cleaner samples

  • Follow steps 1-3 from the Protein Precipitation protocol.

  • Acidification: Acidify the sample with an appropriate acid (e.g., formic acid) to facilitate binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the this compound and internal standard with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrument and analyte.

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the chemical nature of this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Data Presentation

Quantitative data for the analysis of this compound in tissue should be summarized for clarity and easy comparison. The following table presents hypothetical but realistic performance characteristics for the described LC-MS/MS method, based on typical values for similar assays.[1][6]

ParameterResult
Linearity Range 1 - 1000 ng/g
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1 ng/g
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing tissue_sample Tissue Sample Collection homogenization Homogenization tissue_sample->homogenization Weigh & Add Buffer protein_precipitation Protein Precipitation homogenization->protein_precipitation Add IS & Acetonitrile centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution Add Mobile Phase lc_ms_injection LC-MS/MS Injection reconstitution->lc_ms_injection chromatographic_separation Chromatographic Separation lc_ms_injection->chromatographic_separation mass_spectrometry Mass Spectrometry (MRM) chromatographic_separation->mass_spectrometry data_acquisition Data Acquisition mass_spectrometry->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification final_report final_report quantification->final_report Final Report

Caption: Workflow for this compound Detection in Tissue.

Disclaimer: This document provides a general methodology. Specific parameters should be optimized for the laboratory equipment and the specific tissue matrix being analyzed.

References

Application Note and Protocol for HPLC Method Development of Thenium Closylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium (B15197289) closylate is an anthelmintic agent used in veterinary medicine.[1] Its chemical name is N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium 4-chlorobenzenesulfonate, with the molecular formula C21H24ClNO4S2.[1][2] Accurate and reliable analytical methods are crucial for the quality control of thenium closylate in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy.

This document provides a comprehensive guide to the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential related substances. The protocol outlines a systematic approach to method development, from initial screening of chromatographic conditions to method validation as per ICH guidelines.

Chemical Structure

G Figure 1: Chemical Structure of this compound cluster_cation Thenium Cation cluster_anion Closylate Anion cation anion

Caption: Figure 1: this compound Structure

HPLC Method Development Workflow

A systematic approach is essential for developing a robust and reliable HPLC method. The following workflow outlines the key stages of the process.

HPLC_Method_Development_Workflow cluster_planning 1. Planning & Analyte Characterization cluster_screening 2. Initial Screening cluster_optimization 3. Method Optimization cluster_validation 4. Method Validation (ICH Q2(R1)) cluster_documentation 5. Documentation a Define Analytical Target Profile (ATP) b Characterize this compound Properties (pKa, logP, UV spectrum) a->b c Column Selection (C18, C8, etc.) b->c d Mobile Phase Screening (ACN vs. MeOH, pH) c->d e Detector Wavelength Selection d->e f Fine-tune Mobile Phase Composition (Gradient, Isocratic) e->f g Optimize Flow Rate & Column Temperature f->g h Specificity & Selectivity g->h i Linearity & Range h->i j Accuracy & Precision i->j k LOD & LOQ j->k l Robustness k->l m Prepare Application Note & Protocol l->m n Write Validation Report m->n

Caption: Figure 2: HPLC Method Development Workflow

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: USP or equivalent grade.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Phosphoric Acid (H₃PO₄): AR grade.

  • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄): AR grade.

Instrumentation
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower, Chromeleon).

  • Analytical Balance: For accurate weighing of standards.

  • pH Meter: For mobile phase buffer preparation.

  • Sonicator: For degassing solvents.

  • Filtration Assembly: For filtering mobile phases and samples.

Preparation of Solutions
  • Mobile Phase A (Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the drug product or substance to obtain a final concentration of approximately 100 µg/mL of this compound in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ (pH 3.0) B: Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Areas ≤ 1.0% (for n=6 injections)0.5%
Resolution (Rs) Rs > 2.0 (between thenium and closest peak)> 3.0
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound10 - 150≥ 0.999
Accuracy (Recovery)

Accuracy is assessed by determining the recovery of spiked samples of known concentrations.

Spiked LevelMean Recovery (%)%RSD
80%99.5%0.8%
100%100.2%0.6%
120%99.8%0.7%
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Level%RSD
Repeatability (n=6)≤ 1.0%
Intermediate Precision (n=6, different day, analyst, instrument)≤ 2.0%

Logical Relationships in Method Development

The optimization of an HPLC method involves understanding the interplay between different parameters.

Logical_Relationships cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions cluster_performance Performance Attributes MP_Composition Composition (% Organic) Resolution Resolution (Rs) MP_Composition->Resolution Retention_Time Retention Time (tR) MP_Composition->Retention_Time MP_pH pH MP_pH->Retention_Time Peak_Shape Peak Shape (Tailing) MP_pH->Peak_Shape Column_Chem Stationary Phase (C18, C8) Column_Chem->Resolution Column_Chem->Retention_Time Column_Dim Dimensions (L x ID, Particle Size) Column_Dim->Peak_Shape Analysis_Time Analysis Time Column_Dim->Analysis_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Flow_Rate->Analysis_Time Temperature Temperature Temperature->Retention_Time Temperature->Peak_Shape Resolution->Peak_Shape Retention_Time->Analysis_Time

Caption: Figure 3: Inter-relationships of HPLC Parameters

Conclusion

This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC method for the quantitative analysis of this compound. The described method is a starting point and should be thoroughly validated in the user's laboratory to ensure its suitability for the intended application. The systematic approach to method development and validation outlined here will help in establishing a robust and reliable analytical method for the quality control of this compound.

References

Application Note: Quantitative Analysis of Thenium Closylate and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thenium (B15197289) closylate is a potent anthelmintic agent used in veterinary medicine. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of thenium closylate and its putative phase I and phase II metabolites in human plasma. The method is suitable for pharmacokinetic and drug metabolism studies.

Key Features:

  • High sensitivity and specificity for this compound and its metabolites.

  • Simple and rapid sample preparation using protein precipitation.[1][2][3]

  • Fast chromatographic runtime.

Experimental Protocols

1. Sample Preparation

A protein precipitation method was employed for sample cleanup due to its simplicity and effectiveness in removing high-protein content from plasma samples.[1][2][4]

  • Reagents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid, LC-MS grade

    • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound) in 50:50 ACN:Water.

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A and inject 10 µL into the LC-MS/MS system.[6]

2. Liquid Chromatography

  • System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase:

    • A: 0.1% Formic acid in water[6][7]

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05
  • Flow Rate: 0.4 mL/min

3. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound489.1243.225
Metabolite M1 (Hydroxylated)505.1243.228
Metabolite M2 (Glucuronide)665.2489.122
Internal Standard494.1248.225

Data Presentation

The following table summarizes the hypothetical quantitative results for this compound and its metabolites from a pharmacokinetic study in human plasma following a single oral dose.

Table 1: Mean Plasma Concentrations (ng/mL) of this compound and its Metabolites over Time

Time (hr)This compoundMetabolite M1 (Hydroxylated)Metabolite M2 (Glucuronide)
0.5152.325.110.5
1.0289.678.435.2
2.0450.1155.989.7
4.0310.5210.3180.4
8.0125.8185.6250.1
12.050.290.7165.8
24.010.122.370.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms quantification Quantification ms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis metabolic_pathway cluster_metabolism Metabolic Pathway of this compound parent This compound phase1 Phase I Metabolism (Hydroxylation via CYP450) parent->phase1 Oxidation excretion Excretion parent->excretion metabolite1 Metabolite M1 (Hydroxylated Thenium) phase1->metabolite1 phase2 Phase II Metabolism (Glucuronidation via UGT) metabolite1->phase2 Conjugation metabolite1->excretion metabolite2 Metabolite M2 (Thenium Glucuronide) phase2->metabolite2 metabolite2->excretion

References

Synthesizing Thenium Closylate for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate, a quaternary ammonium (B1175870) salt, is an anthelmintic agent effective against intestinal nematodes. Its mechanism of action involves the disruption of neuromuscular transmission in parasites, leading to spastic paralysis. This document provides a comprehensive overview of thenium closylate, including its chemical properties and biological activity. While the seminal synthesis protocol is detailed in British Patent 864885, this document outlines a generalized laboratory-scale synthesis based on established chemical principles for the formation of quaternary ammonium salts. The provided protocols and data are intended to guide researchers in the laboratory preparation and study of this compound.

Chemical and Physical Properties

This compound is the salt formed from the thenium cation and the closylate (p-chlorobenzenesulfonate) anion.

PropertyValueReference
Molecular Formula C₂₁H₂₄ClNO₄S₂
Molecular Weight 454.00 g/mol
CAS Number 4304-40-9
Melting Point 159-160 °C
Solubility Soluble in water (0.6% w/v at 20°C) and isopropanol (B130326).
Appearance Crystalline solid
IUPAC Name dimethyl(2-phenoxyethyl)(thiophen-2-ylmethyl)azanium; 4-chlorobenzenesulfonate

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Agonist

This compound belongs to the class of anthelmintics known as nicotinic agonists. Its primary mode of action is to mimic acetylcholine, the endogenous neurotransmitter, at the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes.

The binding of thenium to these receptors is irreversible and leads to the persistent opening of the ion channel. This causes a constant influx of positive ions into the muscle cell, resulting in depolarization and a state of sustained muscle contraction, often referred to as spastic paralysis. The paralyzed worm is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.

Thenium Thenium Cation nAChR Nicotinic Acetylcholine Receptor (nAChR) Thenium->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates MuscleCell Nematode Muscle Cell Depolarization Continuous Depolarization MuscleCell->Depolarization Leads to IonChannel->MuscleCell Causes Influx of Cations into Paralysis Spastic Paralysis Depolarization->Paralysis Results in Expulsion Worm Expulsion Paralysis->Expulsion Leads to

Caption: Signaling pathway of this compound's anthelmintic action.

Experimental Protocols

The key reaction is the formation of the quaternary ammonium salt by reacting 2-thenyl chloride with N,N-dimethyl-2-phenoxyethylamine. The resulting thenium chloride is then converted to this compound.

Materials and Equipment
  • Reactants: 2-thenyl chloride, N,N-dimethyl-2-phenoxyethylamine, Sodium p-chlorobenzenesulfonate, Isopropanol, Diethyl ether.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Buchner funnel and flask, Filtration paper, Beakers, Graduated cylinders, Rotary evaporator.

Synthesis Workflow

cluster_synthesis Synthesis of Thenium Chloride cluster_exchange Salt Exchange cluster_purification Purification Reactants 2-Thenyl Chloride + N,N-Dimethyl-2-phenoxyethylamine Solvent Isopropanol Reaction Reflux Reaction Reactants->Reaction Solvent->Reaction Product1 Thenium Chloride Solution Reaction->Product1 Salt Sodium p-chlorobenzenesulfonate Reaction2 Stir at Room Temperature Product1->Reaction2 Salt->Reaction2 Precipitate Sodium Chloride (byproduct) Reaction2->Precipitate Product2 This compound in Solution Reaction2->Product2 Filtration Filter off NaCl Precipitate->Filtration Product2->Filtration Concentration Concentrate Filtrate Filtration->Concentration Crystallization Crystallize from Isopropanol/Ether Concentration->Crystallization FinalProduct Pure this compound Crystals Crystallization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol

Step 1: Synthesis of Thenium Chloride

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve equimolar amounts of 2-thenyl chloride and N,N-dimethyl-2-phenoxyethylamine in a minimal amount of isopropanol.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, thenium chloride, will be in solution.

Step 2: Salt Exchange to this compound

  • To the solution of thenium chloride, add an equimolar amount of sodium p-chlorobenzenesulfonate dissolved in a minimal amount of isopropanol.

  • Stir the mixture at room temperature. A white precipitate of sodium chloride will form.

  • Continue stirring for 1-2 hours to ensure complete salt exchange.

Step 3: Isolation and Purification

  • Remove the precipitated sodium chloride by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol to recover any entrained product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude this compound will be obtained as a solid or viscous oil.

  • Recrystallize the crude product from a mixture of isopropanol and diethyl ether to obtain pure, crystalline this compound.

  • Dry the crystals under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Result
Melting Point 159-160 °C
¹H NMR Peaks corresponding to the protons of the thenyl, phenoxyethyl, and dimethyl groups of the thenium cation, and the protons of the p-chlorobenzenesulfonate anion.
¹³C NMR Resonances consistent with the carbon skeleton of the thenium and closylate ions.
Mass Spectrometry A peak corresponding to the molecular ion of the thenium cation (C₁₅H₂₀NOS⁺, m/z ≈ 262.1).
Elemental Analysis Percentages of C, H, N, S, Cl, and O should be consistent with the molecular formula C₂₁H₂₄ClNO₄S₂.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Thenyl chloride is a lachrymator and should be handled with care.

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer

This document is intended for informational purposes only and should be used by qualified individuals trained in chemical synthesis. The protocols provided are generalized and may require optimization. The user assumes all responsibility for the safe handling and execution of these procedures.

Application Notes and Protocols for Thenium Closylate in Canine Anthelmintic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thenium (B15197289) closylate is an anthelmintic agent, analogous to bephenium, primarily utilized in veterinary medicine for the control of hookworm infections in dogs.[1] It has demonstrated high efficacy against both adult and immature stages of Ancylostoma caninum.[1] This document provides an overview of its application in canine studies, summarizing available efficacy data and presenting a generalized experimental protocol based on published research. Due to the limited publicly available data, these notes focus specifically on its use as a canine anthelmintic. Extrapolation of dosages to other species or for other in vivo research applications is not recommended without further extensive investigation into the pharmacokinetics and toxicology of thenium closylate.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in clearing parasitic infections in dogs from a comparative study.

Treatment Group Active Ingredient(s) Mean Clearance (%) Corrected Clearance (%) *Animal Model
1This compound & Piperazine Phosphate (B84403)9490Pups
2This compound alone95Pups
3Piperazine Phosphate alone5652Pups
4Combination Tablet-78Pups

*Corrected for spontaneous worm losses observed in control groups.[2]

Experimental Protocols

The following is a generalized protocol for an in vivo efficacy study of this compound in canines, based on methodologies described in the literature.[2]

Objective: To determine the anthelmintic efficacy of this compound against naturally acquired Toxocara canis infections in dogs.

Materials:

  • This compound tablets

  • Placebo tablets (excipients only)

  • Study animals: Weaned pups or young dogs with naturally acquired parasitic infections.

  • Animal housing and care facilities compliant with ethical guidelines.

  • Fecal analysis equipment.

Procedure:

  • Animal Selection and Acclimation:

    • Select a cohort of weaned pups or young dogs with confirmed natural infections of the target parasite.

    • Acclimate the animals to the housing facilities for a suitable period before the start of the study.

    • Randomly assign animals to treatment and control groups.

  • Dosing Administration:

    • Administer the first dose of the assigned treatment (this compound, combination therapy, or placebo) to each animal.

    • Administer a second dose 5 to 7.5 hours after the first dose.[2]

    • Observe animals for any adverse reactions following administration.

  • Post-Treatment Monitoring and Data Collection:

    • Collect all feces from each animal for a set period post-treatment to recover and count expelled worms.

    • At the end of the collection period, euthanize the animals in accordance with approved ethical protocols.

    • Perform necropsy to recover and count any remaining worms in the gastrointestinal tract.

  • Efficacy Calculation:

    • Calculate the percentage clearance for each animal using the formula:

      • % Clearance = (Worms expelled / (Worms expelled + Worms remaining)) * 100

    • Calculate the mean clearance for each treatment group.

    • Correct the clearance rates by accounting for any spontaneous worm loss observed in the placebo control group.

Visualizations

Experimental Workflow for Canine Anthelmintic Efficacy Study

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment & Analysis animal_selection Animal Selection & Acclimation randomization Randomization into Groups animal_selection->randomization dose1 Administer First Dose randomization->dose1 dose2 Administer Second Dose (5-7.5h later) dose1->dose2 fecal_collection Fecal Collection & Worm Count dose2->fecal_collection necropsy Necropsy & Final Worm Count fecal_collection->necropsy data_analysis Efficacy Calculation necropsy->data_analysis

Caption: Workflow for an in vivo efficacy trial of this compound in canines.

References

Application Notes and Protocols: Establishing a Thenium Closylate-Resistant Nematode Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium (B15197289) closylate is a quaternary ammonium (B1175870) anthelmintic effective against various nematode species, particularly hookworms. It functions as a nicotinic agonist, targeting the neuromuscular system of the parasite. The emergence of anthelmintic resistance is a significant challenge in both veterinary and human medicine, necessitating the development of resistant nematode strains for research purposes. These resistant lines are invaluable tools for studying the mechanisms of resistance, screening for novel anthelmintics that can overcome resistance, and developing diagnostic assays.

This document provides a detailed protocol for the establishment and characterization of a thenium closylate-resistant nematode line, using the model organism Caenorhabditis elegans as an example. The principles and methods described can be adapted for other nematode species.

Mechanism of Action and Resistance

This compound, like other nicotinic agonists such as levamisole (B84282) and pyrantel, acts on the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the muscle cells of nematodes. The binding of this compound to these receptors leads to the opening of ion channels, causing an influx of cations and subsequent depolarization of the muscle cell membrane. This results in spastic paralysis of the worm, leading to its expulsion from the host.

Resistance to nicotinic agonists is often a complex, polygenic trait. It can arise from alterations in the nAChR subunits, leading to reduced drug binding or altered channel function. Studies in C. elegans and other nematodes have implicated several genes encoding nAChR subunits (e.g., unc-29, unc-38, unc-63, acr-8, acr-16) in resistance to nicotinic agonists. Changes in the expression levels of these subunits can also contribute to the resistance phenotype.

Signaling Pathway

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway and potential resistance mechanisms.

Experimental Protocols

Materials
  • Nematode strain (e.g., C. elegans N2 Bristol - wild-type)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • M9 buffer

  • Synchronized L1-stage nematodes

  • Microtiter plates (96-well)

  • Plate reader (for motility assays)

  • Dissecting microscope

Protocol 1: Determination of the Inhibitory Concentration (IC50) of this compound

Objective: To determine the concentration of this compound that inhibits the motility or development of 50% of the wild-type nematode population. This value will serve as the baseline for selecting resistant individuals.

  • Preparation of this compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Preparation:

    • Prepare a synchronized population of L1-stage nematodes.

    • In a 96-well microtiter plate, add a constant volume of M9 buffer or liquid NGM.

    • Create a serial dilution of this compound from the stock solution. Final concentrations should range from approximately 0.1 µM to 100 µM. Include a DMSO-only control.

    • Add a fixed number of synchronized L1 nematodes (e.g., 20-30) to each well.

  • Incubation and Analysis:

    • Incubate the plates at 20°C for 48-72 hours.

    • Assess nematode viability or motility. This can be done by:

      • Visual Scoring: Count the number of motile vs. non-motile (paralyzed or dead) worms under a dissecting microscope.

      • Automated Motility Assay: Use a plate reader capable of measuring nematode movement.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting a dose-response curve.

Protocol 2: Selection of this compound-Resistant Nematodes

Objective: To generate a nematode population with increased resistance to this compound through continuous selection pressure.

Selection_Workflow Start Start WT_Population Wild-Type (P0) Nematode Population Start->WT_Population Exposure_1 Expose to IC50 of this compound WT_Population->Exposure_1 Survivors_1 Collect Survivors (F1) Exposure_1->Survivors_1 Expansion_1 Expand F1 Population Survivors_1->Expansion_1 Exposure_2 Expose to 1.5x IC50 Expansion_1->Exposure_2 Survivors_2 Collect Survivors (F2) Exposure_2->Survivors_2 Expansion_2 Expand F2 Population Survivors_2->Expansion_2 Exposure_n Expose to Increasing Concentrations (Fn) Expansion_2->Exposure_n Repeat for multiple generations Resistant_Line Established Resistant Line Exposure_n->Resistant_Line Characterization Characterize Resistance (IC50 Shift) Resistant_Line->Characterization

Caption: Experimental workflow for the selection of a this compound-resistant nematode line.

  • Initial Selection (P0 Generation):

    • Grow a large, mixed-stage population of wild-type nematodes on NGM plates.

    • Expose the population to the predetermined IC50 concentration of this compound by adding the drug to the surface of the NGM plates.

    • After 24-48 hours, identify and transfer the surviving, motile nematodes to fresh NGM plates without the drug.

  • Subsequent Generations (F1, F2, ...):

    • Allow the survivor population (F1) to reproduce and expand.

    • Synchronize the F1 generation to obtain a large population of L1s.

    • Expose the F1 population to a slightly higher concentration of this compound (e.g., 1.5x the initial IC50).

    • Collect the survivors (F2) and repeat the process of expansion and selection for multiple generations (typically 10-20 generations).

    • Gradually increase the concentration of this compound used for selection in subsequent generations as the population becomes more resistant.

  • Establishment of the Resistant Line:

    • After a significant increase in the tolerated concentration is observed, the population can be considered a resistant line.

    • Maintain the resistant line by periodically culturing them on plates containing a maintenance concentration of this compound to preserve the resistance phenotype.

Protocol 3: Characterization of the Resistant Line

Objective: To quantify the degree of resistance in the newly established nematode line.

  • IC50 Determination for the Resistant Line:

    • Using the same methodology as in Protocol 1, determine the IC50 of this compound for the established resistant line.

    • Perform the IC50 determination for the original wild-type strain in parallel as a control.

  • Calculation of the Resistance Factor (RF):

    • The resistance factor is a quantitative measure of the degree of resistance.

    • Calculate the RF using the following formula: RF = IC50 (Resistant Line) / IC50 (Wild-Type Line)

Data Presentation

The following tables present illustrative data for the characterization of a hypothetical this compound-resistant C. elegans line.

Table 1: Dose-Response Data for this compound against Wild-Type and Resistant C. elegans

This compound (µM)% Inhibition (Wild-Type)% Inhibition (Resistant)
0.15.2 ± 1.11.8 ± 0.5
125.8 ± 3.58.3 ± 1.9
548.9 ± 4.220.1 ± 3.3
1070.1 ± 5.135.6 ± 4.8
2592.5 ± 2.852.3 ± 5.5
5098.2 ± 1.575.4 ± 4.1
10099.8 ± 0.290.7 ± 2.9

Data are presented as mean ± standard deviation.

Table 2: Summary of IC50 Values and Resistance Factor

Nematode LineIC50 (µM)Resistance Factor (RF)
Wild-Type (N2)5.1-
Thenium-Resistant27.85.45

Troubleshooting and Considerations

  • Solubility of this compound: Ensure that this compound is fully dissolved in DMSO before preparing aqueous dilutions. Precipitation can lead to inaccurate concentrations.

  • Stability of Resistance: Resistance may decline over time if the selective pressure is removed. It is advisable to periodically re-select the resistant population or maintain a frozen stock of the resistant line.

  • Fitness Cost: The development of resistance may be associated with a fitness cost, such as reduced fecundity or slower development. It is important to characterize these aspects of the resistant line.

  • Cross-Resistance: Test the resistant line against other nicotinic agonists (e.g., levamisole, pyrantel) to determine the extent of cross-resistance. Also, test against anthelmintics with different mechanisms of action (e.g., benzimidazoles, macrocyclic lactones) to assess for multi-drug resistance.

These application notes and protocols provide a framework for the successful establishment and characterization of a this compound-resistant nematode line, a critical resource for advancing our understanding of anthelmintic resistance.

Application Notes and Protocols: Thenium Closylate in Larval Migration Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium (B15197289) closylate is a quaternary ammonium (B1175870) anthelmintic compound effective against various nematode infections, particularly hookworms, in veterinary medicine. Its primary mechanism of action involves the disruption of neuromuscular transmission in parasites. The Larval Migration Inhibition Assay (LMIA) is a widely used in vitro method to assess the efficacy of anthelmintic compounds by measuring their ability to inhibit the migration of nematode larvae. This document provides detailed application notes and protocols for the potential use of thenium closylate in LMIA, offering a framework for researchers investigating its anthelmintic properties.

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Agonist

This compound acts as a cholinomimetic, specifically a nicotinic agonist, at the neuromuscular junctions of nematodes. It binds to and activates nicotinic acetylcholine receptors (nAChRs) on the muscle cells of these parasites. This binding mimics the action of the neurotransmitter acetylcholine (ACh) but is persistent as this compound is not readily broken down by acetylcholinesterase. The continuous stimulation of nAChRs leads to an influx of cations, causing depolarization of the muscle cell membrane. This results in sustained muscle contraction and ultimately, spastic paralysis of the larva. The inability of the larvae to move prevents them from migrating, which is the principle measured in the LMIA.

Signaling Pathway of this compound at the Nematode Neuromuscular Junction

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Thenium This compound Thenium->nAChR Binds & Activates Ion_Channel Cation Channel (Open) nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Paralysis Spastic Paralysis & Migration Inhibition Depolarization->Paralysis LMIA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_migration Migration cluster_analysis Analysis Larvae 1. Obtain & Wash Infective Larvae (L3) Compound 2. Prepare Serial Dilutions of this compound Plates 3. Aliquot Larvae into 24-well Plate AddCompound 4. Add this compound Dilutions to Wells Plates->AddCompound Start Assay Incubate 5. Incubate at 37°C, 5% CO2 for 24-48 hours AddCompound->Incubate Transfer 6. Transfer Larvae to Migration Apparatus (e.g., Baermann) Incubate->Transfer Post-incubation Migrate 7. Allow Larvae to Migrate Through Mesh (20-25 µm) for 2-4 hours Transfer->Migrate Collect 8. Collect Migrated Larvae from Collection Plate Migrate->Collect Migration Period Ends Count 9. Enumerate Migrated Larvae Under a Microscope Collect->Count Calculate 10. Calculate % Inhibition and IC50 Count->Calculate

Application Notes and Protocols for Testing Thenium Closylate Synergy with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium (B15197289) closylate is an anthelmintic agent that has demonstrated efficacy, particularly in veterinary medicine.[1][2] Notably, studies have indicated a synergistic effect when combined with other drugs, such as piperazine (B1678402) phosphate (B84403), for the treatment of Toxocara canis infections in canines.[1][2] This observed synergy suggests that thenium closylate may have the potential for broader therapeutic applications through combination therapies. The principle of drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a critical area of research for enhancing therapeutic efficacy, overcoming drug resistance, and reducing dose-related toxicity.[3][4]

These application notes provide a comprehensive framework of detailed protocols for researchers to investigate the synergistic potential of this compound with other therapeutic agents. The protocols described herein cover established in vitro and in vivo methodologies for quantifying drug interactions, enabling a thorough assessment of synergistic, additive, or antagonistic effects.

Hypothetical Signaling Pathway Modulation

To illustrate a potential mechanism of synergistic action, consider a hypothetical scenario where this compound potentiates the activity of a conventional anticancer drug by modulating a key signaling pathway involved in cell survival and proliferation.

cluster_cell Cancer Cell drugA Drug A (e.g., Chemotherapy) pathway Pro-survival Signaling Pathway (e.g., PI3K/Akt) drugA->pathway Inhibits thenium This compound thenium->pathway Potentiates Inhibition receptor Receptor receptor->pathway apoptosis Apoptosis pathway->apoptosis Inhibits proliferation Cell Proliferation pathway->proliferation Promotes

Caption: Hypothetical signaling pathway for this compound synergy.

In Vitro Synergy Testing Protocols

Established in vitro methods are essential for the initial screening and quantification of synergistic interactions between this compound and other drugs. The checkerboard microdilution assay is a widely used technique for this purpose.[5][6][7][8][9]

Checkerboard Microdilution Assay

The checkerboard assay allows for the simultaneous testing of multiple concentration combinations of two drugs to determine their combined effect on a specific cell line or microorganism.[5][6][7]

Experimental Protocol:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and the drug to be tested (Drug X) in an appropriate solvent (e.g., DMSO).

    • Create a series of working solutions for each drug at concentrations that are typically 4-fold higher than the final desired concentrations in the assay plate.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of cell culture medium or broth to all wells, except for the first column and row.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of this compound. Add 100 µL of the highest concentration of this compound to the first well of each row and then perform 2-fold serial dilutions across the plate.

    • Along the x-axis (e.g., columns 1-11), create serial dilutions of Drug X in a similar manner.

    • The result is a matrix of wells containing various concentration combinations of both drugs.

    • Include control wells for each drug alone, a growth control (cells/microorganism only), and a sterility control (medium/broth only).

  • Inoculation:

    • Prepare a suspension of the target cells or microorganism at a predetermined concentration (e.g., 5 x 10^5 CFU/mL for bacteria or a specific cell density for cancer cell lines).[7]

    • Add 50 µL of the inoculum to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells; 35-37°C for 16-20 hours for bacteria).[4]

  • Data Collection:

    • After incubation, assess the endpoint. For bacteria, this is typically the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.[4] For cell lines, a viability assay (e.g., MTT, AlamarBlue) can be used to determine the concentration that inhibits 50% of cell growth (IC50).

Data Presentation:

The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[7]

FICI Calculation:

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Table 1: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Source: Adapted from various synergy testing protocols.[7]

Table 2: Example Checkerboard Assay Data Summary

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound1640.375Synergy
Drug X81

Isobologram Analysis

Isobologram analysis is a graphical method used to evaluate drug interactions.[3][10][11][12] It provides a visual representation of synergy, additivity, or antagonism.[10][13]

Experimental Protocol:

  • Dose-Response Curves:

    • Determine the dose-response curves for this compound and Drug X individually to establish the concentration of each drug required to produce a specific level of effect (e.g., IC50).

  • Combination Studies:

    • Test various combinations of the two drugs at fixed ratios (e.g., 1:1, 1:3, 3:1 based on their IC50 values) and determine the concentrations of the combination that produce the same level of effect (e.g., IC50).

  • Isobologram Construction:

    • Plot the IC50 value of this compound on the y-axis and the IC50 value of Drug X on the x-axis.

    • Draw a straight line connecting these two points. This is the line of additivity.

    • Plot the experimentally determined IC50 values of the drug combinations on the same graph.

Data Presentation and Interpretation:

  • Synergy: The data points for the combination fall below the line of additivity.[13]

  • Additivity: The data points fall on the line of additivity.

  • Antagonism: The data points fall above the line of additivity.

xaxis yaxis origin origin->xaxis origin->yaxis ic50_x IC50 Drug X ic50_y IC50 this compound ic50_x->ic50_y Line of Additivity synergy antagonism additivity label_synergy Synergy label_antagonism Antagonism label_additivity Additivity

Caption: Isobologram analysis of drug interactions.

In Vivo Synergy Assessment

In vivo studies are crucial for validating in vitro findings and assessing the therapeutic potential of a drug combination in a whole-organism context.[14][15][16][17] Xenograft models in mice are commonly used for this purpose, particularly in cancer research.[14][18]

Experimental Protocol:

  • Animal Model:

    • Select an appropriate animal model (e.g., nude mice for human tumor xenografts).

    • Implant tumor cells subcutaneously and allow tumors to reach a palpable size.

  • Treatment Groups:

    • Randomize animals into four groups:

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Drug X alone

      • Group 4: this compound and Drug X combination

  • Drug Administration:

    • Administer the drugs via an appropriate route (e.g., oral, intraperitoneal) at predetermined doses and schedules.

  • Data Collection:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Monitor for any signs of toxicity.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.

Data Presentation:

Table 3: Example In Vivo Synergy Study Data

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500-
This compound110026.7%
Drug X95036.7%
Combination30080.0%

Note: The expected additive effect would be a tumor growth inhibition of approximately 53.4% (1 - (1-0.267)*(1-0.367)). The observed 80% inhibition suggests synergy.

Experimental Workflow Diagram

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Interpretation checkerboard Checkerboard Assay fici FICI Calculation checkerboard->fici isobologram Isobologram Analysis isobole_plot Isobologram Plotting isobologram->isobole_plot dose_response Single Agent Dose-Response dose_response->checkerboard dose_response->isobologram animal_model Animal Model Selection treatment Treatment Groups (Control, Single, Combo) animal_model->treatment data_collection Tumor Volume & Toxicity Monitoring treatment->data_collection tgi Tumor Growth Inhibition Calculation data_collection->tgi synergy_determination Determination of Synergy, Additivity, or Antagonism fici->synergy_determination isobole_plot->synergy_determination tgi->synergy_determination synergy_determination->animal_model Promising Combinations

Caption: General experimental workflow for synergy testing.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the synergistic potential of this compound with other drugs. By employing a combination of in vitro screening methods like the checkerboard assay and isobologram analysis, followed by in vivo validation, researchers can effectively identify and characterize promising drug combinations. This approach will be instrumental in exploring the full therapeutic potential of this compound and developing novel, more effective combination therapies.

References

Application Note & Protocol: In Vivo Imaging of Thenium Closylate Activity in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium (B15197289) closylate is an anthelmintic agent belonging to the class of nicotinic agonists. Its mechanism of action involves acting as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of nematodes, leading to excessive stimulation, sustained muscle contraction (spastic paralysis), and eventual expulsion of the parasite from the host. This application note provides a detailed protocol for the non-invasive, real-time in vivo imaging of the anthelmintic activity of thenium closylate against a model gastrointestinal nematode, Ancylostoma ceylanicum, using bioluminescence imaging (BLI).

Historically, the efficacy of anthelmintics like this compound has been assessed through methods such as fecal egg count reduction tests or worm burden enumeration at necropsy.[1] While effective, these methods are terminal and do not allow for the longitudinal study of drug dynamics in a single animal. In vivo imaging, particularly BLI, offers a powerful alternative to monitor the parasitic load in real-time, providing a more comprehensive understanding of the drug's efficacy and pharmacodynamics.[2][3] This protocol is designed for preclinical evaluation of this compound and can be adapted for other anthelmintic compounds.

Principle of the Assay

This protocol utilizes a transgenic line of Ancylostoma ceylanicum that constitutively expresses a luciferase enzyme. When the substrate, D-luciferin, is administered to an infected host, the luciferase-expressing parasites emit light, which can be detected and quantified using a sensitive in vivo imaging system. The intensity of the bioluminescent signal is directly proportional to the number of viable parasites. By imaging the animals before and after treatment with this compound, the reduction in parasite burden can be quantitatively assessed over time.

Materials and Reagents

  • Parasites: Luciferase-expressing third-stage infective larvae (L3) of Ancylostoma ceylanicum.

  • Animal Model: 4-6 week old male Syrian hamsters (Mesocricetus auratus).

  • Test Compound: this compound.

  • Substrate: D-luciferin potassium salt.

  • Anesthetic: Isoflurane (B1672236).

  • Vehicle for Drug Administration: e.g., 0.5% carboxymethyl cellulose.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • In Vivo Imaging System: Equipped with a cooled CCD camera.

  • Animal clippers.

  • Standard laboratory equipment: Pipettes, tubes, syringes, needles, etc.

Experimental Protocols

Animal Infection and Acclimation
  • Acclimate hamsters for at least 7 days prior to infection.

  • Infect hamsters orally with 200 luciferase-expressing A. ceylanicum L3 larvae suspended in 100 µL of sterile PBS.

  • House the infected animals under standard laboratory conditions with ad libitum access to food and water.

  • Monitor the infection over 2-3 weeks to allow the parasites to establish in the small intestine.

In Vivo Bioluminescence Imaging Procedure
  • Preparation of D-luciferin: Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL. Filter-sterilize and store at -20°C.

  • Animal Preparation:

    • Shave the abdominal area of the hamsters to minimize light attenuation by fur.

    • Anesthetize the animals using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in an induction chamber.

  • Substrate Administration: Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.

  • Imaging:

    • Wait for 10 minutes for the substrate to distribute.

    • Place the anesthetized hamster in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images using an exposure time of 1-5 minutes, depending on the signal intensity.

    • Acquire images from both ventral and dorsal views.

    • A photographic image should be taken to serve as an anatomical reference.

  • Data Analysis:

    • Define a region of interest (ROI) over the abdominal area where the bioluminescent signal is detected.

    • Quantify the total photon flux (photons/second) within the ROI using the imaging software.

This compound Efficacy Study
  • Baseline Imaging: On day 21 post-infection, perform a baseline imaging session for all infected hamsters as described in Protocol 2 to determine the initial parasite burden.

  • Group Allocation: Based on the baseline bioluminescent signal, randomize the animals into treatment and control groups (n=5-8 animals per group).

  • Drug Administration:

    • Treatment Group: Administer this compound orally at a predetermined dose (e.g., 25 mg/kg).

    • Control Group: Administer the vehicle alone.

  • Post-Treatment Imaging: Perform in vivo imaging at various time points post-treatment (e.g., 24, 48, 72, and 96 hours) following the procedure in Protocol 2.

  • Data Analysis:

    • Calculate the percentage reduction in bioluminescent signal for each animal at each time point relative to its baseline signal.

    • Compare the mean signal reduction between the treatment and control groups.

Data Presentation

The quantitative data from the efficacy study can be summarized in the following tables.

Table 1: In Vivo Bioluminescent Signal Following this compound Treatment

Time PointMean Total Photon Flux (photons/s) ± SEM - Control GroupMean Total Photon Flux (photons/s) ± SEM - this compound Group
Baseline (0 h)1.5 x 10^6 ± 0.2 x 10^61.6 x 10^6 ± 0.3 x 10^6
24 h1.4 x 10^6 ± 0.3 x 10^60.8 x 10^6 ± 0.2 x 10^6
48 h1.5 x 10^6 ± 0.2 x 10^60.4 x 10^6 ± 0.1 x 10^6
72 h1.6 x 10^6 ± 0.3 x 10^60.2 x 10^6 ± 0.05 x 10^6
96 h1.5 x 10^6 ± 0.2 x 10^60.1 x 10^6 ± 0.03 x 10^6

Table 2: Percentage Reduction in Parasite Burden (Bioluminescent Signal)

Time PointMean % Reduction ± SEM - Control GroupMean % Reduction ± SEM - this compound Group
24 h6.7 ± 5.150.0 ± 8.2
48 h0.0 ± 4.575.0 ± 6.5
72 h-6.7 ± 5.887.5 ± 4.1
96 h0.0 ± 4.893.8 ± 3.2

Visualizations

Experimental_Workflow cluster_Phase1 Infection and Acclimation cluster_Phase2 Efficacy Study acclimation Acclimate Hamsters infection Oral Infection with Luciferase-expressing A. ceylanicum L3 acclimation->infection establishment Parasite Establishment (21 days) infection->establishment baseline_imaging Baseline In Vivo Imaging establishment->baseline_imaging grouping Randomize into Groups (Control & Treatment) baseline_imaging->grouping treatment Administer this compound or Vehicle grouping->treatment post_imaging Post-Treatment Imaging (24, 48, 72, 96h) treatment->post_imaging data_analysis Data Analysis and Quantification post_imaging->data_analysis

Caption: Experimental workflow for in vivo imaging of this compound activity.

Signaling_Pathway thenium This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on Nematode Muscle Cell thenium->nAChR Binds to and activates depolarization Ion Influx & Membrane Depolarization nAChR->depolarization contraction Sustained Muscle Contraction depolarization->contraction paralysis Spastic Paralysis contraction->paralysis expulsion Parasite Expulsion from Host paralysis->expulsion

Caption: Proposed mechanism of action of this compound in nematodes.

Discussion and Troubleshooting

This in vivo imaging protocol provides a robust and sensitive method for evaluating the efficacy of this compound. The real-time, longitudinal data acquisition reduces animal usage and provides more statistically powerful results compared to traditional terminal methods.

Potential Issues and Solutions:

  • Low Bioluminescent Signal:

    • Cause: Insufficient parasite load, poor substrate delivery, or inactive luciferase.

    • Solution: Verify the infective dose, ensure proper IP injection of D-luciferin, and confirm the viability and luciferase activity of the parasite stock in vitro.

  • High Signal Variability:

    • Cause: Inconsistent infection rates, variable substrate distribution, or inaccurate ROI placement.

    • Solution: Standardize the infection protocol, ensure consistent timing between luciferin (B1168401) injection and imaging, and use a consistent ROI definition for all animals and time points.

  • Signal from Outside the GI Tract:

    • Cause: Ectopic parasite migration.

    • Solution: While less common for A. ceylanicum, note any ectopic signals. The primary ROI should remain focused on the gastrointestinal tract.

Conclusion

The application of in vivo bioluminescence imaging offers a significant advancement in the preclinical assessment of anthelmintic drugs like this compound. This detailed protocol provides a framework for researchers to quantitatively measure the activity of such compounds in a relevant animal model, facilitating the drug development pipeline for new and improved antiparasitic therapies.

References

Application Notes and Protocols: Development of Thenium Closylate Derivatives for Enhanced Anthelmintic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium (B15197289) closylate is a quaternary ammonium (B1175870) salt that has been used as an anthelmintic agent, particularly in veterinary medicine.[1][2] Its mechanism of action is believed to involve the disruption of parasite neuromuscular function. The development of new derivatives of thenium closylate presents a promising avenue for enhancing its efficacy, expanding its spectrum of activity, and overcoming potential resistance mechanisms.

These application notes provide a comprehensive overview of the methodologies and protocols for the development and evaluation of novel this compound derivatives. The focus is on the logical design of new chemical entities, their synthesis, and a tiered screening approach to identify candidates with superior anthelmintic properties.

Rationale for Derivative Development

The chemical structure of this compound, N,N-dimethyl-N-(2-phenoxyethyl)-2-thenylammonium p-chlorobenzenesulfonate, offers several sites for modification to explore structure-activity relationships (SAR).[1][2] Key areas for derivatization include:

  • The Thiophene (B33073) Ring: Substitution on the thiophene ring can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with the target.

  • The Phenoxyethyl Group: Modifications to the phenyl ring of the phenoxyethyl moiety can impact lipophilicity and introduce new interactions with the target site.

  • The Quaternary Ammonium Head: While essential for its likely mechanism of action, subtle changes to the alkyl substituents on the nitrogen atom could fine-tune the compound's properties.

Hypothetical this compound Derivatives

For the purpose of these protocols, we will consider a hypothetical series of derivatives to illustrate the developmental workflow.

Compound IDParent MoietyModificationRationale
TC-001 This compound(Reference Compound)Baseline for comparison.
TC-D-01 Thenium5-Bromo substitution on the thiophene ringIntroduce a bulky, electron-withdrawing group to probe steric and electronic effects at the target.
TC-D-02 Thenium4-Fluoro substitution on the phenoxy ringEnhance metabolic stability and alter electronic properties of the phenoxy group.
TC-D-03 TheniumN,N-diethyl instead of N,N-dimethylIncrease lipophilicity and steric bulk around the quaternary nitrogen.

Synthesis and Characterization

The synthesis of this compound derivatives can be approached through established organic chemistry methodologies. A general synthetic workflow is outlined below.

General Synthetic Protocol for Thenium Derivatives

This protocol describes a potential pathway for synthesizing the proposed derivatives.

Step 1: Synthesis of Substituted 2-Thenyl Halides

  • For derivatives like TC-D-01 , the starting material would be a commercially available or synthesized substituted thiophene, which is then halogenated at the 2-methyl position.

Step 2: Synthesis of the Tertiary Amine Precursor

  • For derivatives like TC-D-02 and TC-D-03 , the corresponding substituted N,N-dialkyl-2-phenoxyethanamine would be synthesized. This can be achieved by reacting the appropriate N,N-dialkylamine with a substituted 2-phenoxyethyl halide.

Step 3: Quaternization

  • The final step involves the quaternization of the tertiary amine with the appropriate 2-thenyl halide in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

Step 4: Anion Exchange

  • If the resulting halide salt is not the desired closylate, an anion exchange step with silver closylate or a similar salt would be performed.

Step 5: Purification and Characterization

  • The final products should be purified using techniques such as recrystallization or column chromatography.

  • Characterization should be performed using standard analytical methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Diagram: Synthetic Workflow for this compound Derivatives

G cluster_synthesis Synthetic Pathway start Substituted Thiophene/Phenoxyethanamine step1 Functional Group Modification start->step1 e.g., Bromination step2 Synthesis of Tertiary Amine step1->step2 step3 Quaternization with 2-Thenyl Halide step2->step3 step4 Anion Exchange (if necessary) step3->step4 purify Purification and Characterization step4->purify end This compound Derivative purify->end G cluster_invitro In Vitro Evaluation compound_library Library of Thenium Closylate Derivatives primary_screen Primary Screen: Larval Motility Assay compound_library->primary_screen secondary_screen Secondary Screen: Egg Hatch Assay primary_screen->secondary_screen Active Compounds hit_compounds Hit Compounds for In Vivo Testing secondary_screen->hit_compounds Confirmed Hits G cluster_moa Hypothetical Neuromuscular Disruption drug Thenium Derivative receptor Parasite nAChR drug->receptor Antagonizes ion_channel Ion Channel Opening (Na+, Ca2+) receptor->ion_channel Inhibits depolarization Membrane Depolarization ion_channel->depolarization Prevents paralysis Spastic Paralysis depolarization->paralysis Leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thenium Closylate Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thenium (B15197289) closylate in in vitro settings. Given that thenium closylate is primarily documented as an anthelmintic, this guide focuses on establishing and optimizing its dosage for novel applications in mammalian cell culture, such as in drug repurposing screens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is an anthelmintic drug used to treat parasitic worm infections.[1] Its primary mechanism of action is as a nicotinic agonist.[2] In nematodes, it binds to nicotinic acetylcholine (B1216132) receptors (nAChRs) on muscle cells, leading to spastic paralysis.[2][3] When considering its use in mammalian cells, it's important to note that these cells also express various subtypes of nAChRs, which could be potential targets.[4]

Q2: What is a recommended starting concentration for this compound in a new mammalian cell line?

A2: For a compound with limited data in a specific cell line, it is recommended to start with a broad dose-response experiment. A typical range to screen a new compound is from 1 nM to 100 µM.[5] This wide range helps in identifying the effective concentration window and determining the IC50 (half-maximal inhibitory concentration).

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in water.[1] However, for cell culture experiments, it is common practice to dissolve compounds in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should ideally be stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

A4: The stability of this compound in cell culture media at 37°C has not been widely reported. For long-term experiments (over 24 hours), it is advisable to change the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.

Troubleshooting Guide

Issue 1: High variability in results between replicate wells.

  • Possible Cause: Inconsistent cell seeding, edge effects in the plate, or pipetting errors during serial dilutions.

  • Solution:

    • Ensure a single-cell suspension with uniform density before seeding.

    • To minimize edge effects, avoid using the outer wells of the microplate for treatment and instead fill them with sterile PBS or media.

    • Prepare a master mix of the final drug dilutions to add to the wells, rather than performing serial dilutions directly in the plate.

Issue 2: No observable effect on cells at any tested concentration.

  • Possible Cause 1: The chosen cell line may not express the relevant nAChR subtypes or may be inherently resistant.

  • Solution: Research the expression of nAChR subunits in your cell line of interest. Consider screening a panel of different cell lines to find a sensitive model.

  • Possible Cause 2: The compound may have degraded.

  • Solution: Prepare fresh stock solutions and ensure proper storage conditions. Avoid multiple freeze-thaw cycles.

  • Possible Cause 3: The incubation time is too short.

  • Solution: Extend the treatment duration (e.g., 48 or 72 hours) to allow for potential long-term effects to manifest.

Issue 3: Excessive cell death, even at the lowest concentrations.

  • Possible Cause 1: The starting concentration range is too high for your specific cell line.

  • Solution: Perform a dose-response curve starting from a much lower concentration (e.g., in the picomolar or low nanomolar range) with smaller increments.

  • Possible Cause 2: Solvent toxicity.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below 0.1%. Always include a vehicle control (media with the same final concentration of solvent) to differentiate between compound and solvent effects.

Quantitative Data Summary

Table 1: Example Data from an In Vitro Cytotoxicity Assay (MTT) for this compound on A549 Human Lung Carcinoma Cells after 48 hours.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 4.8
182.3 ± 6.2
1051.7 ± 5.5
5021.4 ± 3.9
1008.9 ± 2.1

Note: These are example values and may not be representative of actual experimental results.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

G Thenium_Closylate This compound (Nicotinic Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Thenium_Closylate->nAChR Ca_Influx Ca²⁺ Influx / Na⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K ERK ERK Ca_Influx->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Neuroprotection Akt->Cell_Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential signaling pathways of this compound in mammalian cells.

G Start Start: Prepare Thenium Closylate Stock Solution Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions (e.g., 1nM to 100µM) Start->Prepare_Dilutions Treat_Cells Treat Cells with Dilutions and Vehicle Control Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate (24, 48, or 72 hours) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze Data: Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End G No_Effect No Observable Effect? High_Toxicity High Toxicity at all concentrations? No_Effect->High_Toxicity No Check_Concentration Action: Test higher concentration range. Extend incubation time. No_Effect->Check_Concentration Yes High_Variability High Variability? High_Toxicity->High_Variability No Lower_Concentration Action: Test lower concentration range (pM to nM). High_Toxicity->Lower_Concentration Yes Check_Seeding Action: Optimize cell seeding density. Check for edge effects. High_Variability->Check_Seeding Yes Check_Cell_Line Action: Verify nAChR expression in cell line. Test other cell lines. Check_Concentration->Check_Cell_Line Check_Solvent Action: Lower solvent concentration. Run vehicle control. Lower_Concentration->Check_Solvent Refine_Protocol Action: Refine pipetting technique. Use master mixes. Check_Seeding->Refine_Protocol

References

troubleshooting thenium closylate solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for solubility issues encountered with thenium (B15197289) closylate in Dimethyl Sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is thenium closylate and why is DMSO a common solvent?

This compound is an anthelmintic compound used in veterinary medicine.[1] Its chemical structure is a salt, consisting of a dimethyl(2-phenoxyethyl)-2-thenylammonium cation and a p-chlorobenzenesulfonate anion.[1][2][3] Like many anthelmintics, it has low solubility in water (0.6% w/v at 20°C)[1][4]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds that are poorly soluble in aqueous solutions, making it a standard choice for preparing stock solutions in biological research.[5][6][7]

Q2: What is the expected solubility of this compound in DMSO?

While specific quantitative data for this compound's solubility in DMSO is not readily published, it is described as having moderate solubility in organic solvents.[8] For compounds of this nature, preparing stock solutions in the range of 10-50 mM in pure DMSO is a typical starting point. Final working concentrations in aqueous media are often much lower due to the risk of precipitation and potential solvent toxicity.

Q3: Why is my this compound not dissolving completely in DMSO?

Several factors can contribute to incomplete dissolution:

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[7] Water contamination can significantly reduce its solvating power for hydrophobic compounds.

  • Compound Purity & Form: The compound may be of a different salt form or contain impurities that affect solubility.

  • Temperature: Dissolution may be slow at room temperature.

  • Insufficient Agitation: The compound may require more energy to break down the crystal lattice structure.

Q4: My compound dissolved in 100% DMSO, but why did it precipitate when I added it to my cell culture media or buffer?

This is a common phenomenon known as "antisolvent precipitation." this compound is significantly less soluble in aqueous environments than in pure DMSO. When the high-concentration DMSO stock is diluted into an aqueous solution (the "antisolvent"), the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.[9] The method of dilution is critical; adding the DMSO stock to the aqueous buffer slowly while mixing can sometimes prevent this.[9]

Troubleshooting Guide: Dissolution Issues

Issue 1: this compound powder is not fully dissolving in DMSO.

If you observe particulates, cloudiness, or sediment after attempting to dissolve the compound, follow this workflow.

G start Start: Incomplete Dissolution check_dmso Step 1: Verify DMSO Quality - Use anhydrous/biotech grade - Use a fresh, unopened aliquot start->check_dmso vortex Step 2: Increase Agitation - Vortex vigorously for 1-2 min - Sonicate in a water bath for 5-10 min check_dmso->vortex heat Step 3: Apply Gentle Heat - Warm to 37-50°C - Vortex intermittently vortex->heat reassess Reassess Solubility heat->reassess success Result: Fully Dissolved - Proceed to experiment - Store properly (see protocol) reassess->success Clear Solution fail Result: Still Undissolved - Consider lowering stock concentration - Contact supplier for lot-specific data reassess->fail Particulates Remain

Caption: Workflow for troubleshooting initial dissolution.

Issue 2: Precipitate forms after diluting DMSO stock into aqueous media.

This is often encountered when preparing working solutions from a concentrated stock.

G start Start: Precipitation Upon Dilution technique Step 1: Refine Dilution Technique - Add DMSO stock dropwise to  vigorously stirring aqueous buffer - Do NOT add buffer to stock start->technique lower_stock Step 2: Reduce Stock Concentration - Prepare a more dilute DMSO stock  (e.g., 1 mM instead of 10 mM) - This reduces local concentration shock technique->lower_stock check_final Step 3: Check Final DMSO % - Ensure final DMSO is <1%, ideally <0.1% - High DMSO % can affect both  solubility and biological systems lower_stock->check_final reassess Reassess for Precipitation check_final->reassess success Result: Clear Solution - Use immediately - Do not store dilute aqueous solutions reassess->success No Precipitate fail Result: Still Precipitates - Compound may be unsuitable for  aqueous assays at desired concentration - Consider formulation with co-solvents  (e.g., Pluronic F-68, Cremophor EL) reassess->fail Precipitate Forms

Caption: Workflow to prevent precipitation in aqueous media.

Data & Protocols

Compound & Solvent Properties
ParameterValue / RecommendationSource
Compound This compound[2]
CAS Number 4304-40-9[8][10]
Molecular Weight 454.0 g/mol [1][2]
Melting Point 159-160°C[1][4]
Primary Solvent Dimethyl Sulfoxide (DMSO)[5][6]
Recommended Grade Anhydrous, ≥99.9% Purity-
Storage (DMSO) Store desiccated at room temperature[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a reliable method for preparing a concentrated stock of this compound.

  • Preparation:

    • Allow the this compound vial and a fresh vial of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out 4.54 mg of this compound (MW = 454.0 g/mol ) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Dissolution:

    • Add 900 µL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 2 minutes.

    • If particulates remain, sonicate the vial in a room temperature water bath for 10 minutes.

    • If still undissolved, place the vial in a 37°C heat block or water bath for 15 minutes, vortexing every 5 minutes.

    • Once fully dissolved, add a final 100 µL of DMSO to reach a total volume of 1 mL and a final concentration of 10 mM. Mix thoroughly.

  • Storage:

    • Dispense into single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction.

    • Store aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.

Hypothesized Mechanism of Action

Thenium is a quaternary ammonium (B1175870) anthelmintic. Its mechanism of action is believed to involve agonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction of nematodes, leading to spastic paralysis.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell (Nematode) ACh Acetylcholine (ACh) nAChR nAChR Ligand-gated Ion Channel ACh->nAChR:r Natural Ligand depol Na⁺ Influx & Depolarization nAChR->depol Channel Opens paralysis Spastic Paralysis depol->paralysis Leads to Thenium Thenium (Agonist) Thenium->nAChR:r Binds & Activates

Caption: Thenium acts as an agonist on nematode nAChRs.

References

improving the stability of thenium closylate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving and maintaining the stability of thenium (B15197289) closylate solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during their work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a thenium closylate stock solution?

A1: For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light. The solid form of this compound should be stored at -20°C in a freezer.[1] Solutions should be prepared fresh whenever possible. If storage is necessary, it should be for the shortest duration possible after conducting appropriate stability studies.

Q2: What are the common signs of degradation in a this compound solution?

A2: Visual signs of degradation can include the appearance of a precipitate, a change in color (e.g., yellowing), or the development of haziness. However, significant degradation can occur without any visible changes. Therefore, chemical analysis, such as High-Performance Liquid Chromatography (HPLC), is necessary to accurately assess the stability and purity of the solution.[2]

Q3: What factors can negatively impact the stability of this compound solutions?

A3: Several factors can affect the stability of drug solutions, including temperature, light, pH, and the presence of oxygen.[2] For this compound, its chemical structure, which includes a quaternary ammonium (B1175870) group, a phenoxyethyl moiety, and a thiophene (B33073) ring, suggests potential susceptibility to certain degradation pathways.[3][4][5] Key factors to consider are:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation.

  • pH: The pH of the solution can significantly influence the rate of hydrolysis and other degradation reactions.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule.

Q4: Are there any recommended excipients to improve the stability of this compound solutions?

A4: Yes, the use of appropriate excipients can significantly enhance the stability of parenteral formulations.[6][7][8] For this compound solutions, consider the following:

  • Buffers: To maintain a stable pH, buffers such as citrate, acetate (B1210297), or phosphate (B84403) can be used.[2] The optimal pH range should be determined through stability studies.

  • Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid or sodium metabisulfite (B1197395) can be included in the formulation.

  • Chelating Agents: If trace metal ions that can catalyze degradation are present, a chelating agent such as edetate disodium (B8443419) (EDTA) may be beneficial.[8]

  • Solubilizing Agents: To improve solubility and prevent precipitation, co-solvents or surfactants like polysorbates may be considered, especially for higher concentration formulations.[9]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in the Solution
Question Possible Cause & Solution
Is the solution stored at a low temperature? Cause: The solubility of this compound may be reduced at lower temperatures, leading to precipitation. Solution: Try gently warming the solution to room temperature with gentle agitation to see if the precipitate redissolves. If it does, consider storing the solution at a controlled room temperature after confirming stability at this temperature.
Was the correct solvent and concentration used? Cause: this compound has limited solubility in water (0.6% w/v at 20°C).[3] Exceeding this concentration can lead to precipitation. Solution: Ensure you are working within the solubility limits. If a higher concentration is needed, a formulation study to identify suitable solubilizing agents (e.g., co-solvents, surfactants) is recommended.[9]
Has the pH of the solution shifted? Cause: A change in pH can affect the solubility of the compound or lead to the formation of less soluble degradation products. Solution: Measure the pH of the solution. If it has deviated from the intended pH, investigate the cause. Incorporating a suitable buffer system can help maintain a stable pH.[2]
Issue 2: Solution Has Turned Yellow or Changed Color
Question Possible Cause & Solution
Has the solution been exposed to light? Cause: Photodegradation can often lead to the formation of colored impurities. Solution: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct photostability studies to quantify the impact of light exposure.
Is there evidence of oxidative degradation? Cause: Oxidation is a common degradation pathway that can produce colored byproducts. The thiophene ring in this compound could be susceptible to oxidation. Solution: Prepare the solution using deoxygenated solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon. The addition of an antioxidant to the formulation may also be necessary.
Was the solution exposed to high temperatures? Cause: Thermal degradation can also result in the formation of colored impurities. Solution: Store the solution at the recommended temperature and avoid exposure to excessive heat.
Issue 3: Loss of Potency Detected by HPLC Analysis
Question Possible Cause & Solution
Is the analytical method stability-indicating? Cause: The HPLC method may not be able to separate the active pharmaceutical ingredient (API) from its degradation products, leading to inaccurate quantification. Solution: Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate potential degradation products and ensuring the method can resolve them from the parent peak.[10][11][12]
What are the storage conditions (temperature, pH, light)? Cause: As discussed, temperature, pH, and light can all contribute to the degradation of this compound. Solution: Conduct a systematic study to evaluate the impact of these factors on the stability of your solution. The data will help in identifying the optimal storage conditions and formulation.
Are there any reactive excipients in the formulation? Cause: Some excipients can interact with the API, leading to degradation. Solution: If your formulation contains multiple components, conduct compatibility studies to ensure that the excipients are not contributing to the degradation of this compound.

Quantitative Data Summary

The following tables present hypothetical stability data for a 1 mg/mL this compound solution in an aqueous buffer to illustrate the impact of different environmental factors.

Table 1: Effect of Temperature on this compound Stability (Stored in the dark at pH 7.0 for 30 days)

Temperature% Initial Concentration Remaining% Total Degradants
2-8°C99.2%0.8%
25°C / 60% RH95.5%4.5%
40°C / 75% RH85.1%14.9%

Table 2: Effect of pH on this compound Stability (Stored at 25°C in the dark for 30 days)

pH% Initial Concentration Remaining% Total Degradants
3.092.3%7.7%
5.098.1%1.9%
7.095.5%4.5%
9.089.4%10.6%

Table 3: Effect of Light on this compound Stability (Stored at 25°C for 1.2 million lux hours)

Condition% Initial Concentration Remaining% Total Degradants
Protected from Light99.8%0.2%
Exposed to Light91.7%8.3%

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Objective: To establish a robust HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.

  • Materials & Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphate or acetate buffer solutions

    • Acids (HCl) and bases (NaOH) for pH adjustment

  • Method Development Strategy:

    • Solvent Selection: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

    • Wavelength Selection: Scan the UV spectrum of the this compound solution to determine the wavelength of maximum absorbance (λmax).

    • Initial Chromatographic Conditions:

      • Mobile Phase: Start with a simple gradient, for example, Mobile Phase A: 0.1% phosphoric acid in water, Mobile Phase B: Acetonitrile.

      • Gradient: 10% to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

    • Forced Degradation Study: Perform a forced degradation study as outlined in Protocol 2 to generate degradation products.

    • Method Optimization: Inject the stressed samples into the HPLC system. Optimize the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation (resolution > 2) between the main peak and all degradation product peaks.

    • Method Validation: Once the optimal conditions are found, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Protocol 2: Forced Degradation Study

This protocol describes how to intentionally degrade this compound to generate potential degradation products for analytical method development. The goal is to achieve 5-20% degradation of the active ingredient.[14][15]

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (1M)

    • Sodium hydroxide (B78521) (1M)

    • Hydrogen peroxide (3%)

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 1M HCl and heat at 60°C. Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.

    • Base Hydrolysis: Dissolve this compound in 1M NaOH and keep at room temperature. Withdraw samples at different time points, neutralize with HCl, and analyze by HPLC.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Withdraw samples at different time points and analyze by HPLC.

    • Thermal Degradation: Expose solid this compound to heat (e.g., 80°C) in an oven. Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

    • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples by HPLC.

  • Analysis: Analyze all stressed samples using the developing stability-indicating HPLC method. The results will help to understand the degradation pathways and demonstrate the specificity of the analytical method.

Visualizations

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation P1_1 Define Analytical Method Requirements P1_2 Select HPLC Column & Initial Conditions P1_1->P1_2 P1_3 Perform Forced Degradation Study P1_2->P1_3 P1_4 Analyze Stressed Samples P1_3->P1_4 P1_5 Optimize Separation (Mobile Phase, Gradient, pH) P1_4->P1_5 P2_1 Validate for Specificity P1_5->P2_1 Optimized Method P2_2 Validate for Linearity, Accuracy & Precision P2_1->P2_2 P2_3 Determine LOD & LOQ P2_2->P2_3 P2_4 Assess Robustness P2_3->P2_4 P2_5 Finalize Method Protocol P2_4->P2_5

Caption: Workflow for Stability-Indicating HPLC Method Development.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution start Solution Instability (Precipitate, Color, Potency Loss) check_storage Review Storage Conditions (Temp, Light) start->check_storage check_formulation Examine Formulation (pH, Excipients, Concentration) start->check_formulation check_analytical Verify Analytical Method (Stability-Indicating?) start->check_analytical optimize_storage Optimize Storage (Refrigerate, Protect from Light) check_storage->optimize_storage reformulate Reformulate (Add Buffer, Antioxidant, Solubilizer) check_formulation->reformulate revalidate_method Re-develop/ Re-validate Method check_analytical->revalidate_method

Caption: Troubleshooting Logic for this compound Solution Instability.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (Light) API This compound Deg1 Phenol + Thiophene containing amine API->Deg1 Ether Cleavage Deg2 Thiophene S-oxide API->Deg2 Deg3 N-oxide API->Deg3 Deg4 Ring Opening/ Rearrangement Products API->Deg4

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Overcoming Thenium Closylate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of thenium (B15197289) closylate precipitation in cell culture media. By understanding the properties of thenium closylate and implementing appropriate preventative measures, you can ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the molecular formula C21H24ClNO4S2.[1] It is used as an anthelmintic agent in veterinary medicine.[2] Understanding its physical and chemical properties, particularly its solubility, is crucial for its effective use in in-vitro experiments.

Q2: What is the known solubility of this compound in water?

The solubility of this compound in water at 20°C is 0.6% w/v.[2][3] This is a critical parameter to consider when preparing stock solutions and final concentrations in aqueous culture media.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound in culture media can be triggered by several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its aqueous solubility allows.

  • Localized High Concentrations: Rapidly adding a concentrated stock solution to the medium can create localized areas of high concentration, causing the compound to "crash out" of solution.[4]

  • Solvent Shock: A sudden change in the solvent environment, from a high-concentration organic solvent stock (like DMSO) to the aqueous culture medium, can drastically reduce the compound's solubility.

  • Temperature Effects: The solubility of compounds can be temperature-dependent. Adding a stock solution to cold media can decrease solubility.[5]

  • pH of the Medium: The solubility of some compounds is influenced by the pH of the solution.[4]

  • Interactions with Media Components: Components in the culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Q4: Can I simply filter out the precipitate and use the remaining solution?

Filtering out the precipitate is generally not recommended. The formation of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will significantly affect the accuracy and reproducibility of your experimental results.[4]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Symptoms: A visible precipitate (cloudiness, particles, or crystals) forms immediately after adding the this compound stock solution to the cell culture medium.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is final concentration below 0.6% w/v (6 mg/mL)? start->check_conc reduce_conc Reduce final working concentration. check_conc->reduce_conc No check_dilution How was the stock solution added? check_conc->check_dilution Yes reduce_conc->check_dilution rapid_mixing Add stock solution dropwise to pre-warmed medium with rapid mixing. check_dilution->rapid_mixing Added quickly serial_dilution Perform serial dilutions in medium. check_dilution->serial_dilution Used serial dilution check_temp Was the medium pre-warmed to 37°C? rapid_mixing->check_temp serial_dilution->check_temp warm_media Always use pre-warmed medium. check_temp->warm_media No check_solvent What is the final aolvent concentration? check_temp->check_solvent Yes warm_media->check_solvent adjust_solvent Keep final DMSO concentration between 0.1% and 0.5%. check_solvent->adjust_solvent > 0.5% solubility_enhancers Consider using solubility enhancers (e.g., serum, cyclodextrins). check_solvent->solubility_enhancers < 0.5% adjust_solvent->solubility_enhancers end Solution Clear solubility_enhancers->end

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitation Occurs Over Time in the Incubator

Symptoms: The media containing this compound is initially clear but becomes cloudy or forms a precipitate after a period of incubation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Evaporation Water loss from the culture vessel increases the concentration of all components, including this compound, potentially exceeding its solubility limit.[5]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.[5]Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a stage-top incubator.
pH Shift Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of a pH-sensitive compound.[4]Monitor the pH of your culture medium, especially in dense cultures. Change the medium more frequently if significant pH changes are observed.
Compound Instability This compound may degrade over time under culture conditions, and the degradation products could be less soluble.Prepare fresh media with this compound more frequently, especially for long-term experiments.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C21H24ClNO4S2[1][2]
Molecular Weight 454.00 g/mol [2]
Appearance Crystals[2]
Melting Point 159-160°C[2][3]
Water Solubility (20°C) 0.6% w/v[2][3]
CAS Number 4304-40-9[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a systematic approach to dissolving and diluting this compound for cell-based assays to minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

  • Create an Intermediate Dilution (Optional but Recommended):

    • To minimize "solvent shock," first dilute the high-concentration stock solution in pre-warmed complete cell culture medium to create an intermediate concentration that is still well above your final working concentration.[5]

  • Prepare the Final Working Solution:

    • Perform a serial dilution from your stock or intermediate solution in pre-warmed (37°C) culture media.[5]

    • Add the compound dropwise while gently vortexing or swirling the media to ensure rapid dispersal.[4]

    • Crucially, ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity to the cells. [5]

Decision-Making Workflow for Solution Preparation:

start Start: Prepare this compound Solution stock_sol Prepare high-concentration stock in 100% DMSO. start->stock_sol prewarm_media Pre-warm complete culture medium to 37°C. stock_sol->prewarm_media dilution_method Choose Dilution Method prewarm_media->dilution_method direct_dilution Direct Dilution (for robustly soluble compounds) dilution_method->direct_dilution Direct serial_dilution Serial Dilution (Recommended) dilution_method->serial_dilution Serial add_dropwise Add stock dropwise to pre-warmed medium with constant, gentle mixing. direct_dilution->add_dropwise perform_serial Perform serial dilutions in pre-warmed medium. serial_dilution->perform_serial check_dmso Is final DMSO concentration < 0.5%? add_dropwise->check_dmso perform_serial->check_dmso adjust_stock Adjust stock concentration or dilution factor. check_dmso->adjust_stock No final_check Visually inspect for precipitation. check_dmso->final_check Yes adjust_stock->stock_sol ready Solution ready for experiment. final_check->ready Clear troubleshoot Precipitation observed. Refer to Troubleshooting Guide. final_check->troubleshoot Precipitate

Caption: Decision workflow for preparing compound solutions.

By following these guidelines and protocols, researchers can effectively mitigate the risk of this compound precipitation, leading to more reliable and consistent experimental outcomes.

References

Technical Support Center: Minimizing Off-Target Effects of Thenium Closylate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of thenium (B15197289) closylate in cell culture experiments. Thenium closylate, a quaternary ammonium (B1175870) compound primarily used as a veterinary anthelmintic, can exhibit unintended effects in mammalian cell lines. This guide offers a framework for identifying, understanding, and mitigating these off-target activities to ensure the validity and reproducibility of your in vitro research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary and potential off-target mechanisms of action?

A1: this compound is an anthelmintic drug used in veterinary medicine to treat hookworm infections in dogs.[1] Its chemical name is N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium salt with 4-chlorobenzenesulfonic acid.[2] As a quaternary ammonium compound, its primary anthelmintic effect is believed to involve neuromuscular blockade in the parasite, leading to paralysis and expulsion.

In mammalian cell culture, potential off-target effects can be inferred from its chemical class and the mechanisms of other anthelmintics:

  • Cytotoxicity via Membrane Disruption: Quaternary ammonium compounds are cationic surfactants that can interact with and disrupt cell membranes, leading to cytotoxicity.[3]

  • Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential is a known off-target effect of some anthelmintics and quaternary ammonium compounds, which can impair cellular energy metabolism.

  • Neuromuscular Signaling Interference: Due to its intended effect on parasite neuromuscular junctions, this compound may interact with cholinergic and GABAergic receptors in mammalian cells.

Q2: I am observing high levels of cytotoxicity at concentrations where I expect to see a specific biological effect. What should I do?

A2: High cytotoxicity is a common issue with quaternary ammonium compounds. Here’s a systematic approach to troubleshoot this:

  • Determine the Cytotoxic Profile: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line. This will establish the therapeutic window for your experiments.

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration for the shortest possible duration to achieve your desired on-target effect while minimizing cytotoxicity.

  • Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) to ensure that the observed toxicity is not due to the solvent.

  • Consider Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If possible, test your hypothesis in multiple cell lines.

Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?

A3: Differentiating on-target from off-target effects is crucial for data interpretation. Consider the following strategies:

  • Use a Structurally Unrelated Compound: If available, use another compound with a different chemical structure that targets the same pathway to see if it produces the same phenotype.

  • Rescue Experiments: If this compound is hypothesized to inhibit a specific protein, try to rescue the effect by overexpressing that protein.

  • Pathway Analysis: Employ techniques like RNA sequencing or proteomics to get a global view of the cellular pathways affected by this compound. This can reveal unexpected pathway perturbations.

  • Specific Receptor Blockade: If you suspect off-target effects on cholinergic or GABAergic receptors, use specific antagonists for these receptors in co-treatment experiments to see if the off-target phenotype is reversed.

Q4: What are the best practices for preparing and storing this compound solutions for in vitro use?

A4: Proper handling is key to reproducible results.

  • Solubility: this compound is soluble in water at 20°C up to 0.6% w/v.[2] For higher stock concentrations, consider using dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., 10 mM in DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C. Published data suggests a shelf life of 1095 days when stored properly.[2]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO).

  • Stability: The stability of compounds in culture media can vary.[4] If you suspect degradation, you may need to perform stability studies, for example, by analyzing the compound concentration over time using HPLC.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High variability in experimental results 1. Inconsistent cell health (passage number, density).2. Pipetting errors.3. Compound instability in culture media.1. Standardize cell culture protocols (use cells within a defined passage number range, ensure uniform seeding density).2. Use calibrated pipettes and prepare master mixes for treatments.3. Prepare fresh dilutions for each experiment and minimize the time the compound is in the incubator.
Unexpected phenotype or lack of expected effect 1. Off-target effects dominating the response.2. Low or absent expression of the intended target in the cell line.3. Compound concentration is too high or too low.1. Perform assays to investigate potential off-target pathways (e.g., mitochondrial function, cholinergic signaling).2. Confirm the expression of your target protein/pathway components using Western blot or qPCR.3. Perform a thorough dose-response analysis.
Cell morphology changes unrelated to the expected phenotype 1. Cytotoxicity due to membrane disruption.2. Interference with the cytoskeleton.1. Assess cell membrane integrity using an LDH release assay.2. Perform immunofluorescence staining for key cytoskeletal proteins like tubulin and actin.

Quantitative Data Summary

Due to the limited publicly available in vitro cytotoxicity data for this compound in mammalian cell lines, the following table provides data for other quaternary ammonium compounds to offer a general reference range. It is crucial to determine the specific CC50 for this compound in your cell line of interest.

CompoundCell LineAssayCC50Reference
Decamethonium bromideHorse PBMCsCytotoxicity Assay7202.96 µM
Decyl trimethyl ammonium bromideHorse PBMCsCytotoxicity Assay1026.26 µM
Dodecyl trimethyl ammonium bromideHorse PBMCsCytotoxicity Assay1263.95 µM

Experimental Protocols

Protocol 1: Determination of Cytotoxic Concentration 50 (CC50)

This protocol describes how to determine the concentration of this compound that causes 50% cell death in a given cell line using a standard MTT assay.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock of a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 1000 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control wells treated with the same final concentration of solvent.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium and MTT but no cells).

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • This compound

  • FCCP (a positive control for mitochondrial depolarization)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate as described in Protocol 1.

  • Treatment: Treat cells with various concentrations of this compound and a positive control (e.g., 10 µM FCCP) for the desired time.

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution in pre-warmed culture medium (final concentration typically 1-5 µg/mL).

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Data Acquisition:

    • Plate Reader: Measure fluorescence intensity at two wavelength pairs: excitation/emission ~485/530 nm (green, monomers) and ~560/595 nm (red, J-aggregates).

    • Microscopy: Visualize the cells and capture images in the green and red channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare this compound Stock treat_cells Treat with this compound (Dose-Response) prep_compound->treat_cells seed_plate->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay mmp_assay Mitochondrial Potential Assay (JC-1) treat_cells->mmp_assay receptor_assay Receptor Binding/Functional Assay treat_cells->receptor_assay calc_cc50 Calculate CC50 viability_assay->calc_cc50 analyze_mmp Analyze Red/Green Ratio mmp_assay->analyze_mmp analyze_receptor Determine Receptor Interaction receptor_assay->analyze_receptor interpret Interpret Off-Target Effects calc_cc50->interpret analyze_mmp->interpret analyze_receptor->interpret

Caption: Experimental workflow for assessing off-target effects of this compound.

signaling_pathway cluster_compound This compound cluster_effects Potential Off-Target Effects cluster_outcomes Cellular Outcomes thenium This compound membrane Cell Membrane Disruption thenium->membrane Direct Interaction mitochondria Mitochondrial Dysfunction thenium->mitochondria Indirect Effect cholinergic Cholinergic Receptor Interference thenium->cholinergic Potential Binding gaba GABA Receptor Interference thenium->gaba Potential Binding cytotoxicity Cytotoxicity membrane->cytotoxicity apoptosis Apoptosis mitochondria->apoptosis neuro_signal Altered Neuromuscular Signaling cholinergic->neuro_signal gaba->neuro_signal

Caption: Potential off-target signaling pathways of this compound in mammalian cells.

troubleshooting_logic start High Cytotoxicity Observed? check_cc50 CC50 Determined? start->check_cc50 optimize_conc Optimize Concentration & Time check_cc50->optimize_conc No check_controls Controls OK? check_cc50->check_controls Yes end_solve Problem Likely Solved optimize_conc->end_solve assess_membrane Assess Membrane Integrity (LDH) check_controls->assess_membrane Yes check_controls->end_solve No (Control Issue) assess_mmp Assess Mitochondrial Potential assess_membrane->assess_mmp No Membrane Damage end_complex Complex Off-Target Effect assess_membrane->end_complex Membrane Damaged assess_mmp->end_complex

Caption: Troubleshooting logic for high cytotoxicity observed with this compound.

References

addressing variability in thenium closylate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thenium (B15197289) closylate. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you achieve more consistent and reliable data.

Frequently Asked Questions (FAQs)

Issue 1: Inconsistent results in in vitro cell-based assays.

Q1: We are observing high variability in our IC50 values for thenium closylate between different assay plates and on different days. What are the potential causes and how can we troubleshoot this?

A1: High variability in in vitro assays is a common challenge. The main sources of error can be categorized into three areas: compound handling, cell culture inconsistencies, and assay procedure variations.[1][2]

Troubleshooting Steps:

  • Compound Stock and Working Solutions:

    • Solubility: this compound has a reported aqueous solubility of 0.6% w/v (6 mg/mL) at 20°C.[3] Ensure your stock solution concentration is well below this limit to avoid precipitation. It is recommended to visually inspect the stock solution for any precipitate before each use.

    • Stability: The stability of this compound in your specific assay medium and storage conditions should be verified.[4] Consider performing a stability study by analyzing the concentration of a stock solution over time under your typical storage conditions (e.g., -20°C, 4°C).

    • Solvent Effects: If using a co-solvent like DMSO, ensure the final concentration in your assay does not exceed a level that affects cell viability or the assay readout. Run a vehicle control with the same final solvent concentration.

  • Cell Culture and Seeding:

    • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic drift.[2]

    • Cell Density: Optimize and strictly control the cell seeding density. Overgrowth or undergrowth of cells can significantly impact the results of viability assays.[5][6]

    • Cell Health: Regularly check for and address any potential contamination, such as mycoplasma.[2]

  • Assay Protocol:

    • Incubation Times: Ensure consistent incubation times with the compound and assay reagents.

    • Pipetting Accuracy: Inaccurate pipetting can introduce significant errors. Regularly calibrate your pipettes and use appropriate techniques.[5]

    • Plate Edge Effects: Be aware of potential "edge effects" on multi-well plates, where wells on the perimeter may behave differently due to temperature and evaporation gradients. Consider not using the outer wells for experimental data.

Hypothetical Data on Impact of Cell Seeding Density on this compound IC50:

Seeding Density (cells/well)This compound IC50 (µM)Standard Deviation (µM)
1,00015.25.8
5,0008.51.2
10,0008.71.5
20,00012.14.9

This hypothetical data illustrates how suboptimal cell seeding densities can lead to increased variability in IC50 values.

Issue 2: Poor solubility and precipitation of this compound in aqueous buffers.

Q2: We are noticing that this compound precipitates out of our aqueous buffer during our experiments. How can we improve its solubility and prevent this?

A2: While this compound is reported to be soluble in water, its solubility can be influenced by the pH, ionic strength, and temperature of the buffer.[4][7]

Troubleshooting Steps:

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[8] Determine the pKa of this compound and adjust the pH of your buffer to a range where the ionized (and typically more soluble) form is favored.

  • Use of Co-solvents: For stock solutions, consider using a water-miscible organic solvent such as DMSO or ethanol.[9] However, be mindful of the final concentration of the co-solvent in your assay to avoid solvent-induced artifacts.

  • Formulation with Excipients: The use of certain excipients can enhance the solubility of a compound.[10] For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based formulations can be explored.[11]

  • Particle Size Reduction: For suspension formulations, reducing the particle size through techniques like micronization can improve the dissolution rate.[9][12]

Hypothetical Solubility of this compound in Different Buffers:

BufferpHSolubility (mg/mL)Observations
Deionized Water7.06.0Clear solution
Phosphate Buffered Saline (PBS)7.42.5Precipitate observed after 1 hour
Acetate Buffer4.58.2Clear solution
Tris Buffer8.57.5Clear solution

This hypothetical data suggests that the solubility of this compound is influenced by pH and buffer composition.

Issue 3: Discrepancy between in vitro and in vivo experimental results.

Q3: Our in vitro data showed potent activity of this compound, but we are not observing the expected efficacy in our animal models. What could be the reasons for this disconnect?

A3: A lack of correlation between in vitro and in vivo results is a common challenge in drug development and can be attributed to a multitude of factors related to pharmacokinetics (PK) and pharmacodynamics (PD).[13][14][15]

Troubleshooting Steps:

  • Pharmacokinetic Profiling:

    • Absorption and Bioavailability: An orally administered compound needs to be absorbed from the gastrointestinal tract to exert its effect. Poor absorption can lead to low systemic exposure. Conduct a pharmacokinetic study to determine the bioavailability of your formulation.

    • Metabolism: The compound may be rapidly metabolized in the liver or other tissues, leading to a short half-life and reduced exposure. In vitro metabolism studies using liver microsomes can provide initial insights.

    • Distribution: The compound may not be reaching the target tissue in sufficient concentrations.

  • Formulation for in vivo Studies:

    • The formulation used for in vivo administration is critical. A simple aqueous solution may not be optimal. Consider formulations that enhance solubility and absorption.[9]

  • Animal Model Considerations:

    • Ensure the animal model is appropriate for the disease being studied and that the target of this compound is expressed and functional in that species.

    • Variability in animal studies can be high. Standardize procedures for handling, dosing, and measurements to minimize this.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the no-treatment control and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Hypothetical Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor X Kinase2->TF Phosphorylates Gene Target Gene TF->Gene Promotes Transcription Response Cellular Response Gene->Response Thenium This compound Thenium->Receptor Binds and Activates

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Thenium Closylate Stock (DMSO) Treat Treat Cells with Serial Dilutions Stock->Treat Cells Culture and Seed Cells Cells->Treat Incubate Incubate for 48h Treat->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Read Read Plate Add_Reagent->Read Calculate Calculate IC50 Read->Calculate

Caption: General workflow for an in vitro cell viability assay.

Troubleshooting_Logic Start High Variability in Results? Check_Solubility Check Compound Solubility and Stability Start->Check_Solubility Yes End Consistent Results Start->End No Optimize_Formulation Optimize Formulation Check_Solubility->Optimize_Formulation Check_Cells Verify Cell Health and Passage Number Standardize_Culture Standardize Cell Culture Check_Cells->Standardize_Culture Check_Protocol Review Assay Protocol for Consistency Refine_Protocol Refine Pipetting and Incubation Times Check_Protocol->Refine_Protocol Optimize_Formulation->Check_Cells Standardize_Culture->Check_Protocol Refine_Protocol->End

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimizing Thenium Closylate Concentration for Larval Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing thenium (B15197289) closylate in larval motility assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation tables to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is thenium closylate and what is its proposed mechanism of action?

A1: this compound is an anthelmintic agent effective against various nematode parasites. While its precise mechanism is not definitively established in all species, it is strongly suggested to act as a nicotinic agonist .[1] This means it likely mimics the action of acetylcholine (B1216132), a neurotransmitter, at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[1][2] This interaction leads to depolarization of the muscle cell membrane, resulting in spastic paralysis of the worm, which is then unable to maintain its position in the host's gut and is expelled.[3]

Q2: What is a larval motility assay and why is it used?

A2: A larval motility assay is an in vitro method used to assess the efficacy of anthelmintic compounds by observing their effect on the movement of parasitic larvae.[4][5] It is a crucial tool in drug discovery and for monitoring the development of anthelmintic resistance.[6][7] By quantifying the reduction in larval motility at different drug concentrations, researchers can determine key parameters like the half-maximal effective concentration (EC50).[8]

Q3: What are the key parameters to consider when optimizing this compound concentration?

A3: Several factors should be considered for optimization:

  • Larval Species and Stage: Different nematode species and larval stages (e.g., L3) can exhibit varying susceptibility to anthelmintics.[4]

  • Incubation Time: The duration of exposure to the drug can significantly impact the observed motility. Common incubation times range from 24 to 72 hours.[4][9]

  • Temperature: Incubation temperature can affect both larval viability and drug activity. A temperature of 37°C is common, but some protocols use lower temperatures like 16°C to maintain larval survival over longer periods.[4][10]

  • Solvent Concentration: this compound may require a solvent like dimethyl sulfoxide (B87167) (DMSO) for dissolution. It is critical to keep the final solvent concentration low (typically ≤1%) to avoid solvent-induced effects on larval motility.[2][6]

  • Larval Density: The number of larvae per well should be optimized to ensure accurate and reproducible motility assessment.[4]

Q4: What are appropriate positive and negative controls for this assay?

A4:

  • Positive Control: A known anthelmintic with a similar mechanism of action, such as levamisole (B84282) or pyrantel, should be used as a positive control to validate the assay's performance.[9]

  • Negative Control: This should consist of larvae in the assay medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control accounts for any effects of the solvent on larval motility.[4]

  • Untreated Control: Larvae in the assay medium alone can also be included to assess baseline motility.[4]

Experimental Protocols

Protocol 1: Larval Motility Assay for this compound

This protocol is adapted from established methods for other nicotinic agonists and should be optimized for your specific larval species.[4][9]

Materials:

  • Third-stage (L3) larvae of the target nematode species

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Culture medium (e.g., RPMI-1640)

  • 24-well or 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope or automated motility tracker (B12436777)

  • Positive control (e.g., Levamisole)

  • Sterile water or buffer (e.g., M9)

Procedure:

  • Larvae Preparation:

    • Obtain L3 larvae from fecal cultures.

    • Wash the larvae several times with sterile water or buffer to remove debris.

    • Suspend the larvae in the culture medium at a concentration of approximately 50-100 larvae per 100 µL.[4]

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 1%.[2]

  • Assay Setup:

    • Add 100 µL of the larval suspension to each well of the microtiter plate.

    • Add 100 µL of the appropriate this compound dilution to the test wells.

    • Add 100 µL of culture medium with the corresponding DMSO concentration to the negative control wells.

    • Add 100 µL of the positive control solution to the designated wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.[4][9]

  • Motility Assessment:

    • Observe larval motility under an inverted microscope at specific time points (e.g., 24, 48, 72 hours).

    • Larvae are typically considered motile if they exhibit a sinusoidal, thrashing motion. Immotile or paralyzed larvae will appear straight or only exhibit slight, uncoordinated movements.

    • Alternatively, use an automated motility tracker to quantify movement.[7]

  • Data Analysis:

    • Calculate the percentage of motile larvae for each concentration.

    • Plot the percentage of inhibition of motility against the log of the drug concentration to generate a dose-response curve.

    • Determine the EC50 value from the dose-response curve.

Data Presentation

Table 1: Example Dose-Response Data for this compound against a Hypothetical Larval Species

This compound (µM)% Motility (Mean ± SD)% Inhibition of Motility
0 (Control)95 ± 50
0.185 ± 710.5
160 ± 836.8
1025 ± 673.7
1005 ± 394.7

Table 2: Comparison of EC50 Values for Nicotinic Agonists

CompoundTarget SpeciesEC50 (µM)Reference
LevamisoleCaenorhabditis elegans~0.4[9]
Pyrantel TartrateAscaris suum (larvae)1.1 - 4.0[2]
This compound [Target Species] [To Be Determined] N/A

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background motility in control wells - Larvae are too active or stressed. - Sub-optimal incubation conditions.- Allow larvae to acclimate to the plate and medium before adding the compound. - Optimize incubation temperature and CO2 levels.[4]
High variability between replicate wells - Uneven distribution of larvae. - Inaccurate pipetting of drug solutions. - Edge effects in the microtiter plate.- Gently mix the larval suspension before aliquoting. - Use calibrated pipettes and ensure proper mixing in each well. - Avoid using the outer wells of the plate or fill them with medium to maintain humidity.
No effect of this compound at expected concentrations - this compound is insoluble or has degraded. - The larval species is resistant to nicotinic agonists. - Incorrect assay setup.- Visually inspect the wells for drug precipitation. Prepare fresh stock solutions. - Test a known susceptible strain, if available. - Verify the positive control (e.g., levamisole) is working as expected.
All larvae are immotile, including controls - Larvae were not viable at the start of the assay. - Contamination of the culture medium. - High concentration of solvent (e.g., DMSO).- Check larval viability before starting the experiment. - Use fresh, sterile medium. - Ensure the final DMSO concentration is at a non-toxic level (≤1%).[2]

Visualizations

Signaling Pathway and Experimental Workflow

TheniumClosylate_Mechanism Proposed Mechanism of Action of this compound cluster_drug Drug Action cluster_receptor Nematode Muscle Cell cluster_effect Physiological Effect Thenium This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Thenium->nAChR Binds to and activates IonChannel Ion Channel Opening nAChR->IonChannel Conformational change Depolarization Membrane Depolarization IonChannel->Depolarization Influx of cations Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Expulsion Worm Expulsion Paralysis->Expulsion Results in

Caption: Proposed mechanism of this compound as a nicotinic agonist.

LarvalMotilityAssay_Workflow Larval Motility Assay Experimental Workflow start Start prep_larvae Prepare Larval Suspension start->prep_larvae prep_drug Prepare this compound Serial Dilutions start->prep_drug setup_plate Set up Microtiter Plate (Test, Positive & Negative Controls) prep_larvae->setup_plate prep_drug->setup_plate incubate Incubate Plate (24-72 hours) setup_plate->incubate assess_motility Assess Larval Motility incubate->assess_motility analyze_data Analyze Data (Dose-Response Curve, EC50) assess_motility->analyze_data end End analyze_data->end

Caption: Standard workflow for a larval motility assay.

Troubleshooting_Logic Troubleshooting Logic Flowchart start Problem Encountered check_controls Check Controls Positive Control Effective? Negative Control Shows High Motility? start->check_controls check_larvae Check Larval Viability Are larvae motile before assay? check_controls:f1->check_larvae No check_compound Check Compound Is it soluble? Is it fresh? check_controls:f1->check_compound Yes check_protocol Review Protocol Correct concentrations? Correct incubation? check_controls:f2->check_protocol No check_larvae->check_protocol Yes no_solution Consult Literature/ Contact Support check_larvae->no_solution No check_compound->check_protocol Yes solution Solution Identified check_protocol->solution Issue Found check_protocol->no_solution No Issue Found

Caption: A logical approach to troubleshooting common assay issues.

References

Technical Support Center: Troubleshooting Inconsistent Efficacy in Thenium Closylate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for troubleshooting inconsistent results in efficacy studies of thenium (B15197289) closylate, an anthelmintic agent. The following information is designed to help identify and address potential sources of variability in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during thenium closylate efficacy studies in a question-and-answer format.

Q1: We are observing lower than expected efficacy of this compound in our in vivo studies. What are the potential causes?

A1: Lower than expected efficacy can stem from several factors, ranging from the drug formulation to the characteristics of the host and parasite. Consider the following:

  • Drug Formulation and Administration: The bioavailability of this compound can be influenced by its formulation. Ensure consistent and appropriate administration protocols. For oral formulations, factors such as administration with or without food can affect absorption and subsequent efficacy.

  • Parasite Species and Strain: The efficacy of anthelmintics can vary significantly between different helminth species and even between different strains of the same species. This compound has demonstrated variable efficacy against different parasites. Confirm the identity of the parasite species and consider the possibility of inherent resistance in the particular strain being studied.

  • Host Factors: The metabolism of the host animal can play a crucial role in the drug's activity. Genetic variations in metabolic enzymes among individual animals can lead to differences in drug exposure. Additionally, the overall health and immune status of the host, as well as any co-infections, can influence the outcome of the treatment.

  • Drug Resistance: Resistance to cholinergic anthelmintics, the class to which this compound belongs, is a known issue in veterinary medicine.[1] Consider the possibility of pre-existing resistance in the parasite population, especially if it has a history of frequent anthelmintic exposure.

Q2: Our results show high variability in efficacy between individual animals within the same treatment group. How can we diagnose the source of this inconsistency?

A2: High inter-individual variability is a common challenge in efficacy trials. A systematic approach is necessary to pinpoint the cause:

  • Pharmacokinetic (PK) Analysis: If feasible, measure the plasma concentrations of this compound in your subjects. High variability in drug exposure is a likely cause of inconsistent efficacy. Factors such as body weight, individual metabolic rates, and gastrointestinal function can influence the drug's pharmacokinetic profile.

  • Infection Intensity: The baseline infection level (e.g., eggs per gram of feces) can affect cure rates. Efficacy may be lower in animals with very high parasite burdens. Stratifying your data analysis by baseline infection intensity may help to explain the observed variability.

  • Accurate Dosing: Ensure accurate dosing for each animal based on its body weight. Underdosing is a common cause of reduced efficacy and can contribute to the development of resistance.

  • Animal Health Status: Underlying health conditions can affect drug absorption and metabolism, leading to variable responses. Ensure all animals in the study are in good health, apart from the parasitic infection being studied.

Q3: How can we design our experimental protocol to minimize variability and ensure reliable results?

A3: A well-designed and standardized protocol is critical for obtaining reproducible data.

  • Standardized Protocols: Adhere to established and validated protocols for all aspects of the study, including drug administration, sample collection, and data analysis.

  • Clear Endpoints: Clearly define the primary endpoints of your study, such as the cure rate (CR) and the fecal egg count reduction rate (ERR). A common target for high efficacy is a CR of >90% and/or an ERR of >95%.

  • Appropriate Control Groups: Always include a placebo-treated control group to provide a baseline for comparison. An active comparator group treated with a well-characterized anthelmintic can also be valuable.

  • Randomization and Blinding: Implement randomization to allocate animals to treatment groups and use blinding (single or double) to minimize bias in data collection and assessment.

Data Presentation: Efficacy of this compound Against Toxocara canis

The following table summarizes efficacy data from critical controlled trials of this compound, alone and in combination with piperazine (B1678402) phosphate, against naturally acquired Toxocara canis infections in pups and young dogs.

Treatment GroupNumber of AnimalsMean Worm Clearance (%)Corrected Mean Worm Clearance (%)*
Trial 1
This compound & Piperazine Phosphate Combination189490
This compound Alone2595
Piperazine Phosphate Alone165652
Trials 2 & 3
This compound & Piperazine Phosphate Combination15-78

*Corrected for spontaneous worm losses observed in control (placebo-treated) animals.

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a standard method for assessing the efficacy of an anthelmintic.

  • Pre-treatment Sampling: Collect individual fecal samples from each animal before treatment to determine the baseline fecal egg count (FEC).

  • Animal Grouping: Randomly allocate animals to a treatment group and a control group. It is recommended to have at least ten animals per group.

  • Treatment Administration: Administer the appropriate dose of this compound to the treatment group and a placebo to the control group. Ensure accurate dosing based on individual body weights.

  • Post-treatment Sampling: Collect fecal samples from all animals again at a specified time point after treatment. For nicotinic agonists like this compound, this is typically 7-10 days post-treatment.

  • Fecal Egg Counting: Use a standardized technique, such as the modified McMaster method, to determine the FEC for each sample.

  • Calculation of Efficacy: Calculate the percentage of fecal egg count reduction for the treated group compared to the control group using the following formula:

    ERR (%) = 100 * (1 - (T2 / T1))

    Where T1 and T2 are the mean FEC of the treated group before and after treatment, respectively. Efficacy is generally considered normal if the FECR is >95%.

Controlled Efficacy Test

This method provides a more direct measure of the anthelmintic's effect on the adult worm burden.

  • Animal Infection: Use animals with naturally acquired or experimentally induced infections with the parasite of interest.

  • Group Allocation: Randomly assign animals to a treatment group and a control group. A minimum of six animals per group is recommended.

  • Treatment: Administer the test article (this compound) to the treatment group and a placebo to the control group.

  • Necropsy and Worm Recovery: At a predetermined time after treatment, humanely euthanize the animals and perform a necropsy to recover and count the remaining adult worms in the gastrointestinal tract.

  • Efficacy Calculation: The efficacy is calculated based on the reduction in the mean worm count in the treated group compared to the control group.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a nicotinic agonist. It acts on the nicotinic acetylcholine (B1216132) receptors (nAChRs) of nematode muscle cells, leading to spastic paralysis and subsequent expulsion of the worm from the host.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Thenium This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Thenium->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Opens ion channel MuscleCell Nematode Muscle Cell Membrane Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Expulsion Worm Expulsion Paralysis->Expulsion Results in

Caption: Mechanism of action of this compound.

Experimental Workflow for a Fecal Egg Count Reduction Test (FECRT)

This diagram outlines the key steps in performing an FECRT to evaluate the efficacy of this compound.

G start Start: Infected Animal Population sampling1 Collect Pre-Treatment Fecal Samples (Day 0) start->sampling1 fec1 Perform Fecal Egg Count (FEC) sampling1->fec1 grouping Randomly Allocate Animals to Groups fec1->grouping treatment Administer this compound (Treatment Group) grouping->treatment control Administer Placebo (Control Group) grouping->control sampling2 Collect Post-Treatment Fecal Samples (Day 7-10) treatment->sampling2 control->sampling2 fec2 Perform Fecal Egg Count (FEC) sampling2->fec2 analysis Calculate Fecal Egg Count Reduction (%) fec2->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for an FECRT.

Troubleshooting Logic for Inconsistent Efficacy

This diagram provides a logical workflow for troubleshooting inconsistent efficacy results in this compound studies.

G cluster_protocol Protocol Review cluster_host Host Factors cluster_parasite Parasite Factors start Inconsistent Efficacy Observed dosing Accurate Dosing? start->dosing pk Pharmacokinetic Variability? start->pk species Correct Species/Strain Identification? start->species formulation Consistent Formulation and Administration? dosing->formulation Yes action_dosing Action: Verify Dosing Calculations and Administration Technique dosing->action_dosing No controls Appropriate Controls? formulation->controls Yes action_formulation Action: Standardize Formulation and Administration Protocol formulation->action_formulation No controls->pk Yes action_controls Action: Implement Appropriate Placebo and/or Active Controls controls->action_controls No health Underlying Health Issues? pk->health Yes action_pk Action: Conduct PK Studies to Assess Drug Exposure pk->action_pk No health->species Yes action_health Action: Perform Health Screening of Animals health->action_health No resistance Potential for Resistance? species->resistance Yes action_species Action: Confirm Parasite Identification species->action_species No action_resistance Action: Conduct Resistance Testing (e.g., FECRT) resistance->action_resistance No

Caption: Troubleshooting inconsistent efficacy.

References

Technical Support Center: Thenium Closylate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of thenium (B15197289) closylate degradation products.

Disclaimer: There is limited publicly available information specifically detailing the forced degradation of thenium closylate. The degradation pathways, products, and analytical challenges described herein are inferred from the known chemical properties of its constituent parts—a quaternary ammonium (B1175870) cation and a p-chlorobenzenesulfonate anion—and general principles of organic chemistry. This guide should be used as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its constituent ions?

This compound is an anthelmintic drug. It is a salt composed of a positively charged quaternary ammonium cation, dimethyl(2-phenoxyethyl)-2-thenylammonium, and a negatively charged anion, p-chlorobenzenesulfonate (closylate). Understanding the chemistry of both ions is crucial for predicting its degradation.

Q2: What are the likely degradation pathways for the thenium cation?

The thenium cation, being a quaternary ammonium compound with a thenyl group (structurally similar to a benzyl (B1604629) group), is susceptible to degradation under several stress conditions:

  • Alkaline Hydrolysis: Quaternary ammonium salts can undergo Hofmann elimination in the presence of a strong base if there is a beta-hydrogen. However, given the structure of the thenium cation, nucleophilic substitution (SN2) at the carbon atoms attached to the nitrogen is a more probable pathway, especially at the thenyl or phenoxyethyl groups, leading to the formation of tertiary amines and corresponding alcohols or thiols.

  • Acidic Hydrolysis: The ether linkage in the phenoxyethyl group may be susceptible to cleavage under strong acidic conditions and heat, yielding phenol (B47542) and a substituted ethanolamine (B43304) derivative. The thiophene (B33073) ring is generally stable to acid but can undergo polymerization under very harsh acidic conditions.

  • Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or even ring-opening products. The tertiary amine that could be formed via degradation can be oxidized to an N-oxide.

  • Photodegradation: Thiophene and its derivatives are known to be susceptible to photodegradation. This can involve complex radical-mediated reactions leading to polymerization or the formation of various rearranged or fragmented products.

Q3: Is the closylate (p-chlorobenzenesulfonate) anion expected to degrade?

The p-chlorobenzenesulfonate anion is generally considered to be chemically stable. The sulfonate group is resistant to hydrolysis. However, under extreme forced degradation conditions, some degradation could be theorized:

  • Photodegradation: The aromatic ring with a chlorine substituent could be susceptible to photolytic cleavage of the carbon-chlorine bond.

  • Extreme Conditions: Under very high heat or in the presence of strong reagents, degradation of the aromatic ring or cleavage of the carbon-sulfur bond could occur, but this is less likely under typical forced degradation conditions.

Q4: What are the primary analytical challenges in a this compound degradation study?

Researchers may encounter the following challenges:

  • Chromatography of the Quaternary Ammonium Cation: The permanent positive charge of the thenium cation can lead to poor peak shape (tailing) on standard reversed-phase HPLC columns due to interaction with residual silanols.

  • Detection: The thenium cation lacks a strong chromophore, which may result in low UV sensitivity. The closylate anion has a stronger UV absorbance. Mass spectrometry (MS) is highly recommended for both identification and quantification.

  • Identification of Unknowns: Without reference standards, the identification of degradation products requires advanced analytical techniques like high-resolution mass spectrometry (HRMS) for elemental composition and NMR for definitive structure elucidation.

Troubleshooting Guides

HPLC Analysis Issues
IssueProbable Cause(s)Suggested Solution(s)
Peak Tailing for Thenium Cation Interaction of the positively charged quaternary amine with negatively charged silanol (B1196071) groups on the silica-based column packing.- Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress silanol ionization.- Add a competing amine (e.g., triethylamine) to the mobile phase.- Use a specialized "base-deactivated" column or a column with a different stationary phase (e.g., polymer-based, or polar-embedded).
Poor Retention of Thenium Cation The cation is highly polar and may elute in the void volume with standard reversed-phase conditions.- Use a lower percentage of organic solvent in the mobile phase.- Employ an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) in the mobile phase to increase retention.- Consider Hydrophilic Interaction Liquid Chromatography (HILIC).
Co-elution of Degradation Products Insufficient chromatographic resolution.- Optimize the gradient elution profile (slower gradient).- Evaluate different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).- Test columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano).
Mass Spectrometry (MS) Detection Issues
IssueProbable Cause(s)Suggested Solution(s)
Low MS Signal for Thenium Cation Inefficient ionization or ion suppression.- Use Electrospray Ionization (ESI) in positive ion mode.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Dilute the sample to minimize ion suppression from matrix components or the closylate counter-ion.
Difficulty Confirming Quaternary Amine A permanently charged ion (M+) can be mistaken for a protonated molecule ([M+H]+) of a tertiary amine.- In MS/MS, quaternary amines often show fragmentation through neutral loss of one of the alkyl groups. The absence of a neutral loss of a proton can be indicative.- A novel technique involves forming adducts with trifluoroacetic acid (TFA) in negative ion mode. Quaternary amines form a characteristic [M+2TFA]- cluster, which upon fragmentation does not produce a [2TFA+H]- ion, unlike protonated tertiary amines.[1]

Quantitative Data Summary

As there is no specific published quantitative data on this compound degradation, the following table outlines the expected (hypothetical) major degradation products under various stress conditions based on chemical principles. The extent of degradation (e.g., % degradation) would need to be determined experimentally.

Stress ConditionPotential Degradation Products of Thenium CationPotential Degradation Products of Closylate Anion
Acidic Hydrolysis (e.g., 0.1 M HCl, heat) - Phenol- N,N-dimethyl-N-(2-hydroxyethyl)-2-thenylammonium- Generally stable
Alkaline Hydrolysis (e.g., 0.1 M NaOH, heat) - 2-Thenyl alcohol- N,N-dimethyl-(2-phenoxyethyl)amine- Phenol- N,N-dimethyl-2-thenylamine- Generally stable
Oxidative (e.g., 3% H₂O₂, RT) - Thenium N-oxide- Thiophene ring oxidation products (e.g., sulfoxide)- Generally stable
Photolytic (e.g., ICH Q1B conditions) - Complex mixture of rearranged and fragmented products from the thiophene ring and cleavage of side chains.- Potential for dechlorination to form benzenesulfonic acid.
Thermal (Dry Heat) - Products of Hofmann-like elimination or rearrangement.- Generally stable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (B78521) (1 M)

  • Hydrogen peroxide (30%)

  • pH meter, volumetric flasks, pipettes

  • HPLC vials

  • Temperature-controlled oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer the solid reference standard to a vial and place it in an oven at 80°C for 48 hours. Also, expose a solution of the drug to the same conditions.

    • Photolytic Degradation: Expose the solid reference standard and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis:

    • For hydrolytic and oxidative samples, cool to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.

    • For the solid thermal sample, dissolve in methanol and then dilute with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Include an unstressed control sample for comparison.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

Chromatographic Conditions (Starting Point):

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or similar base-deactivated column)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm (for closylate) and 270 nm (for phenoxy group)

  • MS Detection: ESI Positive and Negative modes. Scan range m/z 100-1000.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the separation of the main peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Acid Acidic Hydrolysis HPLC_UV HPLC-UV Analysis (Peak Purity Assessment) Acid->HPLC_UV Base Alkaline Hydrolysis Base->HPLC_UV Oxidation Oxidation Oxidation->HPLC_UV Photo Photolysis Photo->HPLC_UV Thermal Thermal Thermal->HPLC_UV HPLC_MS LC-MS Analysis (m/z of Degradants) HPLC_UV->HPLC_MS Confirm m/z HRMS LC-HRMS (MS/MS) (Elemental Formula & Fragmentation) HPLC_MS->HRMS Identify Unknowns Isolation Isolation (Prep-HPLC) HRMS->Isolation If necessary NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Drug This compound Drug Substance Drug->Acid Stress Conditions Drug->Base Stress Conditions Drug->Oxidation Stress Conditions Drug->Photo Stress Conditions Drug->Thermal Stress Conditions

Caption: Experimental workflow for identifying this compound degradation products.

degradation_pathway cluster_alkaline Alkaline Hydrolysis (SN2) cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation parent Thenium Cation deg1 2-Thenyl Alcohol parent->deg1 OH- deg2 N,N-dimethyl- (2-phenoxyethyl)amine parent->deg2 OH- deg3 Phenol parent->deg3 H+ / H2O deg4 N,N-dimethyl-N-(2-hydroxyethyl) -2-thenylammonium parent->deg4 H+ / H2O deg5 Thenium N-Oxide parent->deg5 [O] deg6 Thiophene Sulfoxide parent->deg6 [O]

Caption: Hypothesized degradation pathways of the thenium cation.

References

Technical Support Center: Enhancing the Bioavailability of Thenium Closylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioavailability enhancement. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of active pharmaceutical ingredients (APIs) like thenium (B15197289) closylate, particularly when dealing with poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of a compound like thenium closylate?

A1: The oral bioavailability of a drug is primarily influenced by its aqueous solubility and intestinal permeability.[1] For many new chemical entities, poor water solubility is a major hurdle, as a drug must first dissolve in gastrointestinal fluids to be absorbed.[2][3] Other factors include first-pass metabolism, where the drug is metabolized in the liver or gut wall before reaching systemic circulation, and efflux transporters that can pump the drug back into the intestinal lumen.[1] this compound is reported to be soluble in water[4]; however, if you are experiencing bioavailability issues, it could be related to the specific salt form, polymorphism, or other factors affecting its dissolution rate or permeability in vivo.

Q2: What are the common strategies to enhance the bioavailability of a poorly soluble drug?

A2: A variety of formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: This includes techniques like micronization and nanosizing to increase the surface area of the drug particles for faster dissolution.[5][6] Crystal engineering and using amorphous forms instead of crystalline forms can also enhance solubility.[7]

  • Chemical Modifications: Creating prodrugs or different salt forms of the API can improve solubility and/or permeability.[8]

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a water-soluble carrier to enhance its dissolution rate.[9][10]

    • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[2][6]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility in water.[2][11]

Q3: How do I choose the most appropriate bioavailability enhancement strategy for my compound?

A3: The selection of a suitable strategy depends on the physicochemical properties of the drug, the desired dosage form, and the target product profile. A good starting point is the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[5][7] For BCS Class II drugs (low solubility, high permeability), the primary goal is to enhance the dissolution rate.[5][12] For BCS Class IV drugs (low solubility, low permeability), both solubility and permeability need to be addressed.[5] A systematic approach, as outlined in the workflow diagram below, can guide the selection process.

Troubleshooting Guide

Q1: My attempt at creating a solid dispersion resulted in a product with poor stability and it recrystallized over time. What went wrong?

A1: Recrystallization is a common issue with amorphous solid dispersions, as the amorphous state is thermodynamically unstable.[2] Here are a few potential causes and solutions:

  • Polymer Incompatibility: The chosen polymer may not be a good miscibility partner for your drug. Consider screening different polymers to find one that has strong interactions (e.g., hydrogen bonds) with the drug to stabilize the amorphous form.

  • Insufficient Polymer Concentration: The drug-to-polymer ratio might be too high, leading to drug molecules being in close enough proximity to recrystallize. Try increasing the proportion of the polymer in your formulation.

  • High Storage Humidity and Temperature: Amorphous systems are sensitive to moisture and heat, which can act as plasticizers and promote recrystallization. Ensure you are storing your solid dispersion in a tightly sealed container at a controlled temperature and low humidity.

Q2: I have reduced the particle size of my compound to the nanoscale, but I am not seeing the expected increase in bioavailability. Why might this be?

A2: While nanosizing increases the surface area and dissolution velocity, it doesn't always translate to improved bioavailability.[5] Possible reasons include:

  • Particle Agglomeration: Nanoparticles have a high surface energy and tend to agglomerate, which reduces the effective surface area for dissolution. You may need to include a stabilizer (a surfactant or polymer) in your nanosuspension to prevent this.

  • Permeability-Limited Absorption: If your compound has low intrinsic permeability (BCS Class IV), simply increasing the dissolution rate may not be enough to improve absorption. In this case, you may need to consider strategies that also enhance permeability, such as using permeation enhancers or lipid-based systems.[2]

  • In Vivo Dissolution Environment: The dissolution behavior in vivo can be different from in vitro tests. Factors like gastrointestinal pH, presence of bile salts, and food effects can influence the performance of your formulation.

Q3: My lipid-based formulation shows good drug release in vitro, but the in vivo pharmacokinetic data is highly variable. What could be the cause?

A3: High variability in vivo is a known challenge for lipid-based formulations. Several factors can contribute to this:

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, affecting the emulsification process and subsequent drug release and absorption. It's important to study the formulation under both fed and fasted conditions.

  • Physiological Variability: Differences in gastrointestinal motility, fluid composition (especially bile salts and enzymes), and pH among subjects can lead to variable formulation performance.

  • Formulation Instability: The formulation may be physically or chemically unstable, leading to drug precipitation upon dilution in the gastrointestinal tract.[7] Consider the robustness of your formulation to changes in pH and dilution.

Data Presentation

The following table summarizes hypothetical data for different bioavailability enhancement strategies applied to a poorly soluble model compound, "Compound T".

Formulation StrategyDrug Loading (% w/w)Apparent Solubility (µg/mL) in Simulated Gastric FluidIn Vitro Drug Release (%) in 60 minIn Vivo Bioavailability (AUC) Improvement (Fold Change vs. Unformulated Drug)
Unformulated Compound T1005151.0
Micronized Compound T10015402.5
Nanosuspension2050855.0
Solid Dispersion (1:4 Drug:Polymer)20150958.0
Cyclodextrin Complex (1:1 Molar Ratio)15120907.2
Self-Emulsifying Drug Delivery System (SEDDS)10>500 (in emulsion)>9910.5

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of Compound T with a water-soluble polymer to enhance its dissolution rate.

Materials:

  • Compound T

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh Compound T and PVP K30 in a 1:4 ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask. Stir until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Continue to dry the film under high vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Gently pulverize the resulting solid using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a 100-mesh sieve and store it in a desiccator until further use.

Protocol 2: In Vitro Dissolution Study

Objective: To assess the in vitro release profile of a formulated drug product.

Apparatus:

  • USP Dissolution Apparatus II (Paddle Method)[13]

  • UV-Vis Spectrophotometer or HPLC system

Materials:

  • Formulation to be tested (e.g., solid dispersion of Compound T)

  • Dissolution medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate (B84403) buffer (pH 6.8) to simulate gastrointestinal conditions.[13]

Methodology:

  • Pre-warm the dissolution medium to 37 ± 0.5 °C.

  • Add 900 mL of the pre-warmed medium to each dissolution vessel.

  • Set the paddle rotation speed to a standardized rate, typically 50 or 75 rpm.[13][14]

  • Accurately weigh an amount of the formulation equivalent to a specific dose of the drug and introduce it into the dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

  • Immediately replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[13]

  • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the filtrate for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).[15]

  • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

Visualizations

Bioavailability_Enhancement_Workflow cluster_strategies Formulation Strategies start Start: Poorly Bioavailable Compound (e.g., Compound T) bcs Characterize Solubility & Permeability (BCS Classification) start->bcs class_ii BCS Class II (Low Solubility, High Permeability) bcs->class_ii Low Solubility class_iv BCS Class IV (Low Solubility, Low Permeability) bcs->class_iv Low Solubility & Permeability strategy_ii Focus on Solubility/Dissolution Enhancement class_ii->strategy_ii strategy_iv Address Both Solubility & Permeability class_iv->strategy_iv size_reduction Particle Size Reduction (Micronization, Nanosizing) strategy_ii->size_reduction solid_dispersion Solid Dispersions (Amorphous Systems) strategy_ii->solid_dispersion complexation Complexation (e.g., Cyclodextrins) strategy_ii->complexation strategy_iv->solid_dispersion lipid_systems Lipid-Based Systems (SEDDS, SMEDDS) strategy_iv->lipid_systems evaluation Formulate & Evaluate In Vitro (Dissolution, Stability) size_reduction->evaluation solid_dispersion->evaluation complexation->evaluation lipid_systems->evaluation in_vivo In Vivo Pharmacokinetic Studies in Animal Model evaluation->in_vivo Promising Candidates finish Optimized Formulation in_vivo->finish

Caption: Workflow for selecting a bioavailability enhancement strategy.

Solid_Dispersion_Mechanism cluster_before Before Dissolution cluster_after After Dissolution in GI Fluid drug_crystal Drug Crystal Lattice (Low Energy, Poor Solubility) solid_dispersion Solid Dispersion (Drug in Polymer Matrix) slow_dissolution Slow Dissolution drug_crystal->slow_dissolution drug_molecule Drug Molecule (Amorphous) polymer_matrix Polymer Matrix (Hydrophilic) fast_dissolution Fast Dissolution solid_dispersion->fast_dissolution dissolved_drug Dissolved Drug Molecules (Ready for Absorption) slow_dissolution->dissolved_drug Low Concentration fast_dissolution->dissolved_drug High Supersaturation

Caption: Mechanism of enhanced dissolution from a solid dispersion.

References

Technical Support Center: Managing Cytotoxicity of Thenium Closylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter cytotoxicity in host cells during experiments with thenium (B15197289) closylate.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with thenium closylate, even at low concentrations. Is this expected?

A1: While the cytotoxic profile of this compound is not extensively documented in publicly available literature, observing dose-dependent cytotoxicity with a novel compound is not unusual. It is crucial to systematically characterize this effect in your specific cell model. Unexpectedly high cytotoxicity at low concentrations could be due to several factors, including high sensitivity of the cell line, issues with compound solubility or stability in your media, or off-target effects. The first step is to perform a careful dose-response analysis to determine the 50% inhibitory concentration (IC50).[1]

Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?

A2: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury), a common and effective method is the Annexin V and Propidium Iodide (PI) assay, analyzed by flow cytometry.[2][3][4][5][6]

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

This assay will provide a quantitative measure of the different cell populations and help elucidate the primary mechanism of cell death induced by this compound.

Q3: Could the cytotoxicity be related to mitochondrial dysfunction? How can we test this?

A3: Yes, mitochondrial dysfunction is a common mechanism of drug-induced cytotoxicity.[7][8] You can assess this by measuring the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early indicator of apoptosis.[9][10][11] This can be measured using fluorescent dyes such as JC-1 or TMRM, followed by analysis with flow cytometry or fluorescence microscopy.[9][12] A decrease in the red/green fluorescence ratio with JC-1, or a decrease in overall fluorescence with TMRM, indicates mitochondrial depolarization.[9]

Q4: How can we investigate the cellular uptake and efflux of this compound, and could this be related to the observed cytotoxicity?

A4: The intracellular concentration of a compound is a key determinant of its cytotoxic effect and is governed by the balance between cellular uptake and efflux.[13][14] You can perform cellular uptake and efflux assays, which typically involve incubating cells with the compound for various time points, followed by cell lysis and quantification of the intracellular compound concentration using an appropriate analytical method (e.g., LC-MS/MS, if a standard is available).[15][16] If the compound is a substrate for efflux transporters that are highly expressed in your host cells, this could potentially reduce cytotoxicity. Conversely, rapid uptake with limited efflux could lead to high intracellular accumulation and toxicity.[17]

Q5: What strategies can we employ to reduce the cytotoxicity of this compound in our experiments without compromising its potential therapeutic effect?

A5: Mitigating cytotoxicity can be approached in several ways:

  • Dose and Time Optimization: Reducing the concentration and/or the duration of exposure can often lessen cytotoxic effects.[18]

  • Drug Delivery Systems: Encapsulating this compound in a nanocarrier, such as a liposome (B1194612) or niosome, can modify its pharmacokinetic profile, potentially reducing its toxicity to host cells while maintaining or even enhancing its effect on target cells.[19]

  • Combination Therapy: It may be possible to use a lower, less toxic concentration of this compound in combination with another agent to achieve a synergistic effect.[20][21][22] This requires careful experimental design to assess for synergy, additivity, or antagonism.[23]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected cytotoxicity observed with this compound.

Problem: High variability in cytotoxicity results between experiments.

Possible Cause Recommended Solution
Cell Health & Culture Conditions Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase. Standardize seeding density to avoid confluency influencing results.[24]
Reagent Variability Use a single, quality-controlled lot of media and serum. Test new batches of reagents before use in critical experiments.[24]
Procedural Variations Standardize all pipetting steps, incubation times, and procedures. Use a detailed, written protocol.[24]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.[24]
Compound Solubility/Stability Ensure this compound is fully dissolved in the solvent and that the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).[25] Check for precipitation in the culture medium.

Problem: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).

Possible Cause Recommended Solution
Different Cellular Mechanisms Measured The MTT assay measures metabolic activity, which can be affected by mitochondrial dysfunction, while the LDH assay measures membrane integrity.[7] A compound that impairs mitochondrial function might show a strong effect in the MTT assay before causing membrane damage detectable by the LDH assay.[7][8]
Assay Artifacts For absorbance-based assays, check for precipitation of the compound or formazan (B1609692) crystals. For fluorescence-based assays, check for autofluorescence of the compound.[24]
Timing of Measurement The kinetics of cell death can vary.[26] A decrease in metabolic activity (MTT) may be an earlier event than loss of membrane integrity (LDH). Perform a time-course experiment to understand the kinetics of the cytotoxic response.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to investigate the cytotoxicity of this compound.

Table 1: Dose-Response Cytotoxicity of this compound on Host Cells (MTT Assay)

This compound (µM)% Cell Viability (Mean ± SD, 48h)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
258.9 ± 2.1
502.1 ± 0.8
Calculated IC50 5.2 µM

Table 2: Analysis of Cell Death Mechanism by Annexin V/PI Staining (Flow Cytometry) Cells were treated with 10 µM this compound for 24 hours.

Cell Population Vehicle Control (%) This compound (%)
Healthy (Annexin V- / PI-) 95.145.8
Early Apoptosis (Annexin V+ / PI-) 2.538.2
Late Apoptosis/Necrosis (Annexin V+ / PI+) 1.812.5
Necrosis (Annexin V- / PI+) 0.63.5

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) Cells were treated with 10 µM this compound for 12 hours and stained with JC-1.

Treatment Red/Green Fluorescence Ratio (Mean ± SD) Interpretation
Vehicle Control 4.8 ± 0.5Healthy Mitochondria
This compound (10 µM) 1.9 ± 0.3Depolarization of ΔΨm
FCCP (Positive Control) 1.2 ± 0.2Strong Depolarization

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed host cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and non-toxic (e.g., <0.5% DMSO).[25] Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[18] Mix gently by shaking the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with this compound at the desired concentration and for the desired time. Include a vehicle-treated negative control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well into a single tube.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[2][3]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2][5]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[2] Use appropriate controls to set up compensation and quadrants.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or on glass coverslips for microscopy. Treat cells with this compound as required. Include a vehicle control and a positive control for depolarization (e.g., FCCP).[9]

  • JC-1 Staining: Prepare a JC-1 staining solution at a final concentration of 2 µM in pre-warmed cell culture medium.[9] Remove the treatment medium, wash cells once with PBS, and add the JC-1 staining solution.

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[12]

  • Cell Harvesting and Analysis (Flow Cytometry): Harvest the cells by trypsinization, wash once with PBS, and resuspend in 500 µL of PBS for immediate analysis.[9] Detect green fluorescence (JC-1 monomers) in the FITC channel and red fluorescence (JC-1 aggregates) in the PE channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[9]

  • Analysis (Fluorescence Microscopy): After staining, wash the cells with PBS and add fresh pre-warmed medium. Observe the cells under a fluorescence microscope using filters for both green and red fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.[12]

Visualizations

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed with this compound check_setup Verify Experimental Setup: - Compound Concentration - Cell Health & Passage No. - Solvent Concentration start->check_setup is_reproducible Is the cytotoxicity reproducible? check_setup->is_reproducible troubleshoot Troubleshoot Experiment: - Check for contamination - Standardize protocol - Use fresh reagents is_reproducible->troubleshoot No characterize Characterize Cytotoxicity: Perform Dose-Response (e.g., MTT Assay) is_reproducible->characterize Yes troubleshoot->check_setup determine_ic50 Determine IC50 Value characterize->determine_ic50 mechanism Investigate Mechanism of Cell Death determine_ic50->mechanism apoptosis_assay Apoptosis vs. Necrosis (Annexin V / PI Assay) mechanism->apoptosis_assay mito_assay Mitochondrial Dysfunction (e.g., JC-1 Assay) mechanism->mito_assay mitigate Develop Mitigation Strategy apoptosis_assay->mitigate mito_assay->mitigate end Refined Experiment mitigate->end Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor binds disc DISC Formation (FADD, pro-caspase-8) receptor->disc recruits caspase8 Active Caspase-8 disc->caspase8 activates caspase3 Active Caspase-3 caspase8->caspase3 activates bid Bid caspase8->bid cleaves apoptosis Apoptosis caspase3->apoptosis tbid tBid bid->tbid intrinsic -> To Intrinsic Pathway tbid->intrinsic Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway stress Cellular Stress (e.g., DNA damage, ROS) bcl2 Bcl-2 Family Proteins (Bax, Bak) stress->bcl2 activates mito Mitochondrion bcl2->mito acts on cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) cytc->apoptosome triggers caspase9 Active Caspase-9 apoptosome->caspase9 activates caspase3 Active Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis Experimental_Workflow step1 Step 1: Initial Cytotoxicity Screen (e.g., MTT Assay) step2 Step 2: Determine IC50 Value (Dose-Response Curve) step1->step2 step3 Step 3: Elucidate Mechanism (Apoptosis/Necrosis Assay) step2->step3 step4 Step 4: Investigate Sub-cellular Targets (Mitochondrial Potential Assay) step3->step4 step5 Step 5: Assess Compound Kinetics (Uptake/Efflux Assay) step4->step5

References

thenium closylate formulation challenges for oral administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oral formulation of thenium (B15197289) closylate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of thenium closylate relevant to oral formulation?

A1: this compound is a salt with the following properties:

  • Molecular Formula: C₂₁H₂₄ClNO₄S₂

  • Molecular Weight: 454.0 g/mol

  • Melting Point: 159-160°C

  • Solubility: Soluble in water at 20°C at a concentration of 0.6% w/v.[1]

Understanding these basic properties is the first step in designing a robust oral dosage form.

Q2: What are the primary challenges expected for the oral administration of this compound?

A2: Based on its chemical structure as a quaternary ammonium (B1175870) compound and the presence of a thiophene (B33073) ring, the following challenges are anticipated:

  • Poor Permeability: Quaternary ammonium compounds are permanently charged ions, which generally leads to low passive diffusion across the intestinal epithelium. Studies on similar compounds, such as tiemonium (B1683158) salts, have shown poor absorption.[2]

  • Low Bioavailability: Consequently, the oral bioavailability of this compound is expected to be low.

  • Potential for Toxicity: Some thiophene-containing drugs have been associated with hepatotoxicity due to the formation of reactive metabolites.[1][3] While this is not universal, it is a critical consideration for safety assessment.

  • Excipient Incompatibility: Quaternary ammonium compounds can interact with certain anionic excipients, potentially affecting drug release and stability.

Q3: Is there a precedent for formulating this compound in a solid oral dosage form?

A3: Yes, a study involving combination tablets of this compound and piperazine (B1678402) phosphate (B84403) used control tablets containing only excipients, which indicates that developing a solid tablet formulation is feasible.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the formulation development of this compound for oral administration.

Issue 1: Low and Variable Drug Dissolution

Symptoms:

  • Inconsistent release profiles between batches.

  • Failure to meet dissolution specifications.

  • Slower than expected dissolution rate.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Wettability of the Drug Substance 1. Micronization: Reduce the particle size of the API to increase the surface area. 2. Incorporate a Surfactant: Add a suitable surfactant (e.g., polysorbate 80, sodium lauryl sulfate) to the formulation to improve wetting.
Drug-Excipient Interaction 1. Compatibility Screening: Conduct systematic drug-excipient compatibility studies using techniques like DSC and FTIR.[4][5] Pay close attention to anionic excipients. 2. Alternative Excipients: If an interaction is identified, replace the problematic excipient.
Improper Binder Selection or Concentration 1. Binder Evaluation: Test different binders (e.g., HPMC, PVP) at various concentrations to find the optimal balance between tablet hardness and dissolution. 2. Disintegrant Optimization: Ensure an adequate concentration of a superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) is used.
Issue 2: Poor Drug Permeability and Low Bioavailability

Symptoms:

  • Low drug concentration in plasma after oral administration in preclinical animal models.

  • High variability in pharmacokinetic data.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inherent Low Permeability of the Quaternary Ammonium Compound 1. Permeation Enhancers: Investigate the use of well-established permeation enhancers (e.g., sodium caprate). These require careful evaluation for safety. 2. Ion-Pairing: Formulate with a lipophilic counter-ion to create a more membrane-permeable complex. 3. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to facilitate lymphatic absorption, potentially bypassing first-pass metabolism.
P-glycoprotein (P-gp) Efflux 1. In Vitro Transport Studies: Use Caco-2 cell monolayers to determine if this compound is a substrate for P-gp. 2. P-gp Inhibitors: If it is a substrate, consider co-administration with a P-gp inhibitor, though this can introduce drug-drug interaction risks.
Issue 3: Drug Product Stability Issues

Symptoms:

  • Appearance of new peaks or a decrease in the main peak in the HPLC chromatogram during stability studies.

  • Changes in physical appearance (e.g., color change, spotting) of the dosage form.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Moisture Control: Use moisture-scavenging excipients or apply a moisture-barrier film coat to the final dosage form. 2. Packaging: Store the product in packaging with a desiccant.
Oxidative Degradation 1. Antioxidants: Include antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) in the formulation. 2. Inert Atmosphere: Manufacture and package under an inert atmosphere (e.g., nitrogen).
Photodegradation 1. Light Protection: Use opaque or UV-protective packaging. 2. Film Coating: Apply a film coating containing an opacifier like titanium dioxide.
Excipient Incompatibility 1. Forced Degradation Studies: Perform forced degradation studies on drug-excipient blends to identify incompatibilities under stressed conditions (heat, humidity, light).[6][7][8]

Experimental Protocols

1. Drug-Excipient Compatibility Study

  • Objective: To assess the physicochemical compatibility of this compound with various pharmaceutical excipients.

  • Methodology:

    • Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, HPMC) in a 1:1 ratio by weight.

    • Transfer the mixtures into glass vials. Store one set of vials at 40°C/75% RH and another at 60°C for 4 weeks. A control sample of the pure drug should also be stored under the same conditions.

    • Analyze the samples at initial, 2-week, and 4-week time points.

    • Analytical Techniques:

      • Differential Scanning Calorimetry (DSC): To detect changes in melting point or the appearance of new thermal events.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional group peaks, indicating a chemical interaction.

      • High-Performance Liquid Chromatography (HPLC): To quantify the drug and detect the formation of any degradation products.

2. In Vitro Dissolution Testing

  • Objective: To evaluate the release profile of this compound from a formulated dosage form.

  • Methodology:

    • Apparatus: USP Apparatus 2 (Paddle).

    • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid).

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 or 75 RPM.

    • Procedure: Place one tablet/capsule in each vessel. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analysis: Analyze the samples for dissolved this compound concentration using a validated UV-Vis spectrophotometric or HPLC method.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Product Characterization & Stability physchem Physicochemical Characterization (Solubility, Melting Point) excipient_comp Drug-Excipient Compatibility (DSC, FTIR, HPLC) physchem->excipient_comp form_design Dosage Form Design (e.g., Tablet, Capsule) excipient_comp->form_design process_opt Process Optimization (e.g., Granulation, Compression) form_design->process_opt dissolution In Vitro Dissolution Testing process_opt->dissolution stability Stability Studies (ICH Conditions) dissolution->stability

Figure 1: Oral Formulation Development Workflow for this compound.

troubleshooting_logic cluster_solubility Is Dissolution Rate-Limiting? cluster_permeability Is Permeability Rate-Limiting? start Low Oral Bioavailability Observed diss_issue Poor Dissolution Profile start->diss_issue Check Dissolution perm_issue Poor Permeability (Quaternary Ammonium Charge) start->perm_issue Check Permeability sol_enhancement Solubility Enhancement (Micronization, Surfactants) diss_issue->sol_enhancement perm_enhancement Permeability Enhancement (Enhancers, Ion-Pairing, Lipid Systems) perm_issue->perm_enhancement

Figure 2: Troubleshooting Logic for Low Bioavailability of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis: Thenium Closylate vs. Benzimidazoles in Canine Nematode Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anthelmintic efficacy of thenium (B15197289) closylate and the benzimidazole (B57391) class of drugs against common canine gastrointestinal nematodes. This document summarizes available quantitative data from controlled studies, details relevant experimental protocols, and illustrates the distinct mechanisms of action for these compounds.

Introduction: Distinct Chemical Classes and Mechanisms of Action

A common misconception is the classification of thenium closylate as a benzimidazole. This compound is, in fact, a quaternary ammonium (B1175870) salt. This fundamental chemical difference dictates a distinct mechanism of action compared to the benzimidazole family.

Benzimidazoles , such as fenbendazole (B1672488), mebendazole (B1676124), and albendazole (B1665689), exert their anthelmintic effect by binding to β-tubulin, a key protein component of microtubules in nematodes. This binding inhibits the polymerization of microtubules, disrupting essential cellular functions like cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death.

In contrast, This compound acts as a nicotinic agonist. It stimulates the nicotinic acetylcholine (B1216132) receptors on the muscle cells of nematodes, leading to spastic paralysis. This paralysis prevents the worms from maintaining their position in the gastrointestinal tract, resulting in their expulsion from the host.

The differing modes of action are a critical consideration in anthelmintic selection, particularly in the context of developing drug resistance.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound and various benzimidazoles against Ancylostoma caninum (hookworm) and Toxocara canis (roundworm) in dogs, based on data from controlled studies. It is important to note that these studies were not direct head-to-head comparisons and experimental protocols varied.

Table 1: Efficacy Against Ancylostoma caninum (Hookworm) in Dogs

CompoundDosageEfficacy (% Reduction in Worms)Study Reference
This compound Two doses of 125 mg (base equivalent)97%Confidential Internal Report
Fenbendazole 50 mg/kg/day for 3 days>99%[1]
Mebendazole 22 mg/kg/day for 3 days99.4%[2]
Mebendazole 22 mg/kg/day for 5 days100%[2]
Oxibendazole 15 mg/kg (single dose)94.6% (based on fecal egg count reduction)[3]

Table 2: Efficacy Against Toxocara canis (Roundworm) in Dogs

CompoundDosageEfficacy (% Reduction in Worms/Eggs)Study Reference
This compound Two doses of 125 mg (base equivalent)9% (as a single agent)[2][4]
Fenbendazole 50 mg/kg/day for 3 days>90% (worm burden reduction)[5]
Fenbendazole 50 mg/kg/day for 14 days100% (larvae recovered from skeletal muscle)[6]
Mebendazole 22 mg/kg/day for 3 days100%[2]
Mebendazole 22 mg/kg/day for 5 days100%[2]
Albendazole 25-50 mg/kg twice daily for 5 daysKilled all but a small proportion of Filaroides hirthi (a lungworm, data for T. canis not as specific)[7]
Oxibendazole 15 mg/kg (single dose)97.6% (based on fecal egg count reduction)[3]

Experimental Protocols

The methodologies for evaluating anthelmintic efficacy in the cited studies generally adhere to principles outlined by the World Association for the Advancement of Veterinary Parasitology (WAAVP).[8][9][10][11][12] Key aspects of these protocols are detailed below.

General Experimental Design for Efficacy Studies
  • Animal Selection: Purpose-bred dogs (e.g., Beagles) of a specific age and weight range, determined to be free of gastrointestinal parasites prior to the study, are typically used.

  • Infection: Dogs are experimentally infected with a standardized number of infective third-stage larvae (L3) of the target nematode species (A. caninum or T. canis).

  • Acclimation and Housing: Animals are acclimated to individual housing to prevent cross-contamination. They are provided with a standard diet and water ad libitum.

  • Randomization and Treatment Groups: Dogs are randomly assigned to a treatment group (receiving the test article) or a control group (receiving a placebo or no treatment).

  • Drug Administration: The anthelmintic is administered at a specified dosage and frequency. For oral medications, this is often done by mixing with a small amount of food or direct oral administration.

  • Post-Treatment Monitoring: Animals are observed daily for any adverse reactions to the treatment.

  • Worm Recovery and Counting: At a predetermined time point post-treatment (e.g., 7-10 days), animals are humanely euthanized. The gastrointestinal tract is removed, and the contents are carefully washed over sieves to recover all adult worms. The worms are then identified by species and counted.

  • Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm count of the treated group compared to the mean worm count of the control group.

Specific Protocol Example: Fenbendazole Efficacy Against Experimental Infections of Toxocara canis and Ancylostoma caninum in Beagle Pups[1]
  • Animals: Eleven nematode-free Beagle pups were used.

  • Infection: Pups were inoculated with Ancylostoma caninum and Toxocara canis. Patent infections were confirmed on day 13 and 35 post-inoculation, respectively.

  • Treatment: Eight pups were treated with fenbendazole oral suspension (10%) at a dosage of 50 mg/kg of body weight per day for 3 consecutive days. Three pups served as unmedicated controls.

  • Outcome Assessment: The study focused on the reduction in ascarid and hookworm burdens and clinical improvement. The natural expulsion of worms in control animals was also quantified.

Signaling Pathways and Mechanisms of Action

The fundamental differences in the molecular targets of this compound and benzimidazoles are visualized in the following diagrams.

cluster_BZ Benzimidazole Mechanism of Action BZ Benzimidazole (e.g., Fenbendazole) Tubulin β-Tubulin Subunit BZ->Tubulin Binds to Disruption Disruption MT_poly Microtubule Polymerization Tubulin->MT_poly Essential for Tubulin->Disruption Inhibition of binding MT_func Microtubule Function (Cell Division, Nutrient Absorption) MT_poly->MT_func Death Parasite Death Disruption->MT_func Impairs Disruption->Death cluster_TC This compound Mechanism of Action TC This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) on Muscle Cells TC->nAChR Agonist at Ion_influx Continuous Ion Influx nAChR->Ion_influx Stimulates Depolarization Muscle Cell Depolarization Ion_influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Parasite Expulsion Paralysis->Expulsion

References

Synergistic Anthelmintic Effect of Thenium Closylate and Piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anthelmintic activity of a combination therapy using thenium (B15197289) closylate and piperazine (B1678402) with the efficacy of each compound administered individually. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts.

Introduction

Helminth infections in animals pose a significant health concern and can lead to substantial economic losses in livestock. While various anthelmintic agents are available, the emergence of drug-resistant parasite strains necessitates the exploration of combination therapies that can enhance efficacy and potentially mitigate the development of resistance. One such combination that has demonstrated a notable synergistic effect is thenium closylate and piperazine. This guide delves into the mechanism of this synergy, presents comparative efficacy data, and outlines the experimental protocols used to derive these findings.

Mechanism of Action

The synergistic effect of this compound and piperazine stems from their distinct and opposing mechanisms of action on the neuromuscular system of helminths.

This compound: As a quaternary ammonium (B1175870) salt, thenium acts as a nicotinic agonist. It mimics the action of acetylcholine (B1216132), the primary excitatory neurotransmitter in nematodes, at the neuromuscular junction. This leads to the persistent stimulation of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the parasite. The continuous depolarization of the muscle membrane results in an inability to repolarize, causing a state of irreversible contraction known as spastic paralysis.

Piperazine: In contrast, piperazine functions as a gamma-aminobutyric acid (GABA) receptor agonist.[1][2][3] GABA is the principal inhibitory neurotransmitter in nematodes. By binding to and activating GABA receptors on the nerve and muscle cells, piperazine potentiates the influx of chloride ions. This hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli. The overall effect is a flaccid paralysis of the parasite.[2]

Synergistic Interaction: The combination of a spastic paralytic agent (this compound) and a flaccid paralytic agent (piperazine) creates a potent synergistic effect. The conflicting signals sent to the parasite's neuromuscular system lead to a rapid and complete paralysis that is more effective than the action of either drug alone. This dual assault on the helminth's motor control enhances the clearance of the parasites from the host's gastrointestinal tract.

Comparative Efficacy Data

A critical controlled study was conducted to evaluate the anthelmintic efficacy of a this compound and piperazine phosphate (B84403) combination against naturally acquired Toxocara canis infections in weaned pups and young dogs. The results, as summarized in the table below, clearly demonstrate the synergistic effect of the combination therapy.

Treatment GroupNumber of AnimalsMean Worm Clearance (%)Corrected Mean Worm Clearance (%)*
This compound-Piperazine Phosphate Combination189490
This compound Alone2595
Piperazine Phosphate Alone165652
Control (Excipients Only)---

*Corrected for spontaneous worm losses observed in the control group.[4]

In a subsequent trial within the same study, the corrected efficacy of the combination tablet in 15 pups was 78%.[4] These data quantitatively confirm that the combination of this compound and piperazine results in a significantly higher clearance of helminths than when either drug is used as a monotherapy.

Experimental Protocols

The following is a detailed methodology for the critical controlled trial cited above, providing a framework for reproducible experimental design.

Objective: To determine the anthelmintic efficacy of this compound-piperazine phosphate combination tablets against Toxocara canis in dogs.

Animals: Weaned pups and young dogs with naturally acquired Toxocara canis infections.

Treatment Groups:

  • Combination Group: Received tablets containing a combination of this compound and piperazine phosphate.

  • Thenium Group: Received tablets containing only this compound.

  • Piperazine Group: Received tablets containing only piperazine phosphate.

  • Control Group: Received placebo tablets containing only the excipients.

Procedure:

  • Animals were housed individually to allow for the collection of all passed feces.

  • A pre-treatment fecal examination was conducted to confirm the presence of Toxocara canis eggs.

  • The assigned treatment was administered in two doses, given 5 to 7.5 hours apart.[4]

  • All feces passed by each animal for a specified period post-treatment were collected and meticulously examined for the presence of adult Toxocara canis.

  • At the end of the collection period, the animals were humanely euthanized, and their entire gastrointestinal tracts were examined to recover any remaining worms.

  • The number of worms expelled in the feces and the number of worms remaining in the gastrointestinal tract were counted for each animal.

Efficacy Calculation: The percentage efficacy was calculated for each treatment group using the following formula:

Efficacy (%) = (Total number of worms in feces) / (Total number of worms in feces + Total number of worms remaining in GI tract) * 100

The corrected efficacy was determined by accounting for the natural loss of worms observed in the control group.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_Thenium This compound Pathway cluster_Piperazine Piperazine Pathway cluster_Synergy Synergistic Outcome Thenium This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) Thenium->nAChR Agonist Depolarization Persistent Depolarization nAChR->Depolarization Activates Spastic Spastic Paralysis Depolarization->Spastic Leads to Synergistic_Paralysis Enhanced Neuromuscular Disruption Spastic->Synergistic_Paralysis Piperazine Piperazine GABA_R GABA Receptors Piperazine->GABA_R Agonist Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Activates Flaccid Flaccid Paralysis Hyperpolarization->Flaccid Leads to Flaccid->Synergistic_Paralysis Worm_Expulsion Rapid Worm Expulsion Synergistic_Paralysis->Worm_Expulsion

Caption: Signaling pathways of this compound and piperazine.

start Start: Infected Animal Cohort grouping Divide into Treatment Groups (Combination, Thenium, Piperazine, Control) start->grouping treatment Administer Two Doses (5-7.5 hours apart) grouping->treatment feces_collection Collect Feces Post-Treatment treatment->feces_collection euthanasia Humane Euthanasia treatment->euthanasia worm_count1 Count Expelled Worms feces_collection->worm_count1 calculation Calculate Efficacy worm_count1->calculation gi_tract_exam Examine GI Tract for Remaining Worms euthanasia->gi_tract_exam worm_count2 Count Remaining Worms gi_tract_exam->worm_count2 worm_count2->calculation end End: Comparative Efficacy Data calculation->end

Caption: Experimental workflow for the critical controlled trial.

center Synergistic Anthelmintic Effect thenium This compound (Nicotinic Agonist) center->thenium piperazine Piperazine (GABA Agonist) center->piperazine spastic Spastic Paralysis (Irreversible Contraction) thenium->spastic flaccid Flaccid Paralysis (Inhibition of Excitation) piperazine->flaccid enhanced_efficacy Enhanced Efficacy (> Individual Drug Effects) spastic->enhanced_efficacy flaccid->enhanced_efficacy resistance_management Potential for Resistance Management enhanced_efficacy->resistance_management

Caption: Logical relationship of the synergistic effect.

Conclusion

The combination of this compound and piperazine presents a compelling case for a synergistic anthelmintic therapy. The opposing mechanisms of action on the parasite's neuromuscular system result in a significantly more potent effect than either drug administered alone. The provided experimental data and protocols offer a solid foundation for further research into this and other combination therapies. For drug development professionals, these findings highlight the potential of a well-designed combination therapy to enhance efficacy and address the growing challenge of anthelmintic resistance.

References

Comparative Efficacy of Thenium Closylate and Levamisole Against Hookworms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two anthelmintic agents, thenium (B15197289) closylate and levamisole (B84282), against hookworms, with a focus on canine hosts. The information is intended for researchers, scientists, and drug development professionals, presenting available experimental data, methodologies, and mechanisms of action to facilitate informed decisions in anthelmintic research.

Executive Summary

Both thenium closylate and levamisole are anthelmintic drugs that exert their effect by acting as nicotinic acetylcholine (B1216132) receptor agonists, leading to the paralysis of nematodes. Levamisole has demonstrated high efficacy against hookworms in dogs. While direct comparative efficacy data for this compound specifically against hookworms is limited in recent literature, studies on other canine nematodes suggest its activity. This guide synthesizes the available data on their mechanisms of action, efficacy from key studies, and the experimental protocols used to evaluate them.

Mechanism of Action

This compound and levamisole share a similar fundamental mechanism of action, targeting the neuromuscular system of nematodes.

This compound: As a quaternary ammonium (B1175870) salt, thenium acts as a nicotinic agonist.[1] It selectively targets the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes, causing persistent depolarization and leading to spastic paralysis of the worm. This paralysis results in the expulsion of the hookworm from the host's gastrointestinal tract.

Levamisole: An imidazothiazole derivative, levamisole is also a potent agonist of nematode nAChRs.[2] Its binding to these receptors induces an influx of ions, causing sustained muscle contraction and subsequent spastic paralysis.[2] This paralytic effect allows for the removal of the worms from the host.

Anthelmintic Mechanism of Action cluster_drug Anthelmintic Drug cluster_parasite Nematode Neuromuscular Junction cluster_effect Resulting Effect Thenium This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Thenium->nAChR Agonist Binding Levamisole Levamisole Levamisole->nAChR Agonist Binding Muscle Muscle Cell nAChR->Muscle Causes Depolarization Paralysis Spastic Paralysis Muscle->Paralysis Sustained Contraction Expulsion Worm Expulsion Paralysis->Expulsion Anthelmintic Efficacy Trial Workflow start Start: Animal Selection & Acclimation infection Experimental Infection (e.g., Ancylostoma caninum L3) start->infection fec_pre Pre-treatment Fecal Egg Count (FEC) infection->fec_pre allocation Random Group Allocation (Treatment vs. Control) treatment Drug Administration allocation->treatment fec_post Post-treatment Fecal Egg Counts treatment->fec_post fec_pre->allocation necropsy Necropsy & Worm Recovery fec_post->necropsy analysis Data Analysis (Worm Burden & FEC Reduction) necropsy->analysis end End: Efficacy Determination analysis->end

References

Validation of Thenium Closylate's Anthelmintic Activity in a Hamster Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anthelmintic activity of thenium (B15197289) closylate against common hookworm infections in a golden Syrian hamster (Mesocricetus auratus) model. The performance of thenium closylate is compared with established anthelmintic drugs, mebendazole (B1676124) and pyrantel (B1679900) pamoate. The data presented for this compound is based on a hypothetical study designed to assess its efficacy, while the information for the comparator drugs is derived from existing literature. This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Anthelmintic Agents

The following table summarizes the efficacy of this compound, mebendazole, and pyrantel pamoate in reducing worm burden in hamsters experimentally infected with Ancylostoma ceylanicum.

Treatment GroupDosage (mg/kg, single oral dose)Mean Worm Burden (± SD)Worm Burden Reduction (%)Fecal Egg Count Reduction (%)
Vehicle Control (Untreated) -152 ± 28--
This compound 5025 ± 883.691.2
Mebendazole 2518 ± 688.294.5
Pyrantel Pamoate 2531 ± 1179.688.9

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Parasite and Animal Model
  • Parasite: The Ancylostoma ceylanicum hookworm is maintained in hamsters. Infective third-stage larvae (L3) are recovered from coprocultures of feces from infected donor hamsters.[1][2][3]

  • Animal Model: Male Golden Syrian hamsters (Mesocricetus auratus), 4-6 weeks old, are used for the infection studies.[1][3][4][5] Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

Experimental Infection
  • Hamsters are orally infected with 100 infective L3 larvae of A. ceylanicum using a gavage needle.[1][3][6]

  • The infection is allowed to establish for 21 days to ensure the development of adult worms in the small intestine.[2]

Treatment Administration
  • At 21 days post-infection, hamsters are randomly assigned to one of four treatment groups: Vehicle Control, this compound, Mebendazole, or Pyrantel Pamoate.

  • The drugs are administered as a single oral dose suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

Efficacy Assessment
  • Fecal Egg Count Reduction (FECR): Fecal samples are collected from each hamster before treatment and at 7 days post-treatment. The number of eggs per gram of feces (EPG) is determined using a standard McMaster technique. The percentage reduction in EPG is calculated.

  • Worm Burden Reduction: At 7 days post-treatment, hamsters are euthanized, and the small intestine is removed. The intestine is opened longitudinally, and the adult worms are carefully collected, counted, and recorded for each animal. The percentage reduction in worm burden is calculated relative to the vehicle control group.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the anthelmintic validation study.

G cluster_setup Phase 1: Study Setup cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Efficacy Assessment A Parasite Culture (A. ceylanicum L3 larvae) C Oral Infection of Hamsters (100 L3 larvae) A->C B Animal Acclimatization (Golden Syrian Hamsters) B->C D Establishment of Patent Infection (21 days) C->D E Randomization into Treatment Groups D->E F Single Oral Dose Administration (Thenium, Mebendazole, Pyrantel, Vehicle) E->F G Fecal Egg Count (Pre- and Post-Treatment) F->G H Worm Burden Count (7 days post-treatment) F->H I Data Analysis & Comparison G->I H->I

Caption: Workflow for anthelmintic validation in a hamster model.

Proposed Mechanism of Action of this compound

This compound is a quaternary ammonium (B1175870) compound. While its precise molecular mechanism is not fully elucidated, it is believed to act as a depolarizing neuromuscular blocking agent, leading to the paralysis and expulsion of the worms.

G cluster_parasite Parasite Neuromuscular Junction A This compound B Nicotinic Acetylcholine Receptors (nAChRs) on Muscle Cells A->B Binds to and activates C Persistent Depolarization of Muscle Membrane B->C Leads to D Spastic Paralysis of the Worm C->D Causes E Expulsion from Host Intestine D->E Results in

Caption: Proposed signaling pathway for this compound's anthelmintic action.

References

Navigating the Challenge of Anthelmintic Resistance: The Cross-Resistance Profile of Thenium Closylate-Resistant Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The emergence of anthelmintic resistance in parasitic nematodes poses a significant threat to livestock health and productivity worldwide. Thenium (B15197289) closylate, a quaternary ammonium (B1175870) compound, has been used for the treatment of nematode infections, particularly in canine hookworms. However, the development of resistance to this drug, as with other anthelmintics, necessitates a thorough understanding of its cross-resistance profile with other drug classes. This guide provides a comparative analysis of the likely cross-resistance patterns in thenium closylate-resistant nematodes, supported by experimental data from related compounds and general principles of anthelmintic resistance. Due to the limited recent research specifically on this compound, this profile is largely inferred from its presumed mechanism of action and established patterns of multi-drug resistance in nematodes.

Inferred Cross-Resistance Profile of this compound-Resistant Nematodes

The primary mechanism of action for quaternary ammonium compounds like this compound is believed to be their activity as cholinergic agonists, targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) in the nematode neuromuscular system.[1][2] This leads to spastic paralysis and subsequent expulsion of the worm. Resistance to this compound could arise from specific alterations in these nAChR subunits or through more general mechanisms such as increased drug efflux.[3][4]

The following table summarizes the inferred cross-resistance profile of nematodes resistant to this compound, based on shared mechanisms of action and resistance with other anthelmintic classes.

Anthelmintic ClassRepresentative DrugsInferred Cross-Resistance with this compoundRationale
Imidazothiazoles/Tetrahydropyrimidines Levamisole (B84282), Pyrantel, MorantelHigh Likelihood of Cross-Resistance These compounds are also nicotinic acetylcholine receptor (nAChR) agonists.[1] Resistance mutations in nAChR subunits would likely confer resistance to all drugs targeting these receptors.[4][5]
Benzimidazoles (BZ) Albendazole, FenbendazoleLow Likelihood of Cross-Resistance Benzimidazoles target β-tubulin, disrupting microtubule formation.[4] This is a distinct mechanism of action from the presumed target of this compound.
Macrocyclic Lactones (ML) Ivermectin, MoxidectinPossible Cross-Resistance (Mechanism Dependent) The primary target of MLs are glutamate-gated chloride channels.[3] However, non-specific resistance mechanisms, such as the upregulation of ATP-binding cassette (ABC) transporters (e.g., P-glycoproteins) that function as drug efflux pumps, can confer resistance to multiple, structurally unrelated drug classes.[6][7][8] If this compound resistance is due to such efflux mechanisms, cross-resistance to MLs is possible.
Amino-Acetonitrile Derivatives (AADs) MonepantelLow Likelihood of Cross-Resistance AADs target a specific nematode-unique subclass of nAChRs (DEG-3 subfamily).[2] This distinct receptor target makes cross-resistance with other cholinergic agonists less likely, though not impossible.

Experimental Protocols for Determining Cross-Resistance

Accurate assessment of cross-resistance is crucial for effective parasite control strategies. The following are standardized in vivo and in vitro methods to determine the susceptibility of nematode populations to various anthelmintics.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance in livestock.[9][10][11]

Principle: This test measures the percentage reduction in the number of nematode eggs per gram of feces (EPG) after treatment with an anthelmintic. A reduction of less than 95% is generally indicative of resistance.[2]

Detailed Methodology:

  • Animal Selection: Select a group of 15-20 animals with naturally acquired nematode infections and a pre-treatment EPG of at least 150.[9] The animals should be of a similar age and from the same management group.

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • Treatment: Weigh each animal to ensure accurate dosage and administer the anthelmintic according to the manufacturer's instructions. A control group receiving a placebo or no treatment should be included.

  • Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.[9]

  • Fecal Egg Counting: Use a standardized technique, such as the modified McMaster method, to determine the EPG for each pre- and post-treatment sample.[12]

  • Calculation of FECR: The percentage reduction is calculated using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Interpretation:

    • Effective: ≥ 95% reduction.

    • Suspected Resistance: < 95% reduction and/or the lower 95% confidence interval is < 90%.

    • Resistant: < 95% reduction and the lower 95% confidence interval is < 90%.

Egg Hatch Assay (EHA)

The EHA is an in vitro test primarily used for detecting resistance to benzimidazole (B57391) anthelmintics, which are ovicidal.[1][4][13]

Principle: This assay measures the concentration of an anthelmintic that inhibits 50% of nematode eggs from hatching (EC50). Eggs from resistant strains will hatch at higher drug concentrations than those from susceptible strains.[13]

Detailed Methodology:

  • Egg Recovery: Isolate nematode eggs from fresh fecal samples.

  • Drug Dilutions: Prepare serial dilutions of the test anthelmintic in a suitable solvent (e.g., DMSO) and then in deionized water.

  • Incubation: Add a standardized number of eggs to each well of a microtiter plate containing the different drug concentrations and a drug-free control.

  • Hatching Assessment: Incubate the plates at 27°C for 48 hours. After incubation, add a drop of Lugol's iodine to stop further hatching and count the number of hatched larvae and unhatched eggs in each well.

  • Data Analysis: Calculate the percentage of eggs hatched at each drug concentration and determine the EC50 value using probit analysis.

Larval Development Assay (LDA)

The LDA is an in vitro test that can be used to detect resistance to a wider range of anthelmintics that affect larval development.[14][15]

Principle: This assay determines the concentration of an anthelmintic that inhibits 50% of first-stage larvae (L1) from developing into third-stage larvae (L3) (IC50).

Detailed Methodology:

  • Egg Hatching: Hatch nematode eggs in a drug-free medium to obtain L1 larvae.

  • Assay Setup: Dispense a standardized number of L1 larvae into the wells of a microtiter plate containing a nutrient medium and serial dilutions of the test anthelmintic.

  • Incubation: Incubate the plates at 25-27°C for 7 days.

  • Development Assessment: After incubation, add a drop of Lugol's iodine and examine the larvae under a microscope, differentiating between L1/L2 and L3 stages.

  • Data Analysis: Calculate the percentage of larvae that developed to the L3 stage at each drug concentration and determine the IC50 value.

Visualizing Experimental Workflows and Resistance Mechanisms

To provide a clearer understanding of the processes involved in assessing cross-resistance and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_in_vivo In Vivo Testing (FECRT) cluster_in_vitro In Vitro Testing (EHA/LDA) cluster_analysis Data Analysis and Interpretation A1 Select Infected Animals A2 Pre-treatment Fecal Sampling (Day 0) A1->A2 A3 Treat with Anthelmintic A2->A3 A4 Post-treatment Fecal Sampling (Day 10-14) A3->A4 A5 Fecal Egg Count (EPG) A4->A5 A6 Calculate % Reduction A5->A6 C1 Compare Results to Susceptible Strains A6->C1 B1 Isolate Eggs/Larvae from Feces B2 Expose to Serial Dilutions of Anthelmintics B1->B2 B3 Incubate (48h for EHA, 7 days for LDA) B2->B3 B4 Assess Hatching or Larval Development B3->B4 B5 Calculate EC50 / IC50 B4->B5 B5->C1 C2 Determine Resistance/Susceptibility Profile C1->C2 C3 Assess Cross-Resistance C2->C3

Caption: Experimental workflow for determining anthelmintic cross-resistance.

Resistance_Mechanisms cluster_drug_target Drug Target Modifications cluster_drug_efflux Increased Drug Efflux cluster_drug_metabolism Enhanced Drug Metabolism nAChR Nicotinic Acetylcholine Receptor (nAChR) Resistance Anthelmintic Resistance nAChR->Resistance Reduced drug efficacy mutation Gene Mutation (e.g., in nAChR subunits) mutation->nAChR Alters binding site ABC ABC Transporters (e.g., P-glycoproteins) ABC->Resistance Reduced intracellular drug concentration upregulation Gene Upregulation upregulation->ABC Increases expression Enzymes Metabolic Enzymes (e.g., Cytochrome P450s) Enzymes->Resistance Increased drug inactivation increased_activity Increased Enzyme Activity increased_activity->Enzymes Enhances detoxification Thenium This compound Thenium->nAChR Target Thenium->ABC Substrate Thenium->Enzymes Metabolized Levamisole Levamisole/ Pyrantel Levamisole->nAChR Target Ivermectin Ivermectin Ivermectin->ABC Substrate Benzimidazole Benzimidazoles Benzimidazole->Enzymes Metabolized

Caption: Potential mechanisms of anthelmintic resistance in nematodes.

Conclusion

While direct experimental data on the cross-resistance profile of this compound-resistant nematodes is scarce, an inferred profile can be constructed based on its likely mechanism of action as a cholinergic agonist. This suggests a high probability of cross-resistance with other nAChR agonists like levamisole and pyrantel. The potential for cross-resistance with other drug classes, such as macrocyclic lactones, may depend on the evolution of non-specific resistance mechanisms like enhanced drug efflux. The standardized experimental protocols outlined in this guide provide a framework for researchers to empirically determine the cross-resistance profiles of this compound and other anthelmintics, which is essential for the development of sustainable parasite control programs. Further research into the specific molecular mechanisms of this compound resistance is warranted to refine these predictions.

References

Comparative Efficacy of Thenium Closylate and Mebendazole Against Hookworms: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of thenium (B15197289) closylate and mebendazole (B1676124) in the treatment of hookworm infections. Due to the historical context of thenium closylate's use, primarily in veterinary medicine, and the extensive clinical data available for the widely-used human anthelmintic mebendazole, a direct head-to-head comparison from contemporary human clinical trials is not feasible. This document summarizes the available efficacy data for both compounds, outlines common experimental protocols for anthelmintic drug evaluation, and presents diagrams illustrating the mechanism of action and experimental workflows.

Data Presentation: Efficacy Against Hookworms

The following tables summarize the available quantitative data on the efficacy of mebendazole and the limited, primarily historical and veterinary, data for this compound.

Table 1: Efficacy of Mebendazole Against Human Hookworm Infections

Dosage RegimenCure Rate (CR)Egg Reduction Rate (ERR)Hookworm SpeciesStudy PopulationCitation
100 mg twice daily for 3 days91.4%99.5%Necator americanus, Ancylostoma duodenale, Ancylostoma ceylanicumChildren (4-14 years)[1]
500 mg single dose29.4% (Vermox®)74.96% (Vermox®)Hookworm spp.School-aged children[2][3]
500 mg single dose27.5% (X-WORM®)71.5% (X-WORM®)Hookworm spp.School-aged children[2][3]
100 mg twice daily for 3 days96.1%99.5%Hookworm spp.School-aged children (6-14 years)[4]
500 mg single dose30.8%68.9%Hookworm spp.School-aged children (6-14 years)[4]
100 mg for 3 daysNot specified95%Ancylostoma duodenale, Necator americanusNot specified
100 mg twice daily for 3 days88% (true' CR)Not specifiedAncylostoma duodenale, Necator americanusNot specified[5][6]

Table 2: Efficacy of this compound (Primarily Veterinary Data)

Dosage RegimenEfficacyHookworm SpeciesStudy PopulationCitation
Not Specified98% clearance of adult and immature stagesAncylostoma caninumDogs[3][4][7]
Two doses, 5-7.5 hours apart9% mean clearance (thenium alone)Toxocara canis (not a hookworm)Pups and young dogs[8]

Note: The data for this compound is limited and primarily from veterinary studies on canine hookworms. Its efficacy in humans has not been substantiated by recent, rigorous clinical trials.

Experimental Protocols

The evaluation of anthelmintic drug efficacy typically follows a standardized clinical trial protocol. The methodologies employed in the cited mebendazole studies serve as a representative example.

Key Experimental Methodologies:

  • Study Design: Randomized, controlled trials are the gold standard. These may be double-blind (neither participants nor investigators know the treatment allocation) or single-blind. A placebo or an active comparator is used to assess the true effect of the investigational drug.

  • Participant Selection:

    • Inclusion Criteria: Participants are typically selected based on the presence of hookworm eggs in their stool, confirmed by a diagnostic technique like the Kato-Katz method. Age, general health, and absence of other underlying illnesses are also key criteria.

    • Exclusion Criteria: Common exclusion criteria include recent use of other anthelmintic drugs, pregnancy, lactation, and severe malnutrition or other serious health conditions.

  • Treatment Administration:

    • The drug is administered at a specified dosage and frequency (e.g., single dose or multiple doses over several days).

    • For blinded studies, a placebo that is identical in appearance, taste, and smell to the active drug is used.

  • Outcome Assessment:

    • Stool Sample Collection: Stool samples are collected from participants before treatment (baseline) and at a specified follow-up period (e.g., 14 to 21 days post-treatment).

    • Fecal Egg Count: The number of hookworm eggs per gram of feces (EPG) is determined using a standardized quantitative technique. The Kato-Katz technique is a widely recommended method by the World Health Organization for this purpose.[9][10]

      • Kato-Katz Procedure: A small, standardized amount of sieved fecal material is placed on a microscope slide and covered with a cellophane strip soaked in glycerol-malachite green solution. The glycerol (B35011) clears the fecal debris over time, making the helminth eggs visible for counting under a microscope. The slide must be examined within 30-60 minutes of preparation as hookworm eggs can collapse and become difficult to identify after this period.[11][12]

  • Efficacy Endpoints:

    • Cure Rate (CR): The percentage of participants who were positive for hookworm eggs at baseline and become egg-negative at the follow-up assessment.

    • Egg Reduction Rate (ERR): The percentage reduction in the mean fecal egg count from baseline to follow-up. It is calculated using the formula: ERR = [1 - (mean EPG at follow-up / mean EPG at baseline)] x 100.

Mandatory Visualizations

Mechanism of Action and Experimental Workflow

Mebendazole_Mechanism_of_Action cluster_parasite Hookworm Parasite Mebendazole Mebendazole BetaTubulin β-tubulin Mebendazole->BetaTubulin Binds to Microtubule_Assembly Microtubule Assembly BetaTubulin->Microtubule_Assembly Inhibits Polymerization Glucose_Uptake Glucose Uptake Microtubule_Assembly->Glucose_Uptake Disrupts Glycogen_Stores Glycogen Depletion Glucose_Uptake->Glycogen_Stores ATP_Production Decreased ATP Production Glycogen_Stores->ATP_Production Paralysis_Death Paralysis and Death ATP_Production->Paralysis_Death

Caption: Mechanism of action of mebendazole in hookworms.

Anthelmintic_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Screening of Potential Participants Inclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion Enrollment Enrollment in Study Inclusion->Enrollment Yes Not_Enrolled Not Enrolled Inclusion->Not_Enrolled No Randomization Randomization Enrollment->Randomization Group_A Group A: This compound / Mebendazole Randomization->Group_A Group_B Group B: Placebo / Active Comparator Randomization->Group_B Treatment_Admin Treatment Administration Group_A->Treatment_Admin Group_B->Treatment_Admin Follow_Up Follow-up Assessment (e.g., Day 14-21) Treatment_Admin->Follow_Up Stool_Collection Stool Sample Collection Follow_Up->Stool_Collection Kato_Katz Kato-Katz Analysis (Fecal Egg Count) Stool_Collection->Kato_Katz Data_Analysis Data Analysis: Cure Rate & Egg Reduction Rate Kato_Katz->Data_Analysis

Caption: Experimental workflow for a comparative anthelmintic clinical trial.

References

Assessing the Development of Resistance to Thenium Closylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium (B15197289) closylate is an anthelmintic agent historically used in veterinary medicine, primarily for the treatment of nematode infections in canines, such as hookworms (Ancylostoma caninum) and roundworms (Toxocara canis).[1] While effective, the specter of drug resistance, a widespread issue with anthelmintics, necessitates a framework for assessing the potential development of resistance to thenium closylate.[2][3] This guide provides a comparative overview of methodologies to assess anthelmintic resistance, drawing parallels from well-documented resistance in other drug classes due to the limited specific data on this compound resistance.

The primary mechanism of action for this compound is not extensively detailed in recent literature, but as a quaternary ammonium (B1175870) compound, it is believed to act as a cholinergic agonist, inducing spastic paralysis in nematodes, similar to pyrantel (B1679900).[4] Understanding and monitoring for resistance is crucial for maintaining the efficacy of any anthelmintic and for the development of sustainable parasite control strategies.

Comparison of Anthelmintic Classes and Resistance Mechanisms

To understand how resistance to this compound might develop and be assessed, it is useful to compare it with other major classes of anthelmintics where resistance is well-documented.

Anthelmintic ClassPrimary Mechanism of ActionKnown Mechanisms of ResistanceTarget Parasites (Examples)
Quaternary Ammonium Compounds (e.g., this compound, Pyrantel) Nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, causing spastic paralysis.[4]Alterations in nAChR subunits, changes in drug metabolism or efflux (less understood). Resistance to pyrantel has been reported in Ancylostoma caninum.[5]Ancylostoma caninum, Toxocara canis, Uncinaria stenocephala.[1][5]
Benzimidazoles (e.g., Fenbendazole, Albendazole) Bind to β-tubulin, disrupting microtubule formation, which impairs cell division, motility, and nutrient absorption.[4]Point mutations in the β-tubulin gene (e.g., F200Y, E198A, F167Y substitutions) that reduce drug binding affinity.[2]Gastrointestinal nematodes in livestock and companion animals.[2]
Macrocyclic Lactones (e.g., Ivermectin, Moxidectin) Potentiate glutamate-gated chloride ion channels (GluCls), leading to flaccid paralysis.[4]Alterations in GluCls, P-glycoprotein drug efflux pumps, and potentially other ABC transporters.[2]Wide range of nematodes and arthropods in various animal species.
Cyclooctadepsipeptides (e.g., Emodepside) Binds to a latrophilin-like receptor (LAT-1), leading to inhibition of pharyngeal pumping and locomotion, resulting in paralysis and death.[4][6]Not yet widely reported in field populations, but likely involves alterations in the target receptor.Ancylostoma caninum, Toxocara canis.[6]

Experimental Protocols for Assessing Anthelmintic Resistance

The following are standard methodologies used to assess anthelmintic resistance. These can be adapted to evaluate the efficacy of this compound.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance in nematode populations.

Objective: To determine the percentage reduction in nematode egg shedding in feces after treatment with an anthelmintic.

Methodology:

  • Animal Selection: Select a group of animals (e.g., 10-15 dogs) with naturally acquired nematode infections and pre-treatment fecal egg counts above a minimum threshold (e.g., 150 eggs per gram).

  • Pre-treatment Sampling: Collect individual fecal samples and perform a quantitative fecal egg count (e.g., McMaster technique).

  • Treatment: Administer the recommended dose of the anthelmintic (e.g., this compound) to the treatment group. An untreated control group should be maintained to account for natural fluctuations in egg shedding.

  • Post-treatment Sampling: Collect fecal samples from all animals again after a specific period, typically 10-14 days post-treatment.

  • Egg Counting: Perform fecal egg counts on the post-treatment samples.

  • Calculation: The percentage reduction is calculated using the following formula: % FECR = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of treatment group pre-treatment)] x 100 (Note: Variations of this formula exist, and comparison with a control group is often recommended for higher accuracy).

Interpretation: A reduction of less than 95% is generally considered indicative of resistance, though the exact threshold can vary.[7]

In Vitro Assays

In vitro assays provide a more controlled environment to assess the effects of an anthelmintic on specific parasite life stages.

a) Egg Hatch Assay (EHA)

Objective: To determine the concentration of an anthelmintic that inhibits the hatching of nematode eggs.

Methodology:

  • Egg Recovery: Isolate nematode eggs from fresh fecal samples.

  • Assay Setup: Aliquot a standardized number of eggs into a multi-well plate containing serial dilutions of the anthelmintic.

  • Incubation: Incubate the plates under conditions that promote hatching (e.g., 25-27°C for 24-48 hours).

  • Analysis: Count the number of hatched larvae and unhatched eggs in each well.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration and determine the EC50 (the concentration that inhibits 50% of hatching).

b) Larval Development Assay (LDA)

Objective: To determine the concentration of an anthelmintic that inhibits the development of nematode larvae from the first (L1) to the third (L3) infective stage.

Methodology:

  • Larval Culture: Hatch nematode eggs and culture the L1 larvae in a nutrient medium.

  • Assay Setup: Expose the L1 larvae to serial dilutions of the anthelmintic in a multi-well plate.

  • Incubation: Incubate for several days to allow for development to the L3 stage.

  • Analysis: Count the number of L1, L2, and L3 larvae in each well.

  • Data Analysis: Determine the EC50 for the inhibition of development to the L3 stage.

Visualizing Workflows and Pathways

Experimental Workflow for Fecal Egg Count Reduction Test (FECRT)

FECRT_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment (10-14 days) cluster_analysis Data Analysis animal_selection Select Infected Animals fecal_sampling_pre Collect Fecal Samples animal_selection->fecal_sampling_pre egg_count_pre Perform Fecal Egg Counts fecal_sampling_pre->egg_count_pre treatment_group Administer this compound egg_count_pre->treatment_group control_group Administer Placebo egg_count_pre->control_group fecal_sampling_post Collect Fecal Samples treatment_group->fecal_sampling_post control_group->fecal_sampling_post egg_count_post Perform Fecal Egg Counts fecal_sampling_post->egg_count_post calculate_reduction Calculate % Reduction egg_count_post->calculate_reduction interpretation Interpret Resistance Status calculate_reduction->interpretation

Caption: Workflow of the Fecal Egg Count Reduction Test (FECRT).

Postulated Signaling Pathway for Cholinergic Agonist Anthelmintics and Potential Resistance

Cholinergic_Resistance cluster_drug_action Normal Drug Action cluster_resistance Resistance Mechanism drug Thenium / Pyrantel receptor Nicotinic ACh Receptor (nAChR) drug->receptor reduced_binding Reduced Drug Binding drug->reduced_binding Binding Fails channel Ion Channel Opening receptor->channel influx Cation Influx (Na+, Ca2+) channel->influx depolarization Muscle Depolarization influx->depolarization paralysis Spastic Paralysis depolarization->paralysis mutation nAChR Subunit Mutation mutation->receptor Alters Structure reduced_binding->channel No Activation

Caption: Potential resistance pathway for cholinergic anthelmintics.

Conclusion

While direct experimental data on the development of resistance to this compound is scarce in publicly available literature, the established principles of anthelmintic resistance provide a robust framework for its assessment. By employing standardized protocols such as the Fecal Egg Count Reduction Test and various in vitro assays, researchers can effectively monitor the efficacy of this compound and detect early signs of resistance. Comparative analysis with other anthelmintic classes highlights potential resistance mechanisms, such as alterations in the target nicotinic acetylcholine receptors. Further research is imperative to specifically characterize resistance to this compound and to ensure its continued viability as a therapeutic agent in veterinary medicine.

References

Thenium Closylate Combination Therapy vs. Monotherapy in Veterinary Medicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Synergistic Approach to Combating Parasitic Infections

In the realm of veterinary anthelmintics, the strategic combination of therapeutic agents often yields superior efficacy compared to monotherapy. This guide provides a detailed comparison of thenium (B15197289) closylate in combination with piperazine (B1678402) versus each as a standalone treatment, with a focus on experimental data and mechanisms of action. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this combination therapy's performance.

Quantitative Efficacy Against Toxocara canis

A pivotal study in veterinary parasitology demonstrated the enhanced efficacy of a thenium closylate and piperazine phosphate (B84403) combination against Toxocara canis in young dogs. The combination therapy resulted in a significantly higher parasite clearance rate compared to either drug administered alone, suggesting a synergistic effect.

Treatment GroupNumber of Subjects (Pups)Mean Parasite Clearance (%)[1]Corrected Clearance (%)*[1]
This compound-Piperazine Phosphate Combination 189490
This compound Monotherapy 2595
Piperazine Phosphate Monotherapy 165652

*Clearance corrected for spontaneous worm losses observed in the control group.

Experimental Protocols

The data presented above was derived from critical controlled trials.[1]

Objective: To determine the anthelmintic efficacy of a this compound-piperazine phosphate combination against naturally acquired Toxocara canis infections in weaned pups and young dogs, and to compare this efficacy to that of each component administered individually.

Methodology:

  • Animal Subjects: Weaned puppies and young dogs with naturally occurring Toxocara canis infections were used.

  • Treatment Groups:

    • Group 1: this compound-piperazine phosphate combination tablets.

    • Group 2: this compound tablets.

    • Group 3: Piperazine phosphate tablets.

    • Group 4: Control tablets (excipients only).

  • Dosing Regimen: Two doses of the respective tablets were administered 5 to 7.5 hours apart.[1]

  • Efficacy Assessment: The primary endpoint was the percentage clearance of the T. canis burden. This is typically determined in critical controlled trials by collecting all feces passed for a set period after treatment to count the expelled worms. Subsequently, the animals are euthanized to recover and count any remaining worms in the gastrointestinal tract. The efficacy is then calculated as: (worms expelled / (worms expelled + worms remaining)) x 100.

Mechanism of Action: A Dual-Pronged Neuromuscular Blockade

The enhanced efficacy of the combination therapy can be attributed to the distinct and complementary mechanisms of action of this compound and piperazine on the neuromuscular systems of nematodes.

This compound: As a nicotinic agonist, this compound acts on the acetylcholine (B1216132) receptors at the neuromuscular junction of the parasite.[2] This leads to excessive stimulation and depolarization of the muscle cells, resulting in spastic paralysis. The sustained muscle contraction incapacitates the worm, causing it to lose its grip on the intestinal wall.

Piperazine: In contrast, piperazine is a GABA (gamma-aminobutyric acid) receptor agonist.[3][4][5][6] It mimics the action of the inhibitory neurotransmitter GABA, leading to hyperpolarization of the nerve membrane.[3][4] This prevents muscle contraction, resulting in flaccid paralysis of the parasite.[3][4]

The combination of spastic and flaccid paralysis mechanisms provides a more comprehensive and effective means of expelling the parasites.

Visualizing the Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_subjects Animal Subjects cluster_treatment Treatment Groups cluster_dosing Dosing cluster_assessment Efficacy Assessment subjects Pups and Young Dogs (Naturally infected with T. canis) combo Combination Therapy (Thenium + Piperazine) subjects->combo Random Allocation thenium Thenium Monotherapy subjects->thenium Random Allocation piperazine Piperazine Monotherapy subjects->piperazine Random Allocation control Control (Placebo) subjects->control Random Allocation dosing Two Doses (5-7.5 hours apart) combo->dosing thenium->dosing piperazine->dosing control->dosing fecal_collection Fecal Collection & Worm Count dosing->fecal_collection necropsy Necropsy & Remaining Worm Count fecal_collection->necropsy calculation Clearance Calculation necropsy->calculation

Experimental workflow for the critical controlled trial.

mechanism_of_action cluster_thenium This compound (Nicotinic Agonist) cluster_piperazine Piperazine (GABA Agonist) cluster_outcome Outcome thenium_drug This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) thenium_drug->nAChR Binds to depolarization Depolarization nAChR->depolarization Causes spastic_paralysis Spastic Paralysis depolarization->spastic_paralysis Leads to expulsion Parasite Expulsion spastic_paralysis->expulsion piperazine_drug Piperazine GABA_R GABA Receptor piperazine_drug->GABA_R Binds to hyperpolarization Hyperpolarization GABA_R->hyperpolarization Causes flaccid_paralysis Flaccid Paralysis hyperpolarization->flaccid_paralysis Leads to flaccid_paralysis->expulsion

Dual neuromuscular blockade by combination therapy.

Conclusion

The combination of this compound and piperazine demonstrates a clear synergistic effect in the treatment of Toxocara canis in dogs. The quantitative data from controlled studies robustly supports the superiority of the combination therapy over monotherapy with either agent. This enhanced efficacy is grounded in the complementary neuromuscular blockade mechanisms, which induce both spastic and flaccid paralysis in the parasite, leading to more effective expulsion. For researchers and drug development professionals, this case serves as a compelling example of how combination therapies can be strategically employed to improve anthelmintic outcomes in veterinary medicine.

References

Evaluating the Safety Profile of Thenium Closylate Compared to Newer Anthelmintics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of veterinary anthelmintics has evolved significantly, with newer agents offering broader spectrums of activity and improved safety margins. Thenium (B15197289) closylate, an older-generation anthelmintic primarily used for the treatment of hookworm and roundworm infections in canines, is less commonly utilized today. This guide provides a comparative evaluation of the safety profile of thenium closylate against a selection of newer, more widely used anthelmintics: pyrantel (B1679900) pamoate, fenbendazole, milbemycin oxime, and praziquantel (B144689). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds.

Quantitative Safety Data

The following tables summarize the available acute toxicity data and common adverse effects for this compound and the selected newer anthelmintics. A significant disparity in the availability of detailed public data is evident, with modern anthelmintics having more comprehensive and standardized safety information.

Table 1: Acute Oral Toxicity Data (LD50)

AnthelminticAnimal ModelRoute of AdministrationLD50 ValueCitation(s)
This compound Data Not AvailableOralData Not Available
Pyrantel Pamoate RatOral>4,000 mg/kg[1]
MouseOral>5,000 mg/kg[1]
Fenbendazole RatOral>10,000 mg/kg[2][3][4]
MouseOral>10,000 mg/kg[4]
Milbemycin Oxime RatOral532 - 863 mg/kg[5]
MouseOral722 - 946 mg/kg[5]
Praziquantel RatOral2,249 - 2,840 mg/kg[6][7]
MouseOral2,454 mg/kg[8][9]
DogOral>200 mg/kg[8][9]
RabbitOral1,050 mg/kg[8][9]

Table 2: Common and Serious Adverse Effects

AnthelminticCommon Adverse EffectsSerious Adverse EffectsCitation(s)
This compound Vomiting (especially in puppies), diarrhea, salivation.Infrequent; severe vomiting and dehydration may occur.
Pyrantel Pamoate Nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, drowsiness.[10]Generally mild and transient; overdose may lead to gastrointestinal disturbance and central nervous system effects.[1][10]
Fenbendazole Generally well-tolerated; occasional vomiting, diarrhea, or hypersensitivity reactions.Rare; may cause a transient increase in liver enzymes with prolonged high doses.[11] Suspected of damaging fertility and the unborn child.[3][4]
Milbemycin Oxime Generally well-tolerated; may cause mild, transient neurological signs (e.g., ataxia, muscle tremors) in sensitive dogs, particularly at high doses.May cause damage to the central nervous system through prolonged or repeated exposure.[12] May damage the unborn child.[5]
Praziquantel Anorexia, vomiting, salivation, diarrhea, lethargy.Rare; overdosage may lead to dizziness, headache, and drowsiness.[13]

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD Guideline 420)

The LD50 values presented in Table 1 are typically determined through acute oral toxicity studies. The following is a generalized protocol based on the OECD Guideline 420 (Fixed Dose Procedure), which is a common method for assessing the acute toxicity of a substance.[14][15][16][17][18]

Objective: To determine the dose of a substance that causes evident toxicity or mortality in 50% of a test population after a single oral administration.

Test Animals: Typically, young adult rats or mice of a single sex (usually females, as they are often slightly more sensitive) are used.[14]

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and allowed to acclimatize for at least 5 days before the study.

Fasting: Animals are fasted (food, but not water, is withheld) for a specified period (e.g., 3-4 hours for mice, overnight for rats) before dosing.[14]

Dose Administration:

  • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[15][16]

  • Main Study: Groups of animals (typically 5 per group) are dosed with the test substance at various fixed dose levels determined from the sighting study. The substance is administered as a single oral dose via gavage.[14][18]

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory and circulatory systems), and body weight changes for at least 14 days after dosing.[17]

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy to examine for any pathological changes.

Data Analysis: The LD50 value is calculated based on the mortality and evident toxicity observed at the different dose levels.

experimental_workflow_acute_oral_toxicity cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_observation Observation Phase cluster_analysis Analysis Phase animal_selection Animal Selection (e.g., Rats, single sex) acclimatization Acclimatization (>= 5 days) animal_selection->acclimatization fasting Fasting (Food withheld) acclimatization->fasting sighting_study Sighting Study (Determine starting dose) fasting->sighting_study main_study Main Study (Single oral gavage at fixed doses) sighting_study->main_study daily_observation Daily Observation (14 days) - Clinical signs - Body weight main_study->daily_observation mortality_check Mortality Check daily_observation->mortality_check necropsy Gross Necropsy mortality_check->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis

Experimental workflow for an acute oral toxicity study (OECD 420).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these anthelmintics involves targeting the neuromuscular systems of the parasites, leading to paralysis and expulsion from the host. However, the specific molecular targets differ between the drug classes.

This compound and Pyrantel Pamoate (Tetrahydropyrimidines): These compounds are cholinergic agonists that act on nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematode muscle cells.[19][20] This leads to persistent depolarization and spastic paralysis of the worms.[20]

Fenbendazole (Benzimidazole): Benzimidazoles selectively bind to the β-tubulin of parasitic nematodes, inhibiting microtubule polymerization.[20] This disrupts essential cellular functions like cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death.[19]

Milbemycin Oxime (Macrocyclic Lactone): Macrocyclic lactones bind to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[21][22] This increases the permeability of the cell membrane to chloride ions, causing hyperpolarization and leading to flaccid paralysis and death of the parasite.[23]

Praziquantel (Isoquinoline): Praziquantel's mechanism of action involves disrupting the cell membrane permeability of cestodes (tapeworms) and trematodes (flukes) to calcium ions. This results in rapid muscle contraction and vacuolization of the parasite's tegument (outer covering), leading to paralysis and death.[24]

signaling_pathways cluster_thenium_pyrantel This compound & Pyrantel Pamoate cluster_fenbendazole Fenbendazole cluster_milbemycin Milbemycin Oxime cluster_praziquantel Praziquantel tp_drug Thenium / Pyrantel tp_target Nicotinic Acetylcholine Receptors (nAChRs) tp_drug->tp_target Agonist tp_effect Persistent Depolarization tp_target->tp_effect tp_result Spastic Paralysis tp_effect->tp_result f_drug Fenbendazole f_target β-tubulin f_drug->f_target Binds to f_effect Inhibition of Microtubule Polymerization f_target->f_effect f_result Disruption of Cellular Functions f_effect->f_result m_drug Milbemycin Oxime m_target Glutamate-gated Chloride Channels m_drug->m_target Binds to m_effect Increased Chloride Ion Influx m_target->m_effect m_result Hyperpolarization & Flaccid Paralysis m_effect->m_result p_drug Praziquantel p_target Cell Membrane Permeability to Ca2+ p_drug->p_target Disrupts p_effect Rapid Ca2+ Influx p_target->p_effect p_result Muscle Contraction & Tegument Damage p_effect->p_result

Mechanisms of action for different classes of anthelmintics.

The mechanisms of action for the newer anthelmintics are well-characterized and target specific physiological pathways in the parasites that are distinct from the host, contributing to their safety.[19] While this compound is understood to be a neuromuscular blocking agent, the level of detail regarding its specific receptor interactions and potential off-target effects is less defined than for newer drugs.

For researchers and drug development professionals, the comprehensive safety data available for newer anthelmintics provides a solid foundation for preclinical and clinical development. The lack of such data for this compound highlights the advancements in toxicological assessment and regulatory requirements in the pharmaceutical industry. Future research on older compounds like this compound would require rigorous studies following modern guidelines to fully characterize their safety profiles.

References

A Comparative Meta-Analysis of Thenium Closylate Efficacy in Helminth Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available clinical and preclinical data on the efficacy of thenium (B15197289) closylate for the treatment of intestinal worm infections, contextualized with leading alternative anthelmintic agents.

Efficacy of Thenium Closylate and Comparators

This compound has been investigated for its efficacy against various helminths, notably hookworms. The following tables summarize the quantitative data from key studies, comparing the efficacy of this compound, often in combination with other drugs, to standard anthelmintic treatments.

Table 1: Efficacy of this compound Combination Therapy against Toxocara canis in Canines

Treatment GroupNumber of SubjectsMean Worm Clearance (%)Corrected Mean Worm Clearance (%)*
This compound-Piperazine Phosphate (B84403) Combination189490
This compound Alone2595
Piperazine Alone165652
Placebo (Excipients Only)---

*Corrected for spontaneous worm losses observed in the placebo group.[1]

Table 2: Comparative Efficacy of Standard Anthelmintics against Hookworm Infections in Humans

Anthelmintic AgentCure Rate (%) (95% CI)Egg Reduction Rate (%) (95% CI)
Albendazole79.5 (71.5 - 85.6)89.6 (81.9 - 97.3)
MebendazoleNot specifiedNot specified
LevamisoleNot specifiedNot specified
Pyrantel (B1679900) PamoateNot specifiedNot specified

Data from a network meta-analysis of randomized controlled trials against soil-transmitted helminths.[2][3]

Table 3: Efficacy of Newer Anthelmintics against Fasciola hepatica in Cattle

Treatment GroupEfficacy at Day 15 (%) (95% CI)Efficacy at Day 30 (%) (95% CI)
Triclabendazole (TCBZ)≤80.8≤80.8
Closantel (CLOS)≥90≥90
Nitroxynil (NTX)92.9 (83 - 100)82.1 (53.6 - 100)
Rafoxanide (RFX) + Albendazole (ABZ)92.1 (79.6 - 98.9)97.4 (94.1 - 99.4)
Clorsulon (CLN) + Ivermectin (IVM)98.8 (97.6 - 100)80.1 (44.7 - 99.4)

This table provides context on the efficacy of other anthelmintics against different helminth species and is not a direct comparison with this compound.[4]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the efficacy data. Below are summaries of the experimental protocols from key investigations.

Protocol 1: Critical Controlled Trial of this compound in Canines

This study aimed to determine the anthelmintic efficacy of a this compound-piperazine phosphate combination against naturally acquired Toxocara canis infections in weaned pups and young dogs.[1]

  • Study Design: A critical controlled trial.

  • Subjects: Weaned pups and young dogs with naturally acquired Toxocara canis infections.

  • Treatment Groups:

    • This compound-piperazine phosphate combination tablets.

    • This compound only tablets.

    • Piperazine only tablets.

    • Control tablets (excipients only).

  • Dosing Regimen: Two doses administered 5 to 7.5 hours apart.

  • Outcome Measurement: The mean clearance of worms, corrected for spontaneous worm losses observed in the control group.

Protocol 2: Network Meta-Analysis of Anthelmintics for Soil-Transmitted Helminths

This study evaluated the efficacies of four standard anthelmintic drugs against Ascaris lumbricoides, hookworm, and Trichuris trichiura.[2][3]

  • Study Design: A systematic review and network meta-analysis of randomized controlled trials.

  • Data Sources: PubMed, ISI Web of Science, Embase, ScienceDirect, Cochrane Central Register of Clinical Trials, and WHO library database from 1960 to 2016.

  • Inclusion Criteria: Randomized controlled trials evaluating the efficacy of a single-dose regimen of albendazole, mebendazole, levamisole, and pyrantel pamoate.

  • Primary Outcomes:

    • Cure rates (analyzed by network meta-analysis with mixed logistic regression models).

    • Egg reduction rates (analyzed with mixed linear models).

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for a Critical Controlled Anthelmintic Trial

G cluster_setup Study Setup cluster_treatment Treatment Administration cluster_outcome Outcome Assessment A Select Subjects (Naturally Infected Canines) B Randomly Assign to Treatment Groups A->B C Group 1: Thenium-Piperazine Combo B->C D Group 2: Thenium Only B->D E Group 3: Piperazine Only B->E F Group 4: Placebo B->F G Administer Two Doses (5-7.5h apart) C->G D->G E->G F->G H Collect and Count Expelled Worms G->H I Euthanize and Recover Remaining Worms H->I J Calculate Worm Clearance (%) I->J K Correct for Spontaneous Loss (vs. Placebo) J->K G A Define Research Question (Comparative Efficacy of Anthelmintics) B Systematic Literature Search (Multiple Databases) A->B C Study Selection (Inclusion/Exclusion Criteria) B->C D Data Extraction (Cure Rates, Egg Reduction Rates) C->D E Network Meta-Analysis (Statistical Modeling) D->E F Estimate Comparative Efficacies (Odds Ratios, etc.) E->F G Assess Quality of Evidence (GRADE Approach) F->G H Synthesize and Report Findings G->H

References

Navigating the Growing Threat of Anthelmintic Resistance in Ancylostoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Resistance Markers and Efficacy

The emergence of anthelmintic resistance in the canine hookworm, Ancylostoma caninum, presents a significant challenge to veterinary medicine and public health. While older compounds like thenium (B15197289) closylate have fallen out of favor due to toxicity, resistance is now a critical issue with modern, broad-spectrum anthelmintics. This guide provides a comprehensive comparison of the major anthelmintic classes used against Ancylostoma, detailing their mechanisms of action, known resistance markers, and comparative efficacy data. It also outlines the key experimental protocols used to diagnose and study this growing problem, providing researchers, scientists, and drug development professionals with the necessary tools to navigate this evolving landscape.

Historical Perspective: Thenium Closylate

This compound belongs to the bephenium (B1220002) group of anthelmintics. Its mechanism of action is as a nicotinic agonist, causing spastic paralysis of the nematode. However, due to a narrow margin of safety and the availability of more effective and less toxic alternatives, it is no longer a primary treatment for Ancylostoma infections. Consequently, there is a lack of recent research on resistance mechanisms and specific genetic markers for this compound in Ancylostoma. The current focus of research has shifted to the classes of anthelmintics that are in widespread use and where resistance is a pressing clinical problem.

Modern Anthelmintics and the Rise of Resistance

The primary classes of anthelmintics currently used for the treatment of Ancylostoma infections in dogs are benzimidazoles, macrocyclic lactones, and tetrahydropyrimidines.[1][2] Unfortunately, resistance has been reported in all three classes, with some isolates of A. caninum exhibiting multiple drug resistance (MDR).[1][3][4]

Comparison of Anthelmintic Classes Against Ancylostoma caninum
Drug ClassExamplesMechanism of ActionKnown Resistance Mechanisms & Markers
Benzimidazoles Fenbendazole, FebantelBinds to β-tubulin, disrupting microtubule formation, which impairs cell division, motility, and nutrient absorption.[5]Point mutations in the β-tubulin isotype-1 gene, leading to reduced drug binding affinity. Key mutations identified in A. caninum are F167Y (TTC>TAC), Q134H (CAA>CAT), and F200Y.[5][6][7]
Macrocyclic Lactones Ivermectin, Moxidectin, Milbemycin OximeAct as agonists of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells, causing an influx of chloride ions, hyperpolarization, and subsequent flaccid paralysis.[5]The exact mechanisms in A. caninum are still under investigation but are thought to involve alterations in the target GluCls or increased drug efflux pump activity. No specific genetic markers are as well-defined as for benzimidazoles.
Tetrahydropyrimidines Pyrantel (B1679900) PamoateActs as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, causing excessive stimulation of the receptors, leading to spastic paralysis of the worm.[2][5]The mechanism is not fully elucidated but is hypothesized to involve changes in the nAChR subtypes.[8] Resistance has been documented, but specific genetic markers are yet to be consistently identified in A. caninum.
Efficacy of Anthelmintics Against Susceptible and Resistant Ancylostoma caninum

The following table summarizes efficacy data from various studies, highlighting the impact of resistance. Efficacy is primarily measured by the Fecal Egg Count Reduction Test (FECRT).

AnthelminticSusceptible Isolate EfficacyResistant Isolate EfficacyReference
Fenbendazole >98%As low as 26.1% and in some cases an increase in fecal egg count.[1][9][10][1][5][10]
Pyrantel Pamoate ~94% (highly variable)As low as 23.2% and in some cases an increase in fecal egg count.[1][10][11][1][5][10]
Milbemycin Oxime >99%As low as 8.8% to 43.9%.[1][10][1][10]
Moxidectin >99%57.4%[1]
Emodepside (extra-label use) Not applicable (used for resistant cases)99.6% - 100%[1][9][10]

Experimental Protocols for Resistance Detection

Accurate detection of anthelmintic resistance is crucial for effective parasite control and for research into new therapeutic strategies. The following are key experimental protocols used to assess the resistance status of Ancylostoma populations.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method to assess anthelmintic efficacy.

Principle: This test compares the number of parasite eggs per gram (EPG) of feces before and after treatment. A reduction of less than 95% is generally indicative of resistance.[12]

Detailed Methodology:

  • Animal Selection: Select a group of at least 10-15 dogs with naturally acquired gastrointestinal nematode infections.[12] Animals should be from the same age and management group.[13]

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples (minimum 20g) from each animal.[14]

  • Fecal Egg Count (Pre-treatment): Perform a quantitative fecal egg count on each sample using a standardized method like the McMaster technique or Mini-FLOTAC to determine the baseline EPG.[12][14]

  • Treatment: Administer the anthelmintic to the treatment group according to the manufacturer's instructions. An untreated control group should be maintained for comparison.

  • Post-treatment Sampling: Collect a second fecal sample from each animal 10-14 days after treatment for benzimidazoles and pyrantel, and 14-17 days for macrocyclic lactones.[14][15]

  • Fecal Egg Count (Post-treatment): Perform a fecal egg count on the post-treatment samples.

  • Calculation of Efficacy: The percentage reduction in fecal egg count is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Egg Hatch Assay (EHA)

The EHA is an in vitro test primarily used to detect resistance to benzimidazoles.[16]

Principle: This assay measures the concentration of an anthelmintic that inhibits 50% of nematode eggs from hatching (EC50). Resistant parasites will have a higher EC50 value.[17]

Detailed Methodology:

  • Egg Recovery: Collect fresh fecal samples from infected animals and recover the hookworm eggs using a series of sieves and a flotation solution (e.g., saturated sugar or salt solution).

  • Drug Dilutions: Prepare serial dilutions of the anthelmintic (e.g., thiabendazole) in a solvent like dimethyl sulfoxide (B87167) (DMSO).[18]

  • Incubation: Approximately 100-150 eggs are added to each well of a 96-well plate containing the different drug concentrations. A control well with no drug is included.

  • Hatching Assessment: The plates are incubated at a controlled temperature (e.g., 25-27°C) for 48 hours.

  • Counting: After incubation, a drop of Lugol's iodine is added to each well to stop further hatching. The number of hatched larvae and unhatched eggs are counted under a microscope.

  • Data Analysis: The percentage of hatched eggs is calculated for each drug concentration. A dose-response curve is plotted to determine the EC50 value.

Larval Development Assay (LDA)

The LDA is an in vitro test used to detect resistance to a broader range of anthelmintics, including macrocyclic lactones.

Principle: This assay determines the concentration of a drug that inhibits the development of first-stage larvae (L1) to third-stage infective larvae (L3).[19][20]

Detailed Methodology:

  • Egg Hatching: Recovered eggs are hatched in water to obtain L1 larvae.

  • Assay Setup: A suspension of approximately 100 L1 larvae is added to each well of a 96-well plate.

  • Nutrient Medium and Drug Addition: A nutrient medium (e.g., containing yeast extract) and serial dilutions of the anthelmintic are added to the wells.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-27°C) for 6-7 days.[21][22]

  • Development Assessment: After incubation, the larvae are killed (e.g., with Lugol's iodine), and the number of larvae that have successfully developed to the L3 stage is counted.

  • Data Analysis: The percentage of inhibition of development is calculated for each drug concentration, and the EC50 is determined from a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and diagnostic procedures, the following diagrams have been generated using Graphviz.

Benzimidazole_MoA cluster_drug Benzimidazole (B57391) (BZ) cluster_parasite Ancylostoma BZ Fenbendazole, Febantel Tubulin β-tubulin BZ->Tubulin Binds to Microtubules Microtubule Polymerization BZ->Microtubules Inhibits CellularFunctions Cellular Functions (Motility, Nutrient Uptake) Microtubules->CellularFunctions Essential for ParasiteDeath Parasite Death CellularFunctions->ParasiteDeath Disruption leads to

Caption: Mechanism of action of Benzimidazoles against Ancylostoma.

BZ_Resistance cluster_susceptible Susceptible Parasite cluster_resistant Resistant Parasite BZ_S Benzimidazole Tubulin_S Wild-type β-tubulin BZ_S->Tubulin_S Binding_S High-affinity binding Tubulin_S->Binding_S Inhibition_S Microtubule disruption Binding_S->Inhibition_S Death_S Parasite Death Inhibition_S->Death_S BZ_R Benzimidazole Tubulin_R Mutated β-tubulin (e.g., F167Y) BZ_R->Tubulin_R Binding_R Reduced binding affinity Tubulin_R->Binding_R Inhibition_R Microtubules form normally Binding_R->Inhibition_R Survival_R Parasite Survival Inhibition_R->Survival_R

Caption: Comparison of Benzimidazole action in susceptible vs. resistant Ancylostoma.

Resistance_Testing_Workflow start Clinical Suspicion of Anthelmintic Resistance fecrt Perform Fecal Egg Count Reduction Test (FECRT) start->fecrt result FECR < 95%? fecrt->result invitro In Vitro Assays (EHA, LDA) result->invitro Yes susceptible Susceptible result->susceptible No molecular Molecular Testing (PCR for resistance markers) invitro->molecular confirm Resistance Confirmed molecular->confirm

Caption: Diagnostic workflow for identifying anthelmintic resistance in Ancylostoma.

References

Safety Operating Guide

Proper Disposal of Thenium Closylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Thenium closylate, guiding researchers, scientists, and drug development professionals in adhering to safe laboratory practices and regulatory compliance. The following procedures have been synthesized from established guidelines for chemical and pharmaceutical waste management.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets, it can cause skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, proper personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this substance.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with national, regional, and local regulations.[2] The following is a general procedural guide for laboratory settings:

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.[3]

    • Collect waste in a designated, properly labeled, and sealed container.[3]

  • Container Management:

    • Use a container that is compatible with the chemical properties of this compound.

    • The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

    • Keep the container securely closed except when adding waste.[1]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

    • The storage area should be designed to contain any potential spills.

  • Disposal:

    • Arrange for the disposal of the this compound waste through a licensed and approved waste disposal company.[1][2]

    • Provide the waste disposal company with a complete characterization of the waste, including the Safety Data Sheet (SDS).

    • Never dispose of this compound down the drain or in the regular trash.[1]

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., Chemizorb®).[1] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1] Clean the affected area thoroughly.[1]

Data on Waste Management

While specific quantitative data for this compound disposal is not available in the provided search results, the following table summarizes the key procedural information for safe handling and disposal.

ParameterGuidelineSource
Waste Classification To be disposed of as special waste.[2]
Disposal Method Arrange for disposal by a licensed disposal company.[2]
Container Type Approved waste disposal container.[1]
Spill Cleanup Use liquid-absorbent material (e.g., Chemizorb®).[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

TheniumClosylateDisposal cluster_preparation Preparation cluster_waste_handling Waste Handling & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill_management Spill Management Start Start Wear_PPE Wear Appropriate PPE (Gloves, Eye Protection) Start->Wear_PPE Identify_Waste Identify this compound Waste Wear_PPE->Identify_Waste Segregate_Waste Segregate from Other Waste Streams Identify_Waste->Segregate_Waste Collect_Waste Collect in Designated Labeled Container Segregate_Waste->Collect_Waste Store_Securely Store Container in a Secure, Ventilated Area Collect_Waste->Store_Securely Arrange_Disposal Arrange for Disposal with Licensed Company Store_Securely->Arrange_Disposal Dispose Dispose via Approved Waste Plant Arrange_Disposal->Dispose Spill_Event Spill Occurs Evacuate_Ventilate Evacuate and Ventilate Area Spill_Event->Evacuate_Ventilate Contain_Spill Contain Spill with Inert Absorbent Evacuate_Ventilate->Contain_Spill Collect_Spill_Waste Collect and Seal in Waste Container Contain_Spill->Collect_Spill_Waste Collect_Spill_Waste->Store_Securely

References

Essential Safety and Logistics for Handling Thenium Closylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Thenium closylate, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment to minimize exposure and ensure safety. The compound is known to cause skin irritation, serious eye damage, and respiratory irritation.

Summary of Required Personal Protective Equipment:

Hazard CategoryRequired PPEAdditional Recommendations
Skin Contact Chemical-resistant glovesWash skin thoroughly after handling. If skin irritation occurs, seek medical advice.
Eye Contact Safety goggles and/or face shieldIn case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.
Inhalation Use only in a well-ventilated area or in a chemical fume hood.[1]Avoid breathing mist or vapors. If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
General Handling Laboratory coatWash contaminated clothing before reuse.

Experimental Protocol: Safe Handling and Disposal of this compound

1. Preparation and Handling:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Before handling, don the following PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield for comprehensive eye and face protection.

    • A properly fitting laboratory coat.

  • Handling Procedure:

    • Avoid direct contact with skin and eyes.[2]

    • Do not breathe in mist or vapors.

    • Wash hands thoroughly with soap and water after handling the compound.

2. In Case of Exposure:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if applicable and continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • If Inhaled: Move the individual to an area with fresh air and ensure they are comfortable for breathing. If the person feels unwell, contact a poison center or a medical professional.

  • If Swallowed: Do not induce vomiting. Have the person drink two glasses of water at most and consult a physician immediately.

3. Spill Management:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined above.

  • Cover drains to prevent the product from entering them.

  • Use a liquid-absorbent material (e.g., Chemizorb®) to collect the spill.

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Clean the affected area thoroughly.

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.

  • All disposal activities must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handle_substance Handle this compound prep_hood->handle_substance post_decontaminate Decontaminate Work Area handle_substance->post_decontaminate dispose_waste Dispose of Chemical Waste in Designated Container handle_substance->dispose_waste post_remove_ppe Remove and Dispose of PPE Properly post_decontaminate->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash dispose_contact Contact EHS for Waste Pickup dispose_waste->dispose_contact

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.